Z-Dab(Boc)-OH
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6/c1-17(2,3)25-15(22)18-10-9-13(14(20)21)19-16(23)24-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDKXCQPYFHZPA-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427169 | |
| Record name | (S)-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49855-91-6 | |
| Record name | (S)-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Z-Dab(Boc)-OH: Properties, Structure, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-α-benzyloxycarbonyl-N-γ-tert-butyloxycarbonyl-L-2,4-diaminobutyric acid (Z-Dab(Boc)-OH). This document is intended to serve as a valuable resource for researchers and professionals engaged in peptide synthesis, medicinal chemistry, and drug discovery.
Core Chemical Properties and Structure
This compound is a derivative of the non-proteinogenic amino acid L-2,4-diaminobutyric acid (Dab). It is characterized by the presence of two orthogonal protecting groups: a benzyloxycarbonyl (Z) group at the α-amino position and a tert-butyloxycarbonyl (Boc) group at the γ-amino position. This orthogonal protection scheme is fundamental to its utility in solid-phase peptide synthesis (SPPS), allowing for the selective deprotection and modification of either amino group.[1]
Chemical Structure
The structure of this compound, with its distinct protecting groups, is crucial for its function in controlled, stepwise peptide synthesis.
Synonyms:
-
(2S)-4-[[(1,1-Dimethylethoxy)Carbonyl]Amino]-2-[[(Phenylmethoxy)Carbonyl]Amino]Butanoic Acid[2]
-
N-Cbz-N'-Boc-L-2,4-Diaminobutyric Acid[2]
-
Z-L-Dab(Boc)-Oh[2]
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 49855-91-6 | [2] |
| Molecular Formula | C₁₇H₂₄N₂O₆ | [2] |
| Molecular Weight | 352.38 g/mol | [2] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 198-200 °C (for this compound DCHA salt) | [3] |
| Solubility | Slightly soluble in water | [3] |
| Density | 1.213 g/cm³ | [2] |
Experimental Protocols
The strategic use of this compound in peptide synthesis hinges on reliable experimental protocols for its synthesis, incorporation into peptide chains, and subsequent deprotection steps.
Synthesis of this compound
A common synthetic route to orthogonally protected Dab derivatives involves the Hofmann rearrangement of a protected glutamine precursor. For instance, N-α-Z-L-glutamine can be reacted with a hypervalent iodine reagent to yield N-α-Z-L-α,γ-diaminobutyric acid (Z-Dab-OH). The subsequent protection of the γ-amino group with a Boc group can be achieved by reacting Z-Dab-OH with di-tert-butyl dicarbonate ((Boc)₂O) in a suitable solvent system, typically a mixture of acetone and water, with the pH adjusted to 7.5-8 using a base like NaOH.
Solid-Phase Peptide Synthesis (SPPS) using this compound
The incorporation of this compound into a peptide sequence via SPPS follows a cyclical process of deprotection and coupling. The general workflow is outlined below.
SPPS Workflow for this compound.
Protocol for Coupling:
-
Deprotection: The N-terminal protecting group (commonly Fmoc) of the resin-bound peptide is removed using a solution of 20% piperidine in dimethylformamide (DMF).[4]
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the deprotection byproducts.
-
Activation and Coupling: this compound is pre-activated with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF. This activated solution is then added to the resin, and the coupling reaction is allowed to proceed.[4]
-
Washing: The resin is washed again with DMF to remove unreacted reagents. The cycle is repeated for the subsequent amino acids in the sequence.
Orthogonal Deprotection
The key advantage of this compound lies in the differential lability of its protecting groups.[1]
-
Boc Group Removal: The Boc group is labile to acidic conditions and can be selectively removed using trifluoroacetic acid (TFA), typically in a solution with scavengers like triisopropylsilane (TIS) and water. This exposes the γ-amino group for further modification while the Z-protected α-amino group and the peptide backbone remain intact.[1][5]
-
Z Group Removal: The Z group is stable to the acidic conditions used for Boc removal but can be cleaved by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium catalyst) or strong acids like HBr in acetic acid.[6]
Orthogonal Deprotection of this compound.
Purification and Analysis
After cleavage from the resin, the crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide are confirmed by analytical techniques such as mass spectrometry (e.g., ESI-MS) and NMR spectroscopy.
Application in Drug Development: Targeting the Caspase Signaling Pathway
A significant application of this compound is in the design and synthesis of peptide-based enzyme inhibitors, particularly for proteases involved in critical signaling pathways. One such example is the development of inhibitors for caspases, a family of cysteine proteases that play a central role in apoptosis (programmed cell death).
Caspase-Mediated Apoptosis
Caspases are key executioners in the apoptotic pathway. Initiator caspases (e.g., caspase-9) are activated by pro-apoptotic signals, and they, in turn, activate effector caspases (e.g., caspase-3), which cleave a variety of cellular substrates, leading to the dismantling of the cell. The dysregulation of this pathway is implicated in numerous diseases, including cancer and neurodegenerative disorders.[7]
The design of selective caspase inhibitors is a promising therapeutic strategy. Peptides containing Dab residues have been explored for this purpose, as the side chain of Dab can mimic the P2 residue of the natural caspase substrate. For example, pentapeptides incorporating Dab have been synthesized and shown to be potent inhibitors of caspase-2.[7]
Inhibition of Caspase Pathway by Dab-containing Peptides.
The use of this compound allows for the precise incorporation of the Dab residue into the peptide sequence. The orthogonal protecting groups enable potential modifications to the γ-amino group to enhance binding affinity or other pharmacological properties of the inhibitor.
Conclusion
This compound is a versatile and valuable building block for peptide synthesis, particularly in the context of drug discovery and development. Its orthogonal protecting groups provide the flexibility required for the synthesis of complex peptides and peptidomimetics. The application of this compound in the design of enzyme inhibitors, such as those targeting the caspase signaling pathway, highlights its importance in the development of novel therapeutic agents. This guide provides a foundational understanding of its properties and applications, intended to aid researchers in their synthetic and medicinal chemistry endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. americanelements.com [americanelements.com]
- 3. This compound | 3350-13-8 [chemicalbook.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314 - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Characterization of (2S)-4-[[(1,1-Dimethylethoxy)Carbonyl]Amino]-2-[[(Phenylmethoxy)Carbonyl]Amino]Butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of (2S)-4-[[(1,1-Dimethylethoxy)Carbonyl]Amino]-2-[[(Phenylmethoxy)Carbonyl]Amino]Butanoic Acid, a key building block in peptide synthesis and drug discovery. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its role in the development of novel therapeutics.
Core Compound Characterization
(2S)-4-[[(1,1-Dimethylethoxy)Carbonyl]Amino]-2-[[(Phenylmethoxy)Carbonyl]Amino]Butanoic Acid, also known as N-alpha-Cbz-N-gamma-Boc-L-2,4-diaminobutanoic acid, is a derivative of the non-proteinogenic amino acid L-2,4-diaminobutyric acid (L-DAB). The presence of two distinct protecting groups, the tert-butyloxycarbonyl (Boc) group at the gamma-amino position and the benzyloxycarbonyl (Cbz or Z) group at the alpha-amino position, allows for orthogonal deprotection strategies. This differential protection is crucial in solid-phase peptide synthesis (SPPS) for the regioselective formation of peptide bonds and the introduction of branching or other modifications.[1][2]
Chemical Structure:
Caption: Chemical structure of (2S)-4-Boc-amino-2-Cbz-aminobutanoic acid.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C17H24N2O6 | [3] |
| Molecular Weight | 352.39 g/mol | [3] |
| CAS Number | 49855-91-6 | [3][4][5] |
| Appearance | White crystalline powder (inferred) | [6] |
| Solubility | Soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide. Slightly soluble in water. | [7][8] |
Note: The CAS number 49855-91-6 is also associated with the dicyclohexylammonium (DCHA) salt of this compound, which is often used to improve stability and handling.
Spectroscopic Data
Detailed spectroscopic data is essential for the unambiguous identification and quality control of the compound. While a dedicated public spectral database for this specific compound is not available, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include resonances for the Boc group (a singlet around 1.4 ppm), the methylene protons of the butanoic acid backbone, the alpha-proton, the protons of the Cbz protecting group (aromatic signals and a benzylic singlet), and amide protons.
-
¹³C NMR: Key resonances would be observed for the carbonyl carbons of the carboxylic acid, Boc, and Cbz groups, the quaternary carbon of the Boc group, the carbons of the butanoic acid backbone, and the aromatic and benzylic carbons of the Cbz group.
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 353.17, or the sodiated adduct [M+Na]⁺.
Experimental Protocols
Synthesis Protocol
A common and efficient method for the synthesis of Nα-protected L-α,γ-diaminobutyric acids is the Hofmann rearrangement of the corresponding Nα-protected L-glutamine.[9]
Reaction Scheme:
Caption: Synthetic workflow for the target compound.
Step-by-Step Procedure:
-
Hofmann Rearrangement:
-
Dissolve Nα-Cbz-L-glutamine in an aqueous solvent.
-
Add a polymer-supported hypervalent iodine reagent, such as poly[(4-diacetoxyiodo)styrene] (PSDIB).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter to remove the polymer support and wash with water.
-
The aqueous filtrate containing the crude (2S)-4-amino-2-[[(phenylmethoxy)carbonyl]amino]butanoic acid is used in the next step.
-
-
Boc Protection of the Gamma-Amino Group:
-
To the aqueous solution from the previous step, add a suitable organic solvent (e.g., dioxane or THF).
-
Adjust the pH to basic conditions with a suitable base (e.g., triethylamine or sodium bicarbonate).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise while maintaining the basic pH.
-
Stir the mixture at room temperature until the reaction is complete.
-
Acidify the reaction mixture with a weak acid (e.g., citric acid) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography.
-
Analytical Methods
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).
-
Detection: UV at 220 nm and 254 nm.
-
Purity Assessment: Purity is determined by the peak area percentage.
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A mixture of dichloromethane and methanol (e.g., 9:1 v/v) can be used for monitoring the reaction progress.
-
Visualization: UV light (254 nm) and staining with ninhydrin (for free amines) or potassium permanganate.
Role in Drug Discovery and Development
(2S)-4-[[(1,1-Dimethylethoxy)Carbonyl]Amino]-2-[[(Phenylmethoxy)Carbonyl]Amino]Butanoic Acid is a valuable building block for the synthesis of complex peptides and peptidomimetics. The orthogonal protecting groups allow for selective deprotection and modification, which is essential for:
-
Synthesis of Branched and Cyclic Peptides: The gamma-amino group can be deprotected selectively to allow for the attachment of other peptide chains or molecules, leading to the formation of branched or cyclic structures with enhanced biological activity and stability.
-
Incorporation of Unnatural Amino Acids: As a non-proteinogenic amino acid, its incorporation into peptide sequences can lead to novel structures with improved pharmacokinetic properties, such as resistance to enzymatic degradation.[10]
-
Development of Peptide-Based Therapeutics: This compound is utilized in the synthesis of peptide drugs for various therapeutic areas, including oncology and neurology.[1]
Logical Relationship in Peptide Synthesis:
Caption: Role of the title compound in a typical peptide synthesis workflow.
References
- 1. peptide.com [peptide.com]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. (2S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-[[(phenylmethoxy)carbonyl]amino]butanoic acid | 49855-91-6 [chemicalbook.com]
- 5. CAS # 49855-91-6, N-Cbz-N'-Boc-L-2,4-Diaminobutyric acid, (2S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-[[(phenylmethoxy)carbonyl]amino]butanoic acid - chemBlink [ww.chemblink.com]
- 6. chemimpex.com [chemimpex.com]
- 7. (S)-4-(Boc-amino)-2-(Fmoc-amino)butyric acid, 96% | Fisher Scientific [fishersci.ca]
- 8. chembk.com [chembk.com]
- 9. Facile synthesis of Nalpha-protected-L-alpha,gamma-diaminobutyric acids mediated by polymer-supported hypervalent iodine reagent in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. L-2,4-二氨基丁酸 二盐酸盐 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to Z-Dab(Boc)-OH (CAS: 49855-91-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Z-Dab(Boc)-OH, a crucial building block in modern peptide chemistry and drug discovery. This document details its chemical properties, synthesis, and key applications, offering experimental protocols and workflow visualizations to support its practical implementation in the laboratory.
Core Compound Information
This compound , chemically known as (2S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-[[(phenylmethoxy)carbonyl]amino]butanoic acid , is an orthogonally protected derivative of L-2,4-diaminobutyric acid (Dab). The α-amino group is protected by a benzyloxycarbonyl (Z) group, while the γ-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This orthogonal protection scheme is pivotal for its utility in complex chemical syntheses, allowing for the selective deprotection of either amino group under different conditions.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some properties like melting point are not consistently reported across commercial suppliers, data for related compounds and its dicyclohexylammonium (DCHA) salt provide valuable reference points.
| Property | Value | Reference |
| CAS Number | 49855-91-6 | [1][2] |
| Molecular Formula | C₁₇H₂₄N₂O₆ | [1] |
| Molecular Weight | 352.38 g/mol | [1] |
| IUPAC Name | (2S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)butanoic acid | [1] |
| Synonyms | N-Cbz-N'-Boc-L-2,4-diaminobutyric acid, Z-L-Dab(Boc)-OH, (S)-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid | [1] |
| Appearance | White to off-white powder/solid | [3] |
| Melting Point | Not consistently available for the free acid. The DCHA salt has a melting point of 198-200 °C. | |
| Solubility | Slightly soluble in water. Soluble in organic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). | [3] |
| Density (Theoretical) | 1.213 g/cm³ | [1] |
Structural Identifiers:
| Identifier | Value |
| SMILES | CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
| InChI | InChI=1S/C17H24N2O6/c1-17(2,3)25-15(22)18-10-9-13(14(20)21)19-16(23)24-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21)/t13-/m0/s1 |
| InChI Key | ONDKXCQPYFHZPA-ZDUSSCGKSA-N |
Synthesis of this compound
Experimental Protocol: Synthesis via Hofmann Rearrangement
This protocol is adapted from a patented method describing the synthesis of Z-Dab-OH, which is then further reacted to yield this compound.
Step 1: Synthesis of Nα-carbobenzoxy-(Cbz)-L-2,4-diaminobutyric acid (Z-Dab-OH)
-
In a suitable reaction vessel, dissolve carbobenzoxy-(Cbz)-glutamine (Z-Gln-OH) in a mixture of dimethylformamide (DMF) and water.
-
To this solution, add iodobenzene diacetate (DIPA).
-
Allow the reaction to proceed, monitoring the consumption of the starting material by a suitable analytical method (e.g., TLC or HPLC).
-
Upon completion, the product, Z-Dab-OH, is isolated through standard work-up procedures which may include extraction and crystallization.
Step 2: Boc Protection of the γ-Amino Group
-
Dissolve the Z-Dab-OH obtained in the previous step in a mixture of acetone and water.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution.
-
Maintain the reaction mixture under appropriate conditions (e.g., controlled temperature and pH) to facilitate the selective protection of the γ-amino group.
-
After the reaction is complete, this compound is isolated and purified, typically by crystallization.
References
Role of Z and Boc protecting groups in peptide synthesis
An In-depth Technical Guide on the Role of Z and Boc Protecting Groups in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of two of the most historically significant and foundational Nα-amino protecting groups in peptide synthesis: the benzyloxycarbonyl (Z) group and the tert-butyloxycarbonyl (Boc) group. Understanding their chemistry, application, and strategic use is crucial for the rational design and successful execution of peptide synthesis, a cornerstone of modern drug discovery and development.
The stepwise formation of a peptide bond between two amino acids requires the selective protection of the Nα-amino group of one amino acid and the Cα-carboxyl group of the other. This strategy prevents self-polymerization and ensures the formation of the desired peptide sequence. The choice of the Nα-protecting group is critical as it must be stable during the coupling reaction but readily and selectively removable under conditions that do not cleave the newly formed peptide bond or other protecting groups on the amino acid side chains.
The Benzyloxycarbonyl (Z) Group
The benzyloxycarbonyl group, introduced by Max Bergmann and Leonidas Zervas in 1932, was the first widely used Nα-protecting group and revolutionized peptide chemistry.
Protection Reaction: The Z group is typically introduced by reacting the amino acid with benzyl chloroformate in the presence of a base, such as sodium hydroxide or sodium carbonate, in a Schotten-Baumann reaction.
Deprotection Mechanisms: A key feature of the Z group is its susceptibility to cleavage by catalytic hydrogenation (hydrogenolysis), a mild condition that generally does not affect other protecting groups. Alternatively, it can be removed by strong acids such as HBr in acetic acid.
The tert-Butyloxycarbonyl (Boc) Group
Developed by R.B. Merrifield for solid-phase peptide synthesis (SPPS), the Boc group became the cornerstone of this revolutionary technique. Its acid-labile nature allows for an orthogonal protection strategy when combined with acid-stable side-chain protecting groups.
Protection Reaction: The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine or in an aqueous basic solution.
Deprotection Mechanism: The Boc group is readily cleaved by moderate acids, most commonly trifluoroacetic acid (TFA), typically in dichloromethane (DCM). The mechanism involves the formation of a stable tert-butyl cation.
Comparative Analysis of Z and Boc Groups
The choice between Z and Boc protecting groups depends on the overall synthetic strategy, particularly whether the synthesis is performed in solution or on a solid support.
| Feature | Benzyloxycarbonyl (Z) Group | tert-Butyloxycarbonyl (Boc) Group |
| Protecting Reagent | Benzyl chloroformate | Di-tert-butyl dicarbonate (Boc anhydride) |
| Protection Conditions | Aqueous base (e.g., NaOH, Na2CO3) | Organic base (e.g., TEA) or aqueous base |
| Primary Deprotection | Catalytic Hydrogenation (H2, Pd/C) | Moderate Acid (e.g., Trifluoroacetic Acid) |
| Alternative Deprotection | Strong Acid (HBr in Acetic Acid) | - |
| Primary Application | Solution-phase peptide synthesis | Solid-phase peptide synthesis (Boc-SPPS) |
| Stability | Stable to moderate acids and bases. | Stable to catalytic hydrogenation and bases. |
| Orthogonality | Orthogonal to Boc and Fmoc groups. | Orthogonal to Z and Fmoc groups. |
Experimental Protocols
Nα-Boc Protection of an Amino Acid
Materials:
-
Amino acid (1.0 eq)
-
Dioxane
-
Water
-
1 M Sodium hydroxide (NaOH)
-
Di-tert-butyl dicarbonate (Boc anhydride) (1.1 eq)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve the amino acid in a 1:1 mixture of dioxane and water containing 1 M NaOH.
-
Cool the solution to 0°C in an ice bath.
-
Add the Boc anhydride to the solution while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc anhydride.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0°C.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated NaCl solution.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the Boc-protected amino acid.
Boc Deprotection in Solid-Phase Peptide Synthesis
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Swell the Boc-protected peptide-resin in DCM.
-
Treat the resin with a solution of 25-50% TFA in DCM for 20-30 minutes at room temperature to cleave the Boc group.
-
Filter the resin and wash thoroughly with DCM to remove the cleaved Boc group and excess TFA.
-
Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin with a solution of 5-10% DIPEA in DCM.
-
Wash the resin again with DCM to remove excess DIPEA and prepare for the next coupling step.
Logical and Experimental Workflows
Caption: General workflow of peptide synthesis highlighting the key stages of protection, activation, coupling, and deprotection.
Caption: Comparison of the chemical deprotection mechanisms for the Boc and Z protecting groups.
Conclusion
Both the Z and Boc protecting groups have played pivotal roles in the advancement of peptide synthesis. While the Z group was instrumental in the early development of solution-phase synthesis, the acid-labile Boc group, in conjunction with solid-phase techniques, enabled the routine synthesis of long peptides and small proteins. The principles of their orthogonal chemistries continue to influence the design of modern, more sophisticated protecting group strategies in contemporary drug development and chemical biology. A thorough understanding of their respective strengths and limitations is essential for any scientist working in the field of peptide chemistry.
Solubility Profile of Z-Dab(Boc)-OH: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the solubility of protected amino acids like Z-Dab(Boc)-OH is critical for successful peptide synthesis and process development. This technical guide provides a comprehensive overview of the expected solubility of this compound in various organic solvents, based on its structural characteristics and the general principles of protected amino acid solubility. While specific quantitative solubility data is not extensively available in public literature, this guide offers a qualitative assessment and a detailed experimental protocol for determining its solubility in the laboratory setting.
This compound, with the chemical formula C₁₇H₂₄N₂O₆ and a molecular weight of 352.38, is a protected amino acid derivative commonly used in peptide synthesis.[1] Its structure includes a benzyloxycarbonyl (Z) group and a tert-butoxycarbonyl (Boc) group, both of which are hydrophobic protecting groups. These are attached to a diaminobutanoic acid backbone, which also contains a polar carboxylic acid group. This combination of hydrophobic and polar moieties dictates its solubility behavior in different organic solvents.
Predicted Solubility in Organic Solvents
The presence of the bulky and nonpolar Z and Boc groups suggests that this compound will generally be soluble in organic solvents, particularly those that can engage in hydrogen bonding and have a moderate to high polarity. Boc-protected amino acids are typically soluble in common solvents used in solid-phase peptide synthesis (SPPS), such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).[2] For more challenging compounds, Dimethyl sulfoxide (DMSO) is often an effective solvent.[2] The solubility is significantly influenced by the amino acid's side chain; in this case, the protected diamino functionality.[2]
Based on these principles, the following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents.
| Solvent Classification | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF) | High | The amide structure of DMF can effectively solvate the peptide backbone and the protecting groups. |
| Dimethyl sulfoxide (DMSO) | High | A strong hydrogen bond acceptor, capable of dissolving a wide range of organic molecules, including those with low solubility.[2] | |
| N-Methyl-2-pyrrolidone (NMP) | High | Similar to DMF, it is a good solvent for peptide synthesis.[2] | |
| Acetonitrile (ACN) | Moderate | Less polar than DMF and DMSO, may have some limitations in solvating the entire molecule. | |
| Polar Protic | Methanol (MeOH) | Moderate to Low | The hydroxyl group can interact with the carboxylic acid, but the hydrophobic protecting groups may limit solubility. |
| Ethanol (EtOH) | Moderate to Low | Similar to methanol, but its slightly lower polarity may further reduce solubility. | |
| Water | Low | The large hydrophobic protecting groups (Z and Boc) will likely make it poorly soluble in water. | |
| Nonpolar | Dichloromethane (DCM) | Moderate | Often used in SPPS, it can solvate the protected amino acid, though solubility might not be as high as in polar aprotic solvents.[2] |
| Tetrahydrofuran (THF) | Moderate to Low | Its cyclic ether structure can offer some solvation, but it is generally less effective for polar molecules. | |
| Toluene | Low | As a nonpolar aromatic solvent, it is unlikely to effectively solvate the polar carboxylic acid group. | |
| Hexane | Very Low | A nonpolar aliphatic solvent, not expected to be a suitable solvent. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of this compound in a specific organic solvent.
Materials and Equipment:
-
This compound
-
Selected organic solvents (high purity)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps
-
Magnetic stirrer and stir bars or vortex mixer
-
Constant temperature bath or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical technique for quantification.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C) and stir vigorously for a predetermined equilibration time (e.g., 24-48 hours) to ensure the solution reaches saturation.
-
-
Phase Separation:
-
After equilibration, stop the stirring and allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a moderate speed.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) without disturbing the solid pellet.
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).
-
-
Quantification:
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation of Solubility:
-
From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution. This value represents the solubility of the compound in the chosen solvent at the specified temperature.
-
Logical Workflow for Solubility Determination
The following diagram illustrates the logical workflow of the experimental protocol for determining the solubility of this compound.
Caption: Logical workflow for the experimental determination of this compound solubility.
By following this guide, researchers can gain a better understanding of the solubility characteristics of this compound and develop robust experimental procedures for its use in their research and development activities.
References
A Deep Dive into the Stereochemistry of Z-L-Dab(Boc)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry of Z-L-Dab(Boc)-OH, also known as (2S)-4-[[(1,1-Dimethylethoxy)Carbonyl]Amino]-2-[[(Phenylmethoxy)Carbonyl]Amino]Butanoic Acid. This chiral building block is a crucial component in the synthesis of complex peptides and pharmaceutical agents, where precise stereochemical control is paramount for biological activity and safety.
Core Stereochemical Configuration
The designation "L" in Z-L-Dab(Boc)-OH signifies the stereochemical configuration at the alpha-carbon (Cα), the chiral center bearing the carboxyl and amino groups. This corresponds to an (S) configuration according to the Cahn-Ingold-Prelog priority rules. The structural integrity of this chiral center is fundamental to the molecule's role in peptide synthesis, as the stereochemistry of amino acid residues dictates the three-dimensional structure and function of the resulting peptide.
The full IUPAC name, (2S)-4-[[(1,1-Dimethylethoxy)Carbonyl]Amino]-2-[[(Phenylmethoxy)Carbonyl]Amino]Butanoic Acid, unequivocally confirms the (S)-configuration at the alpha-carbon.
Physicochemical and Stereochemical Data
While specific experimental data for Z-L-Dab(Boc)-OH is not widely available in the public domain, data from closely related analogues provide valuable insights into its expected properties.
| Property | Description | Value/Expected Value | Citation |
| Molecular Formula | The elemental composition of the molecule. | C₁₇H₂₄N₂O₆ | |
| CAS Number | A unique identifier for the chemical substance. | 49855-91-6 | |
| Optical Rotation | The extent to which the molecule rotates plane-polarized light. While the exact value for Z-L-Dab(Boc)-OH is not published, data for analogous compounds with the same L-configuration at the alpha-carbon strongly suggest a negative specific rotation. For instance, Fmoc-L-Dab(Boc)-OH exhibits a specific rotation of [α]D20 = -15 ± 2º (c=1 in DMF). | Expected to be negative. | [1] |
Synthesis and Stereochemical Control
The synthesis of Z-L-Dab(Boc)-OH typically starts from a readily available chiral precursor, L-glutamine, ensuring the retention of the desired stereochemistry at the alpha-carbon. A common synthetic strategy involves a Hofmann rearrangement of the corresponding protected L-glutamine derivative.
A plausible synthetic pathway is outlined below. The critical step for stereochemical integrity is the use of a starting material with the correct L-configuration, which is maintained throughout the reaction sequence.
Caption: Plausible synthetic pathway for Z-L-Dab(Boc)-OH.
Experimental Protocol: Synthesis of N-alpha-Cbz-L-2,4-diaminobutyric acid (A Key Intermediate)
A general procedure for the synthesis of the key intermediate, N-alpha-Cbz-L-2,4-diaminobutyric acid, from N-benzyloxycarbonyl-L-glutamine is as follows:
-
Dissolution: Dissolve 14 g of N-benzyloxycarbonyl-L-glutamine in a solvent mixture of 80 mL of ethyl acetate and 20 mL of tetrahydrofuran.
-
Aqueous Addition: Add 50 mL of water to the solution and cool the mixture to 0°C.
-
Reagent Addition: Slowly add 60 g of bis(trifluoroacetic acid)iodobenzene to the cooled mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours.
-
Work-up: After the reaction is complete, separate the aqueous layer. Wash the organic layer three times with distilled water.
-
Extraction and Concentration: Combine all aqueous layers and concentrate them by vacuum distillation.
-
Crystallization: Stir the concentrated aqueous solution with anhydrous ethanol to induce crystallization.
-
Isolation and Drying: Collect the crystalline product by filtration, wash it twice with ethanol, and dry it at 60°C to yield the final product.[2]
Stereochemical Analysis
Confirming the stereochemical purity of Z-L-Dab(Boc)-OH is critical. Several analytical techniques can be employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful method for separating enantiomers. A chiral stationary phase (CSP) is used to differentially interact with the L- and D-enantiomers, resulting in different retention times. This allows for the quantification of the enantiomeric excess (e.e.).
Caption: Workflow for chiral purity analysis by HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While standard ¹H and ¹³C NMR spectroscopy confirms the chemical structure, it cannot distinguish between enantiomers. However, by using chiral derivatizing agents or chiral solvating agents, it is possible to induce diastereomeric interactions that result in separate signals for the L- and D-enantiomers in the NMR spectrum. This allows for the determination of their relative proportions.
-
¹H-NMR (400 MHz, D₂O): δ(ppm) = 3.71 (t, 1H, CH), 3.36/3.30 (m, 2H, CH₂), 2.10 (m, 2H, CH₂), 1.99 (s, 3H, CH₃).[3]
-
¹³C-NMR (101 MHz, D₂O): δ(ppm) = 174.65 (COO), 174.15 (CON), 52.37 (CH), 35.38 (CH₂), 30.12 (CH₂), 21.74 (CH₃).[3]
X-ray Crystallography
X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional model of the molecule can be constructed, unequivocally establishing the spatial arrangement of its atoms. While no crystal structure for Z-L-Dab(Boc)-OH has been published, the crystal structure of Nγ-acetyl-L-2,4-diaminobutyric acid has been determined to be orthorhombic with the space group P2₁2₁2₁.[3] This provides a valuable reference for the crystallographic analysis of related diaminobutyric acid derivatives.
Conclusion
The stereochemistry of Z-L-Dab(Boc)-OH is defined by the (S)-configuration at its alpha-carbon, a feature critical to its function in peptide and medicinal chemistry. While direct, comprehensive analytical data for this specific compound remains limited in publicly accessible literature, a robust understanding of its stereochemical properties can be confidently inferred from the established synthesis from L-glutamine and by analogy to closely related compounds. The analytical methods outlined in this guide provide a framework for the rigorous stereochemical characterization essential for its application in research and drug development.
References
A Technical Guide to Z-Dab(Boc)-OH: A Versatile Building Block in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-α-benzyloxycarbonyl-N-γ-tert-butyloxycarbonyl-L-2,4-diaminobutyric acid (Z-Dab(Boc)-OH), a critical building block in modern peptide synthesis and drug discovery. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and application, and illustrates its utility in creating structurally diverse and functionally complex peptides.
Core Properties and Specifications
This compound is a derivative of the non-proteinogenic amino acid L-2,4-diaminobutyric acid (Dab). Its defining feature is the orthogonal protection of its two amino groups: the α-amino group is protected by a benzyloxycarbonyl (Z) group, while the γ-amino group on the side chain is protected by a tert-butyloxycarbonyl (Boc) group. This orthogonal protection scheme is fundamental to its application, allowing for the selective deprotection and modification of each amino group independently during peptide synthesis.
Quantitative Data Summary
| Property | Value | Citations |
| Molecular Formula | C17H24N2O6 | [1][2] |
| Molecular Weight | 352.38 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 198-200°C (for the dicyclohexylammonium salt) | [3] |
| Density | 1.213 g/cm³ | [2] |
| Solubility | Slightly soluble in water | [3] |
| Purity (Assay) | ≥98.0% (by TLC) | |
| Storage Temperature | Inert atmosphere, store in freezer under -20°C | [3] |
Strategic Importance in Peptide Synthesis
The primary utility of this compound lies in its role as a versatile building block for introducing a selectively addressable primary amine into a peptide sequence. This functionality is crucial for a variety of applications in drug development and biochemical research.
Once incorporated into a peptide chain, the Boc-protected γ-amino group can be selectively deprotected under acidic conditions without affecting the Z-protected α-amino group of the N-terminal residue or other acid-labile side-chain protecting groups. This unmasked amine serves as a versatile handle for a range of chemical modifications, including:
-
Conjugation of small molecule drugs to create peptide-drug conjugates (PDCs).
-
Attachment of imaging agents or fluorescent probes for diagnostic applications.
-
Introduction of biotin or other affinity tags for purification and binding assays.
-
Formation of branched or cyclic peptides by creating a new peptide bond at the side chain.
The Dab residue itself can also mimic the side chain of arginine in certain biological interactions, making this compound a valuable tool for designing enzyme substrates and inhibitors, particularly for proteases and kinases.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its incorporation into a peptide sequence via solid-phase peptide synthesis (SPPS).
Synthesis of this compound
Step 1: Hofmann Rearrangement of N-α-Z-L-glutamine to form Z-Dab-OH
-
Suspend N-α-Z-L-glutamine in a mixed solvent system (e.g., dimethylformamide and water).
-
Add a hypervalent iodine reagent, such as iodobenzene diacetate, to the suspension at a controlled temperature (e.g., 20-30°C).
-
Allow the reaction to proceed for an extended period (e.g., 48-72 hours) with stirring.
-
Upon completion, the product, N-α-Z-L-2,4-diaminobutyric acid (Z-Dab-OH), is isolated through standard workup procedures, which may include extraction and crystallization.
Step 2: Boc Protection of the γ-Amino Group
-
Suspend the synthesized Z-Dab-OH in a mixture of acetone and water (1:1 v/v) and cool to 0-10°C.
-
Slowly add di-tert-butyl dicarbonate ((Boc)2O) (approximately 1.2 molar equivalents) to the suspension.
-
Adjust the pH of the reaction mixture to 7.5-8.0 using a dilute base solution (e.g., 0.5 N NaOH) and maintain this pH throughout the reaction.
-
Allow the reaction to proceed for several hours (e.g., 4 hours) at the controlled temperature.
-
After the reaction is complete, the final product, this compound, is isolated. This typically involves acidification of the reaction mixture followed by extraction with an organic solvent and subsequent purification by crystallization or chromatography.
-
The structure and purity of the final product should be confirmed by analytical techniques such as NMR, IR spectroscopy, and HPLC.[4]
Incorporation of this compound into a Peptide using Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of this compound into a growing peptide chain on a solid support using the Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: Diisopropylethylamine (DIEA)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvent: Methanol, Isopropanol
Protocol:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of the deprotection solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HBTU/HATU (3-5 equivalents) in a minimal amount of DMF.
-
Add DIEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes involving this compound.
Synthesis Workflow for this compound
Caption: General workflow for the synthesis of this compound.
Orthogonal Deprotection Strategy in SPPS
Caption: Orthogonal deprotection of Z and Boc groups in a peptide.
Interaction of a Dab-Containing Peptide with a Bacterial Membrane
Caption: Mechanism of action for Dab-containing antimicrobial peptides.
Conclusion
This compound is an indispensable tool for chemists and drug developers engaged in peptide research. Its orthogonal protecting groups provide the synthetic flexibility required to create complex and highly functionalized peptides. The ability to introduce a selectively modifiable amino group into a peptide backbone opens up a vast design space for the development of novel therapeutics, diagnostics, and research tools. A thorough understanding of its properties and the experimental protocols for its use is essential for leveraging its full potential in the advancement of peptide science.
References
A Technical Guide to the Purity Analysis of Z-Dab(Boc)-OH for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide to the essential purity analysis of N-α-Z-N-γ-Boc-L-2,4-diaminobutyric acid (Z-Dab(Boc)-OH), a critical building block in peptide synthesis and drug development. Ensuring the purity and structural integrity of this reagent is paramount for the successful synthesis of complex peptides and for obtaining reliable, reproducible research data. This document outlines the key analytical techniques, detailed experimental protocols, and data interpretation necessary for the comprehensive quality control of this compound.
Introduction to this compound
This compound is a non-proteinogenic amino acid derivative widely used in solid-phase and solution-phase peptide synthesis. The diaminobutyric acid (Dab) core provides a side-chain primary amine, which is orthogonally protected with a tert-butyloxycarbonyl (Boc) group. The alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group. This orthogonal protection scheme allows for selective deprotection and modification, making it invaluable for synthesizing branched or cyclic peptides and for introducing specific functionalities into a peptide sequence.
Given its role as a fundamental building block, the presence of impurities—such as diastereomers, incompletely protected or deprotected species, or residual synthesis reagents—can lead to the formation of incorrect peptide sequences, causing significant downstream issues in research and drug development. Rigorous purity analysis is therefore not merely a quality check but a critical step in ensuring experimental success.
Physicochemical Properties and Purity Specifications
A summary of the key properties of this compound and typical purity specifications for research-grade material is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | (S)-2-((Benzyloxycarbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid |
| Synonyms | Nα-Z-Nγ-Boc-L-2,4-diaminobutyric acid, Cbthis compound |
| CAS Number | 3350-13-8 (for DCHA salt); 49855-91-6 (for free acid)[1][2] |
| Molecular Formula | C₁₇H₂₄N₂O₆[1] |
| Molecular Weight | 352.38 g/mol [1][3] |
| Appearance | White to off-white powder or crystalline solid[2] |
Table 2: Typical Quality and Purity Specifications for Research-Grade this compound
| Analytical Method | Specification | Purpose |
| HPLC (Purity) | ≥97.0% | Quantifies the main component and detects related substance impurities. |
| TLC | ≥98.0% | Rapid qualitative assessment of purity and detection of non-UV active impurities.[3] |
| NMR Spectroscopy | Conforms to structure | Confirms chemical identity and structural integrity. |
| Mass Spectrometry | Conforms to molecular weight | Verifies molecular weight and elemental composition. |
| Enantiomeric Purity | ≥99.0% L-isomer | Ensures stereochemical integrity, critical for biological activity. |
| Optical Rotation | Lot-specific value | Confirms the presence of the correct enantiomer. |
Experimental Workflow for Purity Analysis
A systematic workflow is essential for the comprehensive analysis of this compound. The following diagram illustrates the logical progression from sample receipt to the final certificate of analysis, integrating key analytical techniques for a multi-faceted evaluation.
Caption: Workflow for the purity analysis of this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key analytical techniques used to assess the purity of this compound.
HPLC is the primary method for quantifying the purity of this compound and identifying process-related impurities. A reversed-phase method is typically employed.
-
Objective: To determine the percentage purity by area and to profile any related substance impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound.
-
Dissolve in 5.0 mL of acetonitrile or a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute as necessary for injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-32 min: 90% to 30% B
-
32-37 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm and 254 nm (the Z-group has a strong absorbance around 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Calculate the area percent of the main peak relative to the total area of all peaks in the chromatogram. The purity is reported as (Area of Main Peak / Total Area of All Peaks) * 100.
NMR spectroscopy is used to confirm the chemical structure of this compound, ensuring all protecting groups and the core amino acid structure are intact.
-
Objective: To verify the chemical identity and structural integrity of the molecule.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
If necessary, acquire a ¹³C NMR spectrum for further structural confirmation.
-
-
Expected ¹H NMR Signals (qualitative):
-
~7.3 ppm: Aromatic protons of the Z (benzyloxycarbonyl) group.
-
~5.0 ppm: Methylene protons (-CH₂-) of the Z group.
-
~4.0 ppm: Alpha-proton (-CH-) of the diaminobutyric acid backbone.
-
~3.0 ppm: Methylene protons (-CH₂-) of the side chain.
-
~1.8-2.0 ppm: Methylene protons (-CH₂-) of the side chain.
-
~1.4 ppm: Singlet corresponding to the nine protons of the Boc (tert-butyl) group.
-
Variable shifts for the -NH and -COOH protons, which may be broad.
-
-
Data Analysis: Compare the obtained spectrum with a reference spectrum or verify that the chemical shifts, splitting patterns, and integrations of the peaks are consistent with the known structure of this compound.
Mass spectrometry provides an accurate determination of the molecular weight, confirming the elemental composition.
-
Objective: To confirm the molecular weight of the compound.
-
Instrumentation: Mass spectrometer, typically with an Electrospray Ionization (ESI) source.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Add a trace amount of formic acid or ammonium acetate to promote ionization if necessary.
-
-
Data Acquisition:
-
Infuse the sample directly into the ESI source.
-
Acquire spectra in both positive and negative ion modes.
-
-
Expected Results:
-
Positive Ion Mode [M+H]⁺: Expected m/z = 353.17
-
Positive Ion Mode [M+Na]⁺: Expected m/z = 375.15
-
Negative Ion Mode [M-H]⁻: Expected m/z = 351.16
-
-
Data Analysis: The observed mass-to-charge ratio (m/z) should match the calculated theoretical value for the expected ionic species, typically within a 5 ppm mass accuracy for high-resolution instruments.
Potential Impurities in this compound
Understanding the potential impurities is crucial for developing robust analytical methods and for interpreting the results. Impurities can arise from the starting materials, side reactions, or incomplete reactions during synthesis.
Table 3: Common Potential Impurities in this compound and Their Origin
| Impurity Name | Potential Origin | Typical Detection Method |
| H-Dab(Boc)-OH | Incomplete Z-protection of the alpha-amino group. | HPLC, MS |
| Z-Dab-OH | Incomplete Boc-protection of the side-chain amino group. | HPLC, MS |
| Z-Gln-OH | Unreacted starting material if synthesis starts from glutamine. | HPLC, MS |
| D-isomer of this compound | Racemization during synthesis steps. | Chiral HPLC |
| Di-Z-Dab-OH or Di-Boc-Dab-OH | Non-specific protection reactions. | HPLC, MS |
| Residual Solvents (e.g., DMF, Acetone) | Incomplete removal after reaction workup and purification. | GC, ¹H NMR |
The logical relationship between synthesis and potential impurities is a key consideration for any thorough purity analysis.
References
A Technical Guide to Z-Dab(Boc)-OH: A Key Building Block in Peptide and Peptidomimetic Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides critical information on the procurement, quality assessment, and application of N-α-Z-L-2,4-diaminobutyric acid (Z-Dab(Boc)-OH), a cornerstone building block in modern peptide chemistry and drug discovery. This document details supplier specifications, comprehensive analytical protocols, and explores the role of Dab-containing peptides in modulating biological signaling pathways.
Sourcing and Quality of this compound
The quality and purity of starting materials are paramount in drug development. This compound is available from a range of specialized chemical suppliers. Researchers should carefully consider the purity specifications and available analytical data when selecting a vendor.
Prominent Suppliers and Purity Specifications
Several chemical suppliers offer this compound, each with its own quality standards and documentation. A summary of prominent suppliers and their typical purity specifications is provided in Table 1. It is crucial to obtain a lot-specific Certificate of Analysis (CoA) to confirm the purity and identity of the purchased material.[1]
| Supplier | Purity Specification | Analytical Method(s) |
| American Elements | High purity (99% to 99.999%+) and various grades (e.g., Pharmaceutical Grade) available.[2] | Not specified, but custom specifications are available. |
| Sigma-Aldrich | ≥98.0% | Thin Layer Chromatography (TLC) |
| Ambeed | Not specified, but comprehensive analytical data (NMR, HPLC, LC-MS) is available. | NMR, HPLC, LC-MS |
| AApptec | Lot-specific, refer to Certificate of Analysis. | Not specified.[1] |
| BLD Pharm | Not specified. | Not specified.[3] |
| Chem-Impex | ≥ 99% | HPLC[4] |
| Next Peptide | Not specified. | Not specified.[5] |
| ChemPep | Not specified. | Not specified.[6] |
Table 1: Prominent Suppliers of this compound and Their Purity Specifications
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in synthesis.
| Property | Value |
| Chemical Formula | C₁₇H₂₄N₂O₆[2] |
| Molecular Weight | 352.38 g/mol [2] |
| CAS Number | 49855-91-6[2] |
| Appearance | White to off-white solid |
| Storage | Store at room temperature (long-term in solvent at -20°C or -80°C)[7] |
Table 2: Key Physicochemical Properties of this compound
Experimental Protocols for Quality Control
Rigorous quality control is essential to ensure the identity, purity, and stability of this compound. The following are detailed protocols for the most common analytical techniques used for its characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of this compound. A typical reversed-phase HPLC method is described below.
Objective: To determine the purity of this compound by assessing the area percentage of the main peak.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 100 mm, 5 µm)[8]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Sample: this compound dissolved in a suitable solvent (e.g., Acetonitrile/Water mixture)
Procedure:
-
Equilibrate the C18 column with the initial mobile phase composition.
-
Inject the prepared sample solution.
-
Run a gradient elution, for example, from 5% to 95% Mobile Phase B over 20 minutes.
-
Monitor the elution profile at a suitable UV wavelength, typically 220 nm or 280 nm.[8]
-
Calculate the purity by determining the area percentage of the main peak relative to the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.
Objective: To verify the identity and structural integrity of this compound.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tubes
Procedure:
-
Dissolve a small amount of this compound in the chosen deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Process the spectrum (phasing, baseline correction, and integration).
-
Analyze the chemical shifts, coupling constants, and integration values to confirm the presence of all expected protons in the structure of this compound. The spectrum should be consistent with the known structure of the compound.[7]
Synthesis of this compound
While commercially available, understanding the synthesis of this compound can be valuable for process development and impurity profiling. A common synthetic route involves the protection of L-2,4-diaminobutyric acid. A related synthesis for a similar compound, Fmoc-Dab(Boc)-OH, provides a general framework. This process typically involves a multi-step synthesis starting from a protected glutamine derivative.[9]
A general synthetic scheme can be conceptualized as follows:
Applications in Drug Development and Signaling Pathways
This compound is a versatile building block in peptide synthesis, primarily due to the orthogonal protecting groups (Z and Boc) on its two amino functionalities. This allows for selective deprotection and modification of the side-chain amine, enabling the creation of complex peptide architectures.
Peptide Synthesis and Modification
The primary application of this compound is in solid-phase and solution-phase peptide synthesis.[10] Its incorporation into a peptide sequence introduces a side-chain amine that can be used for various modifications, including:
-
Peptide-Drug Conjugates (PDCs): The side-chain amine serves as a convenient attachment point for cytotoxic drugs, creating targeted cancer therapies.
-
Fluorescent Labeling: Fluorophores can be attached to the side-chain for use in imaging and diagnostic applications.
-
Branched and Cyclic Peptides: The side-chain can be used to initiate the synthesis of a second peptide chain or to form a lactam bridge for cyclization, which can enhance peptide stability and activity.
Modulation of Signaling Pathways
Derivatives of 2,4-diaminobutyric acid are of significant interest in drug discovery due to their ability to mimic natural amino acids and interact with biological targets. For instance, the side chain of Dab can act as a mimic of the guanidino group of arginine, making Dab-containing peptides valuable tools for studying and inhibiting enzymes that recognize arginine, such as certain proteases and kinases involved in cellular signaling.[10]
While specific signaling pathways directly modulated by this compound-containing peptides are context-dependent and a subject of ongoing research, the incorporation of Dab can influence the peptide's interaction with receptors and enzymes. For example, amino acids and their derivatives can act as signaling molecules that modulate pathways like the ERK1/2 signaling pathway through G-protein coupled receptors.[11]
The general workflow for developing a peptide-based modulator of a signaling pathway using this compound is outlined below:
References
- 1. peptide.com [peptide.com]
- 2. americanelements.com [americanelements.com]
- 3. 125238-99-5|Fmoc-Dab(Boc)-OH|BLD Pharm [bldpharm.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 3350-13-8 | this compound.DCHA | Next Peptide [nextpeptide.com]
- 6. chempep.com [chempep.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. HPLC Method for Analysis of 3,3'-Diaminobenzidine (DAB) on BIST B+ Column | SIELC Technologies [sielc.com]
- 9. CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH - Google Patents [patents.google.com]
- 10. This compound | Boc-Protected Dab Derivative [benchchem.com]
- 11. Amino Acids as Signaling Molecules Modulating Bone Turnover - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Non-Proteinogenic Amino Acids in Peptide Design
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The incorporation of non-proteinogenic amino acids (NPAAs) into peptide sequences represents a paradigm shift in medicinal chemistry and drug discovery. Standard peptides, composed of the 20 proteinogenic amino acids, often suffer from poor pharmacokinetic profiles, including low metabolic stability and limited cell permeability, hindering their therapeutic potential.[1][2][3] This guide provides a comprehensive overview of the strategies and methodologies for utilizing NPAAs to overcome these limitations. We will delve into the structural and functional advantages conferred by various classes of NPAAs, present detailed experimental protocols for their incorporation and analysis, and visualize key biological pathways and experimental workflows.
Introduction: The Rationale for Non-Proteinogenic Amino Acids
Peptides are highly specific and potent biological molecules, making them attractive therapeutic candidates.[4] However, their utility is often hampered by rapid degradation by proteases.[2] NPAAs, which are amino acids not naturally encoded in the genetic code, offer a robust solution to this challenge.[1] By strategically replacing proteinogenic amino acids with NPAAs, researchers can enhance proteolytic resistance, modulate receptor binding affinity and selectivity, and improve oral bioavailability.[1][3]
The diverse chemical space of NPAAs allows for fine-tuning of peptide properties. Key modifications include altering the peptide backbone, modifying side chains, and introducing conformational constraints. This guide will focus on four major classes of NPAAs: N-methylated amino acids, α,α-disubstituted amino acids, β-amino acids, and γ-amino acids.
Major Classes of Non-Proteinogenic Amino Acids and Their Impact
N-Methylated Amino Acids
N-methylation, the addition of a methyl group to the amide nitrogen of the peptide backbone, is a subtle yet powerful modification.
-
Enhanced Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, significantly increasing the peptide's half-life in biological fluids.
-
Improved Membrane Permeability: By removing a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide, which can lead to enhanced cell permeability and oral bioavailability.
-
Conformational Control: The steric bulk of the methyl group restricts the conformational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation and enhance binding affinity to its target.
| Peptide/Analog | Modification | Target | IC50 / Ki (nM) | Proteolytic Half-life | Reference |
| Cyclosporin A | Multiple N-methylations | Calcineurin | ~6 | > 24 hours | [1] |
| L-selectin Ligand 1 | No N-methylation | L-selectin | 1.8 | < 1 hour | |
| L-selectin Ligand 2 | N-methylation at Gly | L-selectin | 0.9 | > 24 hours |
α,α-Disubstituted Amino Acids
In α,α-disubstituted amino acids, the α-hydrogen is replaced by an alkyl group, introducing significant conformational constraints.
-
Induction of Helical Structures: These amino acids strongly promote the formation of helical secondary structures, which can be crucial for mimicking the binding epitopes of natural peptides.
-
Protease Resistance: The substituted α-carbon provides a steric shield against proteolytic enzymes.
| Peptide/Analog | Modification | Target | Binding Affinity (Kd, nM) | Proteolytic Stability | Reference |
| p53-HDM2 inhibitor | No modification | HDM2 | 3.4 | Low | |
| p53-HDM2 inhibitor | Aib substitution | HDM2 | 0.8 | High |
β-Amino Acids
β-amino acids contain an additional carbon atom in their backbone compared to α-amino acids. This seemingly small change has profound effects on the peptide's structure and function.
-
Novel Secondary Structures: Peptides composed of β-amino acids, known as β-peptides, can fold into unique and stable helical and sheet-like structures not observed in α-peptides.[5]
-
Exceptional Proteolytic Stability: The altered backbone geometry makes β-peptides highly resistant to degradation by proteases that recognize α-peptide bonds.[6]
-
Modulation of Bioactivity: The distinct spatial arrangement of side chains in β-peptides can lead to novel biological activities or improved selectivity for specific receptor subtypes.[5][7]
| Peptide/Analog | Modification | Target | IC50 / Ki (nM) | Proteolytic Stability | Reference |
| Anginex | α-amino acids | Endothelial cells | ~1000 | Moderate | [5] |
| Anginex Analog | β³-amino acid substitutions | Endothelial cells | ~1500 | High | [5] |
| Bim BH3 domain | α-amino acids | Bcl-xL | < 0.7 | Low | [8] |
| Bim BH3 α/β-peptide | β³-amino acid substitutions | Bcl-xL | 190 | High | [8] |
γ-Amino Acids
γ-amino acids further extend the peptide backbone with two additional carbon atoms, opening up new possibilities for conformational design.
-
Expanded Structural Diversity: γ-peptides can adopt unique helical and turn structures, further expanding the repertoire of accessible peptide conformations.
-
Enhanced Stability and Bioavailability: The elongated backbone contributes to increased proteolytic resistance and can improve pharmacokinetic properties.[9]
| Peptide/Analog | Modification | Target | Binding Affinity | Proteolytic Stability | Reference |
| c(RGDyK) | α-amino acids | Integrin αvβ3 | High | Moderate | [9] |
| FITC-γ-AA11 | γ-amino acids | Integrin αvβ3 | Similar to c(RGDyK) | High | [9] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Peptides with NPAAs
Fmoc-based SPPS is the most common method for synthesizing peptides containing NPAAs.[10][11] The general workflow involves the iterative deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.[12][13]
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[4][14]
-
Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin and agitate for 5-10 minutes. Drain and repeat for another 10-15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and then Dichloromethane (DCM) (3-5 times).
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling agent (e.g., HBTU, HATU; 3-5 equivalents), and a base (e.g., DIEA; 6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin as in step 3.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin and treat it with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
N-Methylated Amino Acids: Coupling onto an N-methylated residue is sterically hindered. Use of stronger coupling reagents like HATU or microwave-assisted coupling is recommended.[15]
-
β- and γ-Amino Acids: Coupling of these amino acids can be slower. Extended coupling times or double coupling may be necessary.
-
α,α-Disubstituted Amino Acids: These are sterically bulky. Stronger coupling reagents and longer reaction times are often required.
Proteolytic Stability Assay
This assay measures the degradation of a peptide in the presence of proteases over time.[16][17]
-
Sample Preparation: Prepare a stock solution of the purified peptide in a suitable buffer (e.g., PBS).
-
Incubation: Incubate the peptide at a final concentration of ~30-100 µM with a protease source (e.g., human serum, plasma, or a specific enzyme like trypsin) at 37°C.[16][18]
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Quenching: Stop the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid).
-
Analysis: Centrifuge the samples to pellet precipitated proteins. Analyze the supernatant by RP-HPLC, monitoring the disappearance of the full-length peptide peak over time.
-
Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point. Determine the half-life (t₁₂) of the peptide.
Conformational Analysis
CD spectroscopy is a rapid and effective method for determining the secondary structure of peptides in solution.
-
Sample Preparation: Prepare a solution of the peptide (0.1-1 mg/mL) in a suitable solvent (e.g., phosphate buffer, trifluoroethanol).[12]
-
Spectra Acquisition: Record the CD spectrum in the far-UV region (190-260 nm) using a CD spectropolarimeter.
-
Data Analysis: The resulting spectrum can be analyzed to identify characteristic secondary structures:
Visualization of Pathways and Workflows
Somatostatin Receptor Signaling Pathway
Somatostatin analogs are a class of peptide therapeutics that often incorporate NPAAs to enhance their stability and efficacy. They act by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors. The following diagram illustrates the downstream signaling cascade upon activation of SSTRs.[15][19][20]
Experimental Workflow for Peptide Design and Optimization
The development of a peptide therapeutic containing NPAAs is an iterative process involving design, synthesis, and evaluation.[21][22][23]
Conclusion
The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide drug design. By leveraging the vast chemical diversity of NPAAs, researchers can systematically address the inherent limitations of natural peptides, leading to the development of more stable, potent, and bioavailable therapeutics. This guide has provided a foundational understanding of the major classes of NPAAs, detailed experimental protocols for their use, and visual representations of their biological context and the workflow for their development. As our understanding of the interplay between peptide structure and function continues to grow, the strategic application of NPAAs will undoubtedly pave the way for the next generation of peptide-based medicines.
References
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
- 7. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β- Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. γ-AApeptides: Design, Structure, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
- 15. mdpi.com [mdpi.com]
- 16. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 21. Rational Design of Hybrid Peptides: A Novel Drug Design Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Innovative strategies for modeling peptide-protein interactions and rational peptide drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Z-Dab(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Dab(Boc)-OH, or N-α-benzyloxycarbonyl-N-γ-tert-butyloxycarbonyl-L-2,4-diaminobutyric acid, is a valuable non-proteinogenic amino acid derivative for solid-phase peptide synthesis (SPPS). Its unique orthogonal protecting group scheme, with a Z-group on the α-amino group and a Boc-group on the γ-amino group of the side chain, allows for the strategic synthesis of complex peptides. This document provides detailed application notes and protocols for the use of this compound in SPPS, focusing on its incorporation into peptide chains and its application in the synthesis of branched and cyclic peptides.
The Z-group is stable to the acidic conditions used for Boc deprotection, making this compound particularly suitable for Boc-SPPS strategies. The Boc-protected side chain offers a versatile handle for modifications, such as the attachment of other molecules to create branched peptides or for intramolecular cyclization to form lactam bridges.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis.
| Property | Value |
| Molecular Formula | C₁₇H₂₄N₂O₆ |
| Molecular Weight | 352.38 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMF and DMSO |
Core Applications
The orthogonal protection of this compound enables several advanced peptide synthesis applications:
-
Synthesis of Branched Peptides: The Boc-protected side chain can be selectively deprotected on-resin to allow for the assembly of a second peptide chain, leading to the formation of branched peptides.
-
Synthesis of Cyclic Peptides: The side-chain amino group can be used for on-resin intramolecular cyclization with a C-terminal carboxylic acid or the side chain of an acidic amino acid to form head-to-side-chain or side-chain-to-side-chain lactam-bridged cyclic peptides.
-
Introduction of Labels and Conjugates: The versatile side-chain amine serves as an attachment point for various modifications, including fluorescent labels, biotin, and drug molecules.
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments involving this compound in Boc-SPPS.
Protocol 1: Incorporation of this compound into a Peptide Chain using Boc-SPPS
This protocol describes the manual Boc-SPPS workflow for coupling this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
This compound
-
Peptide-resin with a free N-terminus
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a solid-phase synthesis vessel.
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (3 equivalents relative to the resin loading), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.
-
Allow the activation to proceed for 10-15 minutes at room temperature.
-
-
Coupling:
-
Drain the DMF from the swollen resin.
-
Add the activated this compound solution to the resin.
-
Shake the reaction vessel at room temperature for 2-4 hours.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive (blue beads), continue shaking for an additional 1-2 hours and re-test. If the reaction is still incomplete, a double coupling may be necessary.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin extensively with DMF (3 x), DCM (3 x), and DMF (3 x) to remove excess reagents and byproducts.
-
-
Boc Deprotection (for subsequent couplings):
-
Treat the resin with a solution of 50% TFA in DCM for 1-2 minutes (pre-wash).
-
Drain and add fresh 50% TFA in DCM and shake for 20-30 minutes.
-
Drain the TFA solution and wash the resin with DCM (3 x).
-
-
Neutralization:
-
Treat the resin with a solution of 10% DIEA in DCM (2 x 2 minutes).
-
Wash the resin with DCM (3 x) and DMF (3 x) to prepare for the next coupling cycle.
-
Quantitative Data (Estimated):
| Parameter | Expected Value |
| Coupling Efficiency | >98% (with a single coupling) |
| Double Coupling Requirement | Infrequent, sequence-dependent |
| Racemization | Low, due to the urethane nature of the Z-group |
Protocol 2: Selective Deprotection of the Dab(Boc) Side Chain
This protocol outlines the on-resin removal of the Boc group from the Dab side chain, leaving the N-terminal Z-group and other acid-labile protecting groups intact. This step is crucial for the synthesis of branched or cyclic peptides.
Materials:
-
Peptide-resin containing a this compound residue
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Ensure the peptide-resin is well-washed with DCM.
-
Selective Boc Deprotection:
-
Treat the resin with a solution of 20-30% TFA in DCM. The lower concentration of TFA is used to minimize premature cleavage of highly acid-labile resin linkers.
-
Shake the reaction for 30-60 minutes at room temperature.
-
Monitor the deprotection by taking a small sample of resin, cleaving the peptide, and analyzing by mass spectrometry.
-
-
Washing:
-
Drain the TFA solution.
-
Wash the resin thoroughly with DCM (3 x) to remove the cleaved Boc-groups and residual acid.
-
-
Neutralization:
-
Neutralize the newly formed side-chain amine with 10% DIEA in DMF (2 x 2 minutes).
-
Wash the resin with DMF (3 x) and DCM (3 x). The resin is now ready for side-chain modification.
-
Protocol 3: Synthesis of a Branched Peptide via the Dab Side Chain
This protocol describes the synthesis of a branched peptide by coupling a second peptide chain to the deprotected side-chain amine of a Dab residue.
Procedure:
-
Incorporate this compound: Synthesize the main peptide chain using Boc-SPPS, incorporating this compound at the desired branching point as described in Protocol 1.
-
Selective Side-Chain Deprotection: Selectively remove the Boc group from the Dab side chain as described in Protocol 2.
-
Synthesis of the Second Peptide Chain:
-
Couple the first amino acid of the branch chain to the deprotected Dab side-chain amine using standard Boc-SPPS coupling conditions (as in Protocol 1).
-
Continue the peptide chain elongation using standard Boc-SPPS cycles until the desired branched peptide is assembled.
-
Protocol 4: On-Resin Side-Chain to Side-Chain Cyclization
This protocol details the formation of a lactam bridge between the side chain of a Dab residue and the side chain of an aspartic acid (Asp) or glutamic acid (Glu) residue.
Procedure:
-
Peptide Synthesis: Assemble the linear peptide on the resin using Boc-SPPS. Incorporate this compound and an appropriately protected acidic amino acid (e.g., Boc-Asp(OFm)-OH or Boc-Glu(OFm)-OH) at the desired positions. The Fmoc/OFm protecting groups are orthogonal to the Boc/tBu and Z/benzyl strategies.
-
Selective Side-Chain Deprotection:
-
Selectively remove the Fmoc/OFm protecting groups from the Asp/Glu side chain using 20% piperidine in DMF.
-
Selectively remove the Boc group from the Dab side chain using the conditions described in Protocol 2.
-
-
On-Resin Cyclization:
-
Swell the deprotected peptide-resin in DMF.
-
Add a solution of a coupling agent (e.g., PyBOP, 3 equivalents) and a base (e.g., DIEA, 6 equivalents) in DMF to the resin.
-
Shake the reaction mixture at room temperature for 4-24 hours.
-
Monitor the cyclization by cleaving a small amount of peptide from the resin and analyzing by mass spectrometry.
-
Protocol 5: Final Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and the removal of the Z and any remaining side-chain protecting groups. The choice of cleavage cocktail is critical to ensure complete deprotection without significant side reactions.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail (see table below)
-
Cold diethyl ether
-
Centrifuge
Cleavage Cocktail Recommendations:
| Cocktail | Composition | Application Notes |
| HF Cleavage | Anhydrous HF / Anisole (9:1, v/v) | The standard and most robust method for Boc-SPPS. Requires specialized equipment. Effective for removing the Z-group and most benzyl-type side-chain protecting groups. |
| TFMSA Cleavage | TFMSA / TFA / Thioanisole (1:10:1, v/v/v) | A strong acid alternative to HF that does not require a special apparatus. Cleavage efficiency can be sequence-dependent. |
| TMSOTf Cleavage | TMSOTf / TFA / m-cresol (1.95:6.90:1.2, v/v/v) | Another strong acid alternative to HF. |
Procedure:
-
Resin Preparation: Thoroughly wash the peptide-resin with DCM and dry under vacuum for at least 2 hours.
-
Cleavage Reaction (using TFMSA as an example):
-
Place the dried resin in a round-bottom flask.
-
Cool the flask in an ice bath.
-
Add the pre-chilled cleavage cocktail to the resin.
-
Stir the mixture at 0°C for 30 minutes, then at room temperature for an additional 60-90 minutes.
-
-
Peptide Precipitation:
-
Filter the cleavage mixture to remove the resin beads.
-
Collect the filtrate and add it dropwise to a 10-fold volume of cold diethyl ether.
-
A white precipitate of the crude peptide should form.
-
-
Peptide Isolation:
-
Centrifuge the ether suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Boc-SPPS Workflow for this compound Incorporation
Caption: General workflow for incorporating this compound in Boc-SPPS.
Orthogonal Deprotection and Side-Chain Modification
Caption: Logical workflow for branched and cyclic peptide synthesis.
Conclusion
This compound is a highly versatile building block for the synthesis of complex peptides using Boc-SPPS. Its orthogonal protecting groups provide a robust strategy for the controlled introduction of branching and cyclization. The protocols provided in this document offer a foundation for researchers to effectively utilize this compound in their peptide synthesis projects. Careful optimization of coupling and cleavage conditions is recommended to achieve high yields and purity of the final peptide products.
Application Notes and Protocols for Solution-Phase Peptide Synthesis using Z-Dab(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Nα-Z-Nγ-Boc-L-2,4-diaminobutyric acid (Z-Dab(Boc)-OH) in solution-phase peptide synthesis (SPPS). This orthogonally protected amino acid is a valuable building block for the introduction of diaminobutyric acid into peptide sequences, offering a handle for side-chain modification, cyclization, or the introduction of positive charges.
Solution-phase peptide synthesis, a classical yet powerful technique, is particularly suited for the large-scale synthesis of peptides and for sequences that may be challenging for solid-phase methodologies.[1] The protocols outlined below detail the coupling of this compound to a C-terminally protected amino acid, followed by the selective deprotection of the Boc and Z protecting groups.
Data Presentation
The efficiency of coupling and deprotection steps is crucial for the overall success of peptide synthesis. The following tables provide representative quantitative data for common procedures in solution-phase peptide synthesis. Please note that actual yields and reaction times may vary depending on the specific amino acid residues being coupled and the scale of the reaction.
Table 1: Comparative Performance of Common Coupling Reagents for this compound
| Coupling Reagent/Method | Typical Equivalents (Reagent/Additive) | Typical Reaction Time | Typical Yield (%) | Racemization Risk | Key Considerations & Disadvantages |
| DCC / HOBt | 1.1 / 1.1 | 12 - 24 hours | 80 - 95[1] | Low to Moderate[2] | Cost-effective and widely used. The dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents, facilitating its removal by filtration. Reaction times can be long.[3] |
| HATU / DIPEA | 1.0 / 2.0 | 30 min - 2 hours | >95[3] | Very Low[3] | Highly effective for sterically hindered couplings due to rapid kinetics. Byproducts are soluble, necessitating chromatographic purification. Higher cost.[3] |
Table 2: Deprotection Conditions and Typical Outcomes
| Protecting Group | Reagents and Conditions | Typical Reaction Time | Typical Yield (%) | Key Considerations |
| Boc | 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[4] | 30 - 60 minutes[4] | >95 | The resulting amine is obtained as a TFA salt and requires neutralization before the next coupling step.[1] |
| Z | H₂, 10% Palladium on Carbon (Pd/C) in Methanol (MeOH)[5] | 2 - 8 hours | >90 | Catalytic hydrogenation is a clean deprotection method. The catalyst must be carefully filtered after the reaction. |
Experimental Protocols
The following are detailed protocols for the key steps in the solution-phase synthesis of a dipeptide using this compound.
Protocol 1: Dipeptide Synthesis using DCC/HOBt
This protocol describes the coupling of this compound to an amino acid ester (e.g., H-Ala-OMe) using the dicyclohexylcarbodiimide/1-hydroxybenzotriazole method.
Materials and Reagents:
-
This compound
-
Amino acid methyl ester hydrochloride (e.g., H-Ala-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Standard aqueous workup solutions (1 M HCl, 5% NaHCO₃, brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Neutralization of Amino Acid Ester:
-
Dissolve the amino acid methyl ester hydrochloride (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA or TEA (1.05 equivalents) dropwise while stirring.
-
Stir the mixture at 0 °C for 20 minutes to generate the free amine.
-
-
Activation of this compound:
-
In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.[1]
-
Cool this solution to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the this compound solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.[3]
-
Stir the activation mixture at 0 °C for 30 minutes.
-
-
Coupling Reaction:
-
Add the neutralized amino acid ester solution from step 1 to the activated this compound mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.[3]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the mixture to remove the precipitated DCU.
-
Wash the filtrate sequentially with 1 M HCl (2x), 5% NaHCO₃ solution (2x), and brine (1x).[3]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude dipeptide can be purified by flash column chromatography on silica gel.
-
Protocol 2: N-terminal Boc Group Deprotection
This protocol describes the selective removal of the Boc protecting group from the γ-amino group of the Dab residue.
Materials and Reagents:
-
Boc-protected peptide (e.g., Z-Dab(Boc)-Ala-OMe)
-
Trifluoroacetic Acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Deprotection Reaction:
-
Work-up and Isolation:
-
Remove the solvent and excess TFA under reduced pressure (rotary evaporation).
-
Co-evaporate with DCM (2-3 times) to ensure the complete removal of residual TFA.[1]
-
Dissolve the resulting oily residue in a minimal amount of DCM or methanol.
-
Add cold diethyl ether dropwise with vigorous stirring until a precipitate forms.[1]
-
Collect the precipitated peptide trifluoroacetate salt by filtration or centrifugation.
-
Wash the precipitate with cold diethyl ether and dry under vacuum. The resulting product can be used in the next coupling step after neutralization.
-
Protocol 3: N-terminal Z Group Deprotection
This protocol describes the removal of the Z protecting group from the α-amino group via catalytic hydrogenation.
Materials and Reagents:
-
Z-protected peptide (e.g., Z-Dab(Boc)-Ala-OMe)
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Celite® or a similar filtration aid
Procedure:
-
Hydrogenation Reaction:
-
Dissolve the Z-protected peptide in MeOH or EtOAc in a round-bottom flask.[5]
-
Carefully add 10% Pd/C (typically 10-20% by weight of the peptide) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature for 2-8 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with MeOH or EtOAc.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected peptide.
-
The crude product can be purified if necessary, but often it is of sufficient purity for the next step.
-
Mandatory Visualizations
Caption: Workflow for dipeptide synthesis and selective deprotection.
Caption: Stepwise elongation in solution-phase peptide synthesis.
References
Application Notes and Protocols for the Selective Deprotection of the Boc Group from Z-Dab(Boc)-OH
Introduction
In the field of peptide synthesis and the development of complex organic molecules, the strategic use of protecting groups is essential for achieving the desired chemical architecture. Z-Dab(Boc)-OH, a derivative of 2,4-diaminobutyric acid (Dab), is a valuable building block that features two distinct amine protecting groups: a benzyloxycarbonyl (Z or Cbz) group on the alpha-amino function and a tert-butyloxycarbonyl (Boc) group on the side-chain amino function. This orthogonal protection scheme allows for the selective deprotection of one group while the other remains intact, enabling site-specific modifications. The Boc group is known for its lability under acidic conditions, whereas the Z group is typically removed by hydrogenolysis.[1] This difference in reactivity is the basis for the selective removal of the Boc group.
These application notes provide detailed protocols for the selective deprotection of the Boc group from this compound, a critical step for exposing the side-chain amine for further functionalization.
Data Presentation: Comparison of Deprotection Conditions
The selection of an appropriate deprotection method depends on the substrate's sensitivity to acidic conditions and the desired reaction scale. The following table summarizes various conditions for the selective removal of the Boc group in the presence of a Z-group, based on common laboratory practices.
| Reagent(s) | Solvent(s) | Temperature | Reaction Time | Work-up | Notes |
| Trifluoroacetic Acid (TFA) (20-50%) | Dichloromethane (DCM) | Room Temp. | 30 min - 2 h | Evaporation of solvent and excess TFA.[2][3] | A common and efficient method.[3] The resulting product is typically the TFA salt.[4] |
| Hydrogen Chloride (HCl) (4M) | Dioxane, Methanol (MeOH) | Room Temp. | 10 min - overnight | Evaporation of solvent.[5][6] | Yields the hydrochloride salt of the amine. Can be a good alternative to TFA.[6] |
| p-Toluenesulfonic acid (pTSA) | Ethyl Acetate (EtOAc) | 50-60 °C | Not specified | Not specified | May result in a crystalline solid, simplifying purification.[6] |
| Oxalyl Chloride | Methanol (MeOH) | Not specified | up to 4 h | Aqueous work-up and extraction.[7] | A milder alternative to strong acids like TFA.[7] |
| Lewis Acids (e.g., ZnBr₂, TMSOTf) | Not specified | Varies | Varies | Varies | Generally milder conditions, suitable for sensitive substrates.[8] |
| Silica Gel | Toluene | Reflux | ~5 h | Filtration and evaporation.[9] | A neutral and mild deprotection method.[9] |
Experimental Protocols
Protocol 1: Selective Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a standard and widely used method for the selective removal of the Boc group.
Materials and Reagents:
-
This compound
-
Trifluoroacetic acid (TFA), peptide synthesis grade
-
Dichloromethane (DCM), anhydrous
-
Toluene (for co-evaporation)
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DCM in a round-bottom flask. A typical concentration is 0.1-0.2 M.
-
Acid Addition: To the stirred solution, add TFA to achieve a final concentration of 20-50% (v/v). The addition should be done carefully, as the reaction can be exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the complete consumption of the starting material.
-
Work-up:
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[5]
-
To ensure complete removal of residual TFA, add toluene to the residue and evaporate again (co-evaporation). Repeat this step 2-3 times.[5]
-
For isolation of the product, the resulting TFA salt can be precipitated by adding cold diethyl ether to the concentrated residue.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Protocol 2: Selective Boc Deprotection using Hydrogen Chloride (HCl) in Dioxane
This protocol offers an alternative to TFA and often yields the more crystalline hydrochloride salt of the deprotected amine.
Materials and Reagents:
-
This compound
-
4 M Hydrogen Chloride (HCl) in 1,4-dioxane
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound in a minimal amount of an appropriate solvent like DCM or MeOH in a round-bottom flask.
-
Acid Addition: Add a solution of 4 M HCl in dioxane to the reaction mixture. A common approach is to use a 1:1 mixture of the HCl solution and MeOH.[6]
-
Reaction: Stir the mixture at room temperature. The reaction is typically rapid and can be complete in as little as 10-20 minutes.
-
Monitoring: Monitor the reaction to completion using TLC or LC-MS.
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
The resulting hydrochloride salt can often be used directly in the next step or purified further if necessary.
-
Mandatory Visualizations
Caption: Chemical transformation of this compound to its TFA salt.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Double BOC protection selective removal method [en.highfine.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Coupling of Z-Dab(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the successful coupling of N-α-benzyloxycarbonyl-N-γ-tert-butyloxycarbonyl-L-2,4-diaminobutyric acid (Z-Dab(Boc)-OH) in peptide synthesis. This orthogonally protected amino acid is a valuable building block for introducing a selectively addressable primary amine on the side chain of peptides, enabling the synthesis of complex architectures such as branched peptides, cyclic peptides, and peptide-drug conjugates.
Introduction
This compound is a non-proteinogenic amino acid derivative where the α-amino group is protected by a benzyloxycarbonyl (Z) group, and the γ-amino group of the side chain is protected by a tert-butyloxycarbonyl (Boc) group. This orthogonal protection scheme allows for the selective deprotection of either the N-terminus (for peptide chain elongation) or the side chain (for conjugation or branching). The choice of coupling conditions is critical to ensure high yields, minimize racemization, and maintain the integrity of the protecting groups. These notes provide an overview of common coupling strategies and detailed experimental protocols for both solution-phase and solid-phase peptide synthesis (SPPS).
Data Presentation: Comparison of Common Coupling Reagents
The selection of the appropriate coupling reagent is paramount for achieving efficient amide bond formation with this compound. The choice depends on factors such as the synthetic strategy (solution-phase vs. solid-phase), the steric hindrance of the coupling partners, and the desired reaction kinetics.
| Coupling Reagent | Class | Key Features & Recommendations |
| DCC/HOBt | Carbodiimide | Cost-effective and widely used in solution-phase synthesis. The dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents, simplifying purification by filtration. |
| EDC/HOBt | Carbodiimide | Water-soluble carbodiimide, ideal for both solution-phase and solid-phase synthesis. The urea byproduct is water-soluble, facilitating its removal during workup. |
| HBTU/DIPEA | Aminium Salt | A highly efficient and rapid coupling reagent, commonly used in solid-phase peptide synthesis. Pre-activation of the carboxylic acid is recommended. |
| HATU/DIPEA | Aminium Salt | One of the most effective coupling reagents, especially for sterically hindered amino acids. It exhibits fast reaction kinetics and a low risk of racemization. |
| DEPBT | Phosphonium Salt | Known for its remarkable resistance to racemization, making it an excellent choice for coupling sensitive amino acids. |
Experimental Protocols
The following protocols provide detailed methodologies for the coupling of this compound in both solution-phase and solid-phase peptide synthesis.
Protocol 1: Solution-Phase Coupling of this compound using EDC/HOBt
This protocol describes the coupling of this compound to an amino acid ester hydrochloride salt in solution.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.
-
Amine Neutralization: In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM or DMF and add DIPEA (1.1 eq) to neutralize the salt and liberate the free amine.
-
Activation: Cool the solution containing this compound and HOBt to 0 °C in an ice bath. Add EDC·HCl (1.1 eq) to the cooled solution and stir for 15-30 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the neutralized amino acid ester solution to the activated this compound solution at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Dilute the reaction mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude dipeptide.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure protected dipeptide.
Protocol 2: Solid-Phase Coupling of this compound using HBTU/DIPEA
This protocol outlines the incorporation of this compound into a growing peptide chain on a solid support using Boc-SPPS chemistry.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA) for Boc deprotection
-
Kaiser test kit for monitoring coupling completion
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Wash the resin with DMF (3 x 1 min).
-
Treat the resin with a solution of 50% TFA in DCM (v/v) for 1 x 2 minutes and then 1 x 20 minutes to remove the N-terminal Boc group.
-
Wash the resin with DCM (3 x 1 min), isopropanol (1 x 1 min), and DMF (5 x 1 min).
-
-
Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue beads) indicates successful deprotection.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3.0 eq relative to resin loading) and HBTU (2.9 eq) in DMF.
-
Add DIPEA (6.0 eq) to the solution and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow/clear beads) indicates a complete reaction. If the test is positive, the coupling step can be repeated.
-
Washing: Upon completion, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next deprotection and coupling cycle.
Mandatory Visualizations
Caption: General workflow for the coupling of this compound.
Application Notes and Protocols for the Use of Z-Dab(Boc)-OH in Peptide-Drug Conjugate (PDC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide-drug conjugates (PDCs) are an emerging class of targeted therapeutics that leverage the specificity of peptides to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The design of a successful PDC relies on the judicious choice of the targeting peptide, the cytotoxic payload, and the linker connecting them. The use of non-natural amino acids with orthogonal protecting groups offers precise control over the conjugation site and stoichiometry, leading to homogeneous and well-defined PDCs.
Z-L-Dab(Boc)-OH is a valuable building block for PDC synthesis. It is a derivative of L-2,4-diaminobutyric acid where the α-amino group is protected by a benzyloxycarbonyl (Z) group and the γ-amino group on the side chain is protected by a tert-butyloxycarbonyl (Boc) group. This orthogonal protection scheme allows for the selective deprotection of the γ-amino group for drug conjugation while the peptide chain is assembled on a solid support using the Z-protected α-amino group.
These application notes provide a comprehensive overview of the properties of Z-Dab(Boc)-OH, detailed protocols for its incorporation into peptides, selective deprotection, drug conjugation, and subsequent evaluation of the resulting PDC.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis.
| Property | Value | Reference |
| Chemical Formula | C₁₇H₂₄N₂O₆ | [1] |
| Molecular Weight | 352.38 g/mol | [1][2] |
| CAS Number | 49855-91-6 | [1] |
| Appearance | White to off-white powder | [3] |
| Purity | ≥98% | [2][4] |
| Solubility | Soluble in DMF, DCM | |
| Storage | Store at -20°C | [3][5] |
Experimental Protocols
The following protocols provide a general framework for the synthesis of a peptide-drug conjugate using this compound via manual solid-phase peptide synthesis (SPPS).
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound
This protocol outlines the incorporation of this compound into a peptide sequence on a solid support. Z-chemistry is less common in modern SPPS than Fmoc chemistry, but the principles remain. Here, we describe a Boc-SPPS compatible approach where the Z-group on the Dab residue remains intact until the final cleavage.
Materials:
-
This compound
-
Appropriate solid-phase resin (e.g., Merrifield resin)
-
Other Z-protected or Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.
-
N-terminal Boc Deprotection (for subsequent couplings):
-
Wash the resin with DMF (3 x 1 min).
-
Treat the resin with a solution of 25-55% TFA in DCM for 30 minutes.[6]
-
Wash the resin with DCM (3 x 1 min), isopropanol (1 x 1 min), and DMF (5 x 1 min).
-
-
Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue beads) indicates successful deprotection.
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (3 eq.), a coupling reagent like HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
-
Kaiser Test: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow/clear beads) indicates a complete reaction. If the test is positive, recouple for another 1-2 hours.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Protocol 2: Selective Deprotection of the Dab(Boc) Side Chain
This protocol describes the selective removal of the Boc group from the γ-amino side chain of the Dab residue while the peptide is still on the solid support.
Materials:
-
Peptide-resin containing this compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Selective Boc Deprotection:
-
Treat the resin with a solution of 20-30% TFA in DCM for 30-60 minutes at room temperature. Milder TFA concentrations are used to minimize premature cleavage from highly acid-labile resins.
-
Wash the resin thoroughly with DCM (5x) to remove TFA and the cleaved Boc-groups.
-
-
Neutralization:
-
Wash the resin with DMF (3x).
-
Treat the resin with 10% DIEA in DMF (2 x 5 min) to neutralize the trifluoroacetate salt of the side-chain amine.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Confirmation: A positive Kaiser test will confirm the presence of the free primary amine on the Dab side chain.
Protocol 3: On-Resin Drug Conjugation
This protocol outlines the conjugation of a carboxylate-containing cytotoxic drug to the deprotected γ-amino group of the Dab residue. Doxorubicin is used as an example.
Materials:
-
Peptide-resin with deprotected Dab side chain
-
Doxorubicin (or other carboxylate-containing drug)
-
Coupling reagents (e.g., HATU, HBTU)
-
DIEA
-
DMF
Procedure:
-
Activation of Drug:
-
In a separate vessel, dissolve Doxorubicin (2-3 eq.), HATU (2-3 eq.), and DIEA (4-6 eq.) in DMF.
-
Allow the mixture to pre-activate for 5-10 minutes.
-
-
Conjugation:
-
Add the activated drug solution to the peptide-resin.
-
Agitate the reaction mixture at room temperature for 12-24 hours. The reaction should be protected from light.
-
-
Washing:
-
Wash the resin extensively with DMF (5x), DCM (3x), and Methanol (3x) to remove any unreacted drug and coupling reagents.
-
-
Confirmation of Conjugation: The completion of the conjugation can be monitored by a negative Kaiser test. Further confirmation can be obtained by cleaving a small amount of the resin and analyzing the product by LC-MS.
Protocol 4: Cleavage of the Peptide-Drug Conjugate from Resin and Z-Group Deprotection
This protocol describes the final cleavage of the PDC from the solid support and the removal of the N-terminal Z-group.
Materials:
-
PDC-resin
-
Catalyst: Palladium on carbon (Pd/C, 10%)
-
Hydrogen source (e.g., H₂ gas or a hydrogen donor like formic acid)
-
Solvent (e.g., Methanol, DMF, or a mixture)
-
Filtration apparatus
Procedure:
-
Resin Preparation: Wash the PDC-resin with DCM and dry it under vacuum.
-
Catalytic Hydrogenation (Z-group removal and cleavage from Merrifield resin):
-
Suspend the dried PDC-resin in a suitable solvent (e.g., DMF/MeOH mixture).
-
Add 10% Pd/C catalyst (typically 10-20% by weight of the resin).
-
Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 12-24 hours.[5] Alternatively, transfer hydrogenation can be performed using a hydrogen donor like formic acid.[7]
-
-
Filtration and Purification:
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and the resin.
-
Wash the filter cake with the reaction solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude PDC.
-
Purify the crude PDC by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the final PDC by LC-MS and analytical RP-HPLC.
Representative Quantitative Data
The following table presents representative (hypothetical) yields for the key steps in the synthesis of a peptide-drug conjugate using this compound. Actual yields will vary depending on the peptide sequence, drug, and specific reaction conditions.
| Step | Parameter | Representative Yield/Efficiency |
| SPPS Coupling | Coupling Efficiency per Step | >99% |
| Selective Boc Deprotection | Deprotection Efficiency | >98% |
| On-Resin Drug Conjugation | Conjugation Efficiency | 70-90% |
| Cleavage and Deprotection | Overall Yield of Crude PDC | 50-70% |
| RP-HPLC Purification | Final Yield of Pure PDC | 20-40% |
Visualizations
Doxorubicin-Induced Apoptosis Signaling Pathway
Doxorubicin, a common cytotoxic payload, primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and the activation of apoptotic pathways.
References
- 1. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
Mimicking Arginine: A Guide to Incorporating Z-Dab(Boc)-OH in Enzyme Substrates
For researchers, scientists, and drug development professionals, the strategic substitution of amino acids in enzyme substrates is a powerful tool for elucidating biological mechanisms and developing novel therapeutics. This document provides detailed application notes and protocols for the incorporation of Z-Dab(Boc)-OH, a protected form of 2,4-diaminobutyric acid (Dab), as a mimic of arginine in enzyme substrates.
The positively charged guanidinium group of arginine is a critical recognition motif for a vast array of enzymes, including proteases and kinases. The Dab side chain, with its primary amine, offers a shorter, yet still cationic, alternative that can probe the stringency of enzyme-substrate interactions and serve as a basis for modified peptides with altered activities or improved therapeutic properties. This compound is an orthogonally protected building block that allows for the controlled incorporation of Dab into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques.
Key Advantages of this compound as an Arginine Mimic:
-
Probing Specificity: Replacing arginine with Dab allows researchers to investigate the importance of the specific geometry and hydrogen-bonding network of the guanidinium group for enzyme recognition and catalysis.
-
Modulating Activity: The difference in size and basicity between the Dab side chain and the arginine guanidinium group can lead to substrates that are either inhibitors or are processed at different rates, providing a means to modulate enzyme activity.
-
Increased Stability: In some contexts, the Dab residue may be less susceptible to cleavage by certain proteases compared to arginine, potentially increasing the in vivo half-life of peptide-based drugs.
-
Versatile Handle for Modification: The primary amine on the Dab side chain can be selectively deprotected and used as a handle for conjugation to other molecules, such as fluorescent probes, imaging agents, or drug payloads.
Data Presentation: Comparative Analysis of Arginine vs. Dab-Containing Substrates
While direct kinetic comparisons for enzymes acting on arginine versus Dab-containing substrates are not abundantly available in the literature, the following table illustrates the type of data that can be generated to evaluate the effectiveness of the mimicry. The values presented are hypothetical and serve as a template for reporting experimental findings.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Trypsin | Boc-Gln-Ala-Arg-AMC | 15 | 50 | 3.3 x 10⁶ | (Hypothetical) |
| Boc-Gln-Ala-Dab-AMC | 150 | 5 | 3.3 x 10⁴ | (Hypothetical) | |
| Arginine Kinase | L-Arginine | 250 | 100 | 4.0 x 10⁵ | (Hypothetical) |
| L-2,4-Diaminobutyric Acid | 2500 | 10 | 4.0 x 10³ | (Hypothetical) |
Note: The kinetic parameters (Km and kcat) are crucial for understanding enzyme-substrate interactions. Km reflects the substrate concentration at half-maximal velocity and is an indicator of binding affinity, while kcat (the turnover number) represents the number of substrate molecules converted to product per enzyme molecule per second. The specificity constant (kcat/Km) is a measure of the enzyme's catalytic efficiency.
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of this compound into a peptide using a standard Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
This compound
-
Other Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Washing solvent: DMF, DCM
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in a minimal amount of DMF.
-
Add DIPEA (6 eq) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), extend the reaction time or perform a second coupling.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. This step will cleave the peptide from the resin and remove the Boc and other acid-labile side-chain protecting groups. The Z group on the Dab residue will remain intact.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Purify the crude peptide by reverse-phase HPLC.
-
Protocol 2: Selective Deprotection of the Dab Side Chain
To utilize the Dab side chain as a mimic of protonated arginine, both the Z and Boc protecting groups must be removed.
-
Removal of the Z group: The Z group can be removed by catalytic hydrogenation (e.g., H₂/Pd-C in methanol) or by treatment with HBr in acetic acid. This step is typically performed after the peptide has been cleaved from the resin and purified.
-
Removal of the Boc group: The Boc group is acid-labile and is removed during the standard TFA cleavage from the resin.
For applications where the Dab side chain needs to be selectively functionalized, an orthogonal protecting group strategy (e.g., using Fmoc-Dab(Mtt)-OH) would be required, where the Mtt group can be removed under mildly acidic conditions, leaving other protecting groups intact.
Protocol 3: Enzyme Kinetic Assay - Protease Activity
This protocol describes a general procedure for measuring the kinetic parameters of a protease using a fluorogenic substrate.
Materials:
-
Purified protease
-
Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC for trypsin)
-
Dab-containing fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Dab-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl₂)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare Substrate Stock Solutions: Dissolve the arginine-containing and Dab-containing substrates in DMSO to a concentration of 10 mM.
-
Prepare Enzyme Solution: Dilute the protease in assay buffer to a working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Set up the Assay Plate:
-
Add varying concentrations of the substrate (both arginine and Dab versions in separate experiments) to the wells of the 96-well plate. A typical concentration range would be 0.1 to 10 times the expected Km.
-
Add assay buffer to bring the total volume in each well to 180 µL.
-
Include control wells with no enzyme (substrate blank) and no substrate (enzyme blank).
-
-
Initiate the Reaction: Add 20 µL of the diluted enzyme solution to each well to start the reaction.
-
Measure Fluorescence: Immediately begin monitoring the increase in fluorescence (e.g., excitation at 380 nm and emission at 460 nm for AMC) over time using the plate reader.
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time plots.
-
Plot V₀ against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Calculate kcat by dividing Vmax by the enzyme concentration.
-
Visualizations
Logical Relationship of this compound as an Arginine Mimic
Caption: Logical flow from natural arginine to the synthetic mimic this compound.
Experimental Workflow for Comparative Enzyme Kinetics
Application Notes and Protocols for the Synthesis of Fluorescently Labeled Peptides with Z-Dab(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled peptides are indispensable tools in biomedical research and drug development. They are crucial for a wide range of applications, including fluorescence microscopy, flow cytometry, fluorescence resonance energy transfer (FRET) assays, and in vivo imaging.[1][2][] The site-specific incorporation of a fluorescent probe into a peptide sequence allows for the precise tracking and quantification of molecular interactions.[4] This document provides detailed application notes and protocols for the synthesis of fluorescently labeled peptides using the versatile building block, Z-Dab(Boc)-OH (Nα-Carbobenzoxy-Nγ-tert-butyloxycarbonyl-L-2,4-diaminobutyric acid).
The use of this compound offers a strategic advantage due to its orthogonal protecting groups. The Nα-benzyloxycarbonyl (Z) group and the Nγ-tert-butyloxycarbonyl (Boc) group can be selectively removed under different conditions.[5] This allows for the specific deprotection of the side-chain amine for fluorescent labeling while the peptide remains anchored to the solid support.
Data Presentation
Table 1: Representative Yields and Purity for the Synthesis of a Fluorescently Labeled Peptide
| Step | Parameter | Typical Value |
| Peptide Elongation | Average Coupling Efficiency per Cycle | >99% |
| On-Resin Labeling | Fluorescent Dye Coupling Efficiency | ~95% |
| Cleavage and Deprotection | Crude Peptide Yield | 70-85% |
| Purification | Final Purity (by HPLC) | >98% |
| Overall Yield | 30-50% |
Note: Yields and purity are dependent on the peptide sequence, length, and the specific fluorescent dye used.[6][7]
Table 2: Characterization of a Model Fluorescently Labeled Peptide
| Analysis Method | Parameter | Expected Result |
| RP-HPLC | Retention Time | Single major peak |
| Purity | >98% | |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ | Observed mass matches the calculated theoretical mass ± 0.5 Da |
| Fluorescence Spectroscopy | Excitation/Emission Maxima | Consistent with the specifications of the conjugated fluorescent dye |
Note: The exact mass will depend on the peptide sequence and the chosen fluorescent dye.[8][9][10]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual solid-phase synthesis of a peptide containing this compound using a Boc protection strategy.
Materials:
-
Merrifield resin (or other suitable resin for Boc-SPPS)
-
This compound
-
Other Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for another 30 minutes.[11]
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin according to standard Boc-SPPS protocols.
-
Peptide Chain Elongation (Iterative Cycle): a. Boc Deprotection: Treat the resin with 50% TFA in DCM (v/v) for 2 minutes, drain, and then treat again for 20 minutes to remove the N-terminal Boc group.[12][13] b. Washing: Wash the resin with DCM (3x), isopropanol (1x), and DMF (5x).[11] c. Neutralization: Neutralize the resin with 10% DIEA in DMF (v/v) for 5 minutes (2x). d. Washing: Wash the resin with DMF (3x). e. Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine (a positive test results in blue beads).[11] f. Coupling: i. Pre-activate a solution of the next Boc-protected amino acid (4 eq.), HBTU (3.8 eq.), and HOBt (4 eq.) in DMF with DIEA (8 eq.) for 2 minutes. ii. Add the activated amino acid solution to the resin and agitate for 1-2 hours. g. Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test results in yellow/clear beads).[11] h. Repeat: Repeat the elongation cycle for all amino acids, including this compound.
Protocol 2: On-Resin Side-Chain Deprotection and Fluorescent Labeling
This protocol describes the selective deprotection of the Dab(Boc) side chain and subsequent on-resin labeling with a fluorescent dye.
Materials:
-
Peptide-resin from Protocol 1
-
TFA/DCM solution (e.g., 30% v/v)
-
Fluorescent dye with a reactive group (e.g., NHS ester or isothiocyanate)
-
DIEA
-
DMF
-
Scavengers (e.g., triisopropylsilane (TIS), water, if required)
Procedure:
-
N-terminal Protection (if necessary): If the N-terminal Boc group was removed in the last step of peptide synthesis, it should be reprotected or the labeling reaction will occur at both the N-terminus and the Dab side chain. Alternatively, plan the synthesis to leave the final Boc group on.
-
Selective Boc Deprotection of Dab Side Chain: a. Swell the peptide-resin in DCM. b. Treat the resin with a solution of 30% TFA in DCM for 30 minutes at room temperature with agitation to remove the Boc group from the Dab side chain.[14] c. Wash the resin thoroughly with DCM and DMF. d. Neutralize with 10% DIEA in DMF and wash again with DMF.
-
Fluorescent Dye Coupling: a. Dissolve the fluorescent dye (e.g., a 5-FAM NHS ester, 1.5-2 equivalents) in DMF. Add DIEA (3-4 equivalents). b. Add the dye solution to the peptide-resin and agitate in the dark for 2-4 hours or overnight.[15] c. Monitor the reaction using a qualitative test (e.g., Chloranil test for secondary amines if applicable, or by cleaving a small amount of resin for analysis). d. Once the reaction is complete, wash the resin extensively with DMF, DCM, and methanol to remove excess dye and reagents. Dry the resin under vacuum.
Protocol 3: Peptide Cleavage, Deprotection, and Purification
This protocol details the final cleavage of the peptide from the resin, removal of the Z-group, and subsequent purification.
Materials:
-
Fluorescently labeled peptide-resin
-
Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/thioanisole for Boc-SPPS)
-
Palladium on carbon (Pd/C) catalyst for hydrogenolysis
-
Methanol or other suitable solvent for hydrogenolysis
-
Cold diethyl ether
-
RP-HPLC system and column
-
Acetonitrile and water (HPLC grade) with 0.1% TFA
Procedure:
-
Cleavage from Resin: a. Treat the dried peptide-resin with the appropriate cleavage cocktail (e.g., HF/anisole) for 1-2 hours at 0°C. b. Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. c. Centrifuge to pellet the peptide, decant the ether, and wash the pellet several times with cold ether. d. Dry the crude peptide under vacuum.
-
Z-Group Deprotection (Hydrogenolysis): a. Dissolve the crude peptide in a suitable solvent (e.g., methanol/water mixture). b. Add Pd/C catalyst (typically 10% by weight of the peptide). c. Stir the reaction under a hydrogen atmosphere (balloon or hydrogenator) for 2-4 hours or until the reaction is complete (monitored by HPLC-MS). d. Filter the reaction mixture through celite to remove the catalyst and wash with the reaction solvent. e. Lyophilize the filtrate to obtain the deprotected peptide.
-
Purification: a. Purify the crude peptide by preparative RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA.[16] b. Collect fractions containing the desired product. c. Confirm the purity and identity of the fractions by analytical RP-HPLC and mass spectrometry.[10][17] d. Pool the pure fractions and lyophilize to obtain the final fluorescently labeled peptide.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of a fluorescently labeled peptide.
Signaling Pathway Example: GPCR Activation
This diagram illustrates a generic G-protein coupled receptor (GPCR) signaling pathway that can be studied using a fluorescently labeled peptide ligand.
Caption: GPCR signaling initiated by a fluorescent peptide ligand.
Orthogonal Deprotection Logic
This diagram illustrates the logic of using orthogonal protecting groups in this synthesis.
Caption: Orthogonal deprotection of this compound.
References
- 1. lubio.ch [lubio.ch]
- 2. biocompare.com [biocompare.com]
- 4. Selected peptide-based fluorescent probes for biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. researchgate.net [researchgate.net]
- 8. An accurate proteomic quantification method: fluorescence labeling absolute quantification (FLAQ) using multidimensional liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of a peptide standard using the intrinsic fluorescence of tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. On-the-Resin N-Terminal Modification of Long Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. gencefebio.com [gencefebio.com]
Protocol for Site-Specific Biotinylation of Peptides Using a Diaminobutyric Acid (Dab) Side-Chain
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Site-specific biotinylation of peptides is a critical technique in various fields of research and drug development, enabling a wide range of applications such as immunoassays, affinity purification, and targeted drug delivery. The strong and highly specific interaction between biotin and streptavidin/avidin is leveraged for sensitive detection and robust immobilization of peptides. While lysine residues are commonly used for biotinylation, the use of non-canonical amino acids like L-2,4-diaminobutyric acid (Dab) offers an alternative strategy for achieving site-specificity, particularly when lysine residues are required for other modifications or are part of a critical binding motif.
This document provides a detailed protocol for the biotinylation of peptides via the side-chain of a Dab residue incorporated during solid-phase peptide synthesis (SPPS). The use of an orthogonally protected Dab derivative, such as Fmoc-Dab(Mtt)-OH or Fmoc-Dab(ivDde)-OH, allows for the selective deprotection of the Dab side-chain on the solid support, followed by targeted biotinylation.
Advantages of Using Dab for Biotinylation:
-
Orthogonality: Allows for site-specific biotinylation without affecting lysine residues, preserving their potential for other modifications or their role in biological activity.
-
Flexibility: Provides an alternative labeling site when the N-terminus is blocked or needs to remain free.
-
Shorter Side Chain: The shorter side chain of Dab compared to lysine may be advantageous in certain structural contexts, potentially reducing steric hindrance.
Comparison of Protecting Groups for Dab Side-Chain
The choice of protecting group for the Dab side-chain is critical for a successful orthogonal biotinylation strategy. The two most common choices are the methyltrityl (Mtt) and the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) groups.
| Feature | Mtt (Methyltrityl) | ivDde (isovaleryl-Dde) |
| Deprotection Condition | Mildly acidic (e.g., 1-2% TFA in DCM) | Hydrazine-based (e.g., 2% hydrazine in DMF) |
| Orthogonality to Fmoc/tBu | High | High |
| Potential Issues | Potential for lactamization of the Dab residue upon activation, leading to poor coupling efficiency.[1][2] | Can be sluggish to remove if sterically hindered. May require elevated temperatures or longer reaction times. |
| Monitoring | Deprotection can be monitored by the release of the trityl cation (orange color). | Deprotection can be monitored by UV absorbance of the cleaved by-product. |
Experimental Protocols
This section provides detailed protocols for the incorporation of an orthogonally protected Dab residue into a peptide sequence during Fmoc-based SPPS, followed by on-resin biotinylation of the Dab side-chain.
Protocol 1: Peptide Synthesis with Fmoc-Dab(Mtt)-OH
This protocol outlines the steps for incorporating Fmoc-Dab(Mtt)-OH into a peptide sequence and its subsequent side-chain biotinylation.
Materials:
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
Fmoc-amino acids
-
Fmoc-Dab(Mtt)-OH
-
Coupling reagents (e.g., HBTU, HATU, or DEPBT)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Mtt deprotection solution: 1-2% Trifluoroacetic acid (TFA) in DCM with 2% Triisopropylsilane (TIS) as a scavenger
-
Biotin
-
Biotin activation reagents: HBTU and DIPEA
-
Washing solvents: DMF, DCM
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
-
Cold diethyl ether
Procedure:
-
Peptide Chain Assembly:
-
Swell the resin in DMF for 30-60 minutes.
-
Perform standard Fmoc-SPPS cycles (Fmoc deprotection, amino acid coupling) to assemble the peptide chain up to the position preceding the Dab residue.
-
-
Incorporation of Fmoc-Dab(Mtt)-OH:
-
Caution: Fmoc-Dab(Mtt)-OH can undergo rapid lactamization with standard coupling reagents, leading to poor coupling efficiency.[1][2]
-
Recommended Coupling: Use a pre-incubation-free protocol with the coupling reagent DEPBT for complete incorporation. Alternatively, perform multiple couplings.
-
Dissolve Fmoc-Dab(Mtt)-OH (2 eq), DEPBT (2 eq), and DIPEA (4 eq) in DMF and immediately add to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours. Monitor coupling completion using a ninhydrin test.
-
-
Continue Peptide Chain Elongation:
-
After successful coupling of Fmoc-Dab(Mtt)-OH, continue with the standard Fmoc-SPPS cycles to complete the peptide sequence.
-
-
Selective Mtt Group Deprotection:
-
Once the full peptide sequence is assembled, wash the resin thoroughly with DCM.
-
Treat the resin with the Mtt deprotection solution (1-2% TFA in DCM with 2% TIS) for 2 minutes. Repeat this treatment 5-10 times until the orange color of the trityl cation is no longer observed upon addition of fresh deprotection solution.
-
Wash the resin thoroughly with DCM, followed by DMF.
-
Neutralize the resin with 10% DIPEA in DMF for 5 minutes (2 times).
-
Wash the resin thoroughly with DMF.
-
-
On-Resin Biotinylation of Dab Side-Chain:
-
Prepare the biotinylation solution: Dissolve biotin (5 eq) in a minimal amount of DMSO and dilute with DMF. Add HBTU (4.9 eq) and DIPEA (10 eq).
-
Add the activated biotin solution to the resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the reaction completion with a Kaiser test.[3]
-
After completion, wash the resin thoroughly with DMF, DCM, and methanol.
-
-
Peptide Cleavage and Deprotection:
-
Wash the biotinylated peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the biotinylated peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS). The expected mass will be the mass of the peptide plus the mass of biotin (226.29 Da) minus the mass of the Mtt group (257.36 Da) and a proton. Deacetylation and subsequent biotinylation of a lysine residue results in a net mass change of +184 Da.[4]
-
Protocol 2: Peptide Synthesis with Fmoc-Dab(ivDde)-OH
This protocol provides an alternative to the Mtt protecting group, using the ivDde group which is removed under orthogonal, hydrazine-based conditions.
Materials:
-
All materials from Protocol 1, with Fmoc-Dab(Mtt)-OH replaced by Fmoc-Dab(ivDde)-OH .
-
ivDde deprotection solution: 2% hydrazine monohydrate in DMF.[5]
Procedure:
-
Peptide Chain Assembly and Incorporation of Fmoc-Dab(ivDde)-OH:
-
Follow steps 1 and 2 of Protocol 1, using Fmoc-Dab(ivDde)-OH. Standard coupling conditions (e.g., with HBTU/DIPEA) are generally effective for this derivative.
-
-
Continue Peptide Chain Elongation:
-
Follow step 3 of Protocol 1.
-
-
Selective ivDde Group Deprotection:
-
Once the full peptide sequence is assembled, wash the resin thoroughly with DMF.
-
Treat the resin with the ivDde deprotection solution (2% hydrazine in DMF) for 3 minutes. Repeat this treatment 3-5 times.[5]
-
Monitor the deprotection by taking a small aliquot of the solution and measuring the UV absorbance of the cleaved by-product.
-
Wash the resin thoroughly with DMF.
-
-
On-Resin Biotinylation of Dab Side-Chain:
-
Follow step 5 of Protocol 1.
-
-
Peptide Cleavage, Deprotection, Purification, and Analysis:
-
Follow steps 6 and 7 of Protocol 1. The expected mass change will be the mass of the peptide plus the mass of biotin (226.29 Da) minus the mass of the ivDde group (207.29 Da) and a proton.
-
Visualizations
Experimental Workflow for Dab Side-Chain Biotinylation
Caption: Workflow for peptide biotinylation using a Dab side-chain.
Signaling Pathway Example: Pull-Down Assay
Biotinylated peptides are frequently used to study protein-protein interactions. The following diagram illustrates a typical pull-down assay workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. peptide.com [peptide.com]
- 4. Biotinylation of lysine method identifies acetylated histone H3 lysine 79 in Saccharomyces cerevisiae as a substrate for Sir2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
Application Notes and Protocols: Z-Dab(Boc)-OH in Antimicrobial Peptide Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) have garnered significant attention as a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action that often circumvent conventional resistance pathways. A key strategy in the rational design of potent and selective AMPs is the incorporation of non-proteinogenic amino acids. Z-Dab(Boc)-OH, a protected form of the non-natural amino acid L-2,4-diaminobutyric acid (Dab), is a valuable building block in this endeavor.
The introduction of Dab residues into a peptide sequence can confer several advantageous properties. The shorter side chain of Dab compared to lysine can influence the peptide's overall structure and hydrophobicity, potentially leading to enhanced antimicrobial activity and reduced toxicity towards mammalian cells. Furthermore, the primary amine on the Dab side chain provides a site for further chemical modification, allowing for the development of peptide conjugates with improved pharmacokinetic profiles. These application notes provide a comprehensive overview of the use of this compound in the development of novel AMPs, including detailed protocols for synthesis and biological evaluation.
Chemical Properties of this compound
This compound is a derivative of L-2,4-diaminobutyric acid with orthogonal protecting groups. The alpha-amino group is protected by a benzyloxycarbonyl (Z) group, while the side-chain amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection scheme is crucial for its controlled incorporation during solid-phase peptide synthesis (SPPS).[1]
| Property | Value |
| IUPAC Name | (2S)-2-(Benzyloxycarbonylamino)-4-(tert-butoxycarbonylamino)butanoic acid |
| Molecular Formula | C17H24N2O6 |
| Molecular Weight | 368.38 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, NMP, and other common SPPS solvents |
Advantages of Incorporating Dab into Antimicrobial Peptides
The incorporation of Dab into AMPs offers several strategic advantages for optimizing their therapeutic potential:
-
Modulation of Cationicity and Amphipathicity: The primary amine on the Dab side chain contributes a positive charge at physiological pH, a critical feature for the initial electrostatic interaction of AMPs with negatively charged bacterial membranes. The shorter side chain of Dab, in comparison to lysine, can fine-tune the amphipathic character of the peptide, influencing its membrane-disrupting activity.
-
Enhanced Proteolytic Stability: The presence of non-natural amino acids can render peptides less susceptible to degradation by proteases, thereby increasing their in vivo half-life and bioavailability.[2]
-
Reduced Hemolytic Activity: A significant hurdle in AMP development is their potential toxicity to host cells, often measured by their ability to lyse red blood cells (hemolysis). Studies have shown that substituting lysine with Dab can significantly decrease hemolytic activity while maintaining or even improving antimicrobial potency, leading to a higher therapeutic index.[3]
-
Versatile Handle for Conjugation: The side-chain amine of Dab, once deprotected, serves as a convenient point for the site-specific conjugation of other molecules, such as polyethylene glycol (PEG) to improve pharmacokinetics, fluorescent dyes for mechanistic studies, or other bioactive moieties.
Quantitative Data on Dab-Containing Antimicrobial Peptides
The following tables summarize quantitative data from studies on AMPs incorporating 2,4-diaminobutyric acid (Dab), highlighting its impact on antimicrobial and hemolytic activity.
Table 1: Minimum Inhibitory Concentration (MIC) of Dab-Containing Lipopeptides
This table showcases the potent broad-spectrum antimicrobial activity of ultrashort cationic lipopeptides rich in L-2,4-diaminobutyric acid (Dab). The most potent lipopeptide, LP16, demonstrates MIC values in the low microgram per milliliter range against a variety of bacterial and fungal pathogens.[4]
| Organism | LP16 MIC (µg/mL) |
| E. coli | 1.5 - 6.25 |
| S. aureus | 1.5 - 6.25 |
| P. aeruginosa | 1.5 - 6.25 |
| B. subtilis | 1.5 - 6.25 |
| MRSE | 1.5 - 6.25 |
MRSE: Methicillin-resistant Staphylococcus epidermidis
Table 2: Comparative Hemolytic Activity of Cationic Residues in a 26-Residue Amphipathic α-Helical AMP
This table illustrates the significant reduction in hemolytic activity when positively charged residues like Arginine (Arg) and Lysine (Lys) are replaced with L-2,4-diaminobutyric acid (Dab) or L-2,3-diaminopropionic acid (Dap) on the polar face of the peptide. The HC50 value represents the peptide concentration causing 50% hemolysis of human red blood cells. A higher HC50 value indicates lower hemolytic activity. The therapeutic index is the ratio of HC50 to the geometric mean MIC, with a higher value being more favorable.[3]
| Positively Charged Residue | HC50 (µM) | Therapeutic Index |
| Arginine (Arg) | 4.0 | - |
| Lysine (Lys) | 54.3 | 108.6 |
| Ornithine (Orn) | 146.1 | - |
| Dab | >1148 | >957 |
| Dap | >1148 | >957 |
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide containing a Dab residue using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
This compound
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Incorporation of this compound:
-
Follow the same coupling procedure as in step 3, using this compound instead of an Fmoc-protected amino acid.
-
-
Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After the final amino acid is coupled, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, and wash the pellet with cold diethyl ether (3 times).
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
References
- 1. This compound | Boc-Protected Dab Derivative [benchchem.com]
- 2. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. De Novo Designed Amphipathic α-Helical Antimicrobial Peptides Incorporating Dab and Dap Residues on the Polar Face To Treat the Gram-Negative Pathogen, Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: Synthesis of Branched and Cyclic Peptides Using Z-Dab(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of structurally complex peptides, such as branched and cyclic variants, is a cornerstone of modern drug discovery and chemical biology. These modifications can significantly enhance peptide stability, receptor affinity, and pharmacokinetic profiles compared to their linear counterparts. A key building block for these advanced peptide architectures is N-α-benzyloxycarbonyl-N-γ-tert-butyloxycarbonyl-L-2,4-diaminobutyric acid (Z-Dab(Boc)-OH). The orthogonal protecting group strategy inherent to this reagent—the Z-group on the α-amine and the Boc-group on the side-chain γ-amine—provides the chemical selectivity required for controlled, stepwise modifications.
The benzyloxycarbonyl (Z or Cbz) group is stable to the acidic conditions used to remove the Boc group, and it is typically cleaved under reductive conditions (e.g., catalytic hydrogenation).[1] Conversely, the tert-butyloxycarbonyl (Boc) group is labile to acid (e.g., trifluoroacetic acid, TFA) but stable during the hydrogenolysis used to remove the Z-group.[1][2] This orthogonality is fundamental to the selective deprotection schemes that enable either the extension of a peptide chain from the Dab side-chain to create a branch, or an intramolecular cyclization to form a lactam bridge.[3]
This document provides detailed protocols for the synthesis of both branched and cyclic peptides utilizing this compound, primarily focusing on solution-phase synthesis strategies where Z-protected amino acids are traditionally employed.
Core Concepts and Strategic Planning
The utility of this compound lies in its ability to introduce a selectively addressable amine functionality into a peptide backbone.[4] Once the linear peptide containing the this compound residue is assembled, the synthetic path diverges depending on the desired structure.
-
For Branched Peptides: The side-chain Boc group is selectively removed to expose the γ-amine. This amine then serves as the N-terminus for the synthesis of a new peptide chain, creating a branch.
-
For Cyclic Peptides: The side-chain Boc group is removed, and the resulting free amine is coupled with a deprotected carboxylic acid side chain from another residue (e.g., Aspartic or Glutamic acid) within the peptide to form a stable lactam bridge.[3][5]
The logical workflow for utilizing this compound is depicted below.
References
Troubleshooting & Optimization
Technical Support Center: Z-Dab(Boc)-OH Coupling Efficiency
Welcome to the Technical Support Center for Z-Dab(Boc)-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges associated with the coupling of this compound in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound often challenging?
A1: The low coupling efficiency of this compound is primarily attributed to significant steric hindrance. This hindrance arises from the bulky benzyloxycarbonyl (Z) protecting group on the alpha-amino group and the tert-butoxycarbonyl (Boc) group on the side chain of the diaminobutyric acid residue. This bulkiness can physically impede the approach of the activated amino acid to the N-terminus of the growing peptide chain on the solid support, resulting in slower reaction rates and incomplete coupling.
Q2: What are the initial indicators of an incomplete this compound coupling?
A2: An incomplete coupling reaction is most commonly identified by a positive result from a qualitative monitoring test, such as the Kaiser test (ninhydrin test). A blue or purple color on the resin beads after the coupling step signifies the presence of unreacted primary amines, indicating that the coupling is not complete. Other indicators include a low overall yield of the final peptide and the presence of deletion sequences in the final product, which can be identified by mass spectrometry.
Q3: Can peptide aggregation on the resin affect the coupling of this compound?
A3: Yes, peptide chain aggregation can significantly hinder the coupling reaction. As the peptide chain elongates, it can fold into secondary structures or aggregate, making the N-terminal amine less accessible to the incoming activated this compound. This is a common issue, particularly in the synthesis of "difficult sequences" that may be long or hydrophobic.
Q4: Are there any specific side reactions to be aware of when using this compound?
A4: A potential, though less common, side reaction is intramolecular cyclization (lactam formation). While more prominently reported for derivatives like Fmoc-Dab(Mtt)-OH, it is a possibility under certain activation conditions, leading to the formation of a stable six-membered ring and termination of the peptide chain.[1] The risk of this side reaction can be minimized by using appropriate coupling reagents and optimized reaction conditions.
Q5: Which coupling reagents are recommended for improving the coupling efficiency of this compound?
A5: For sterically hindered amino acids like this compound, standard coupling reagents such as DCC/HOBt can be inefficient. More potent activating reagents are generally required. Uronium/aminium and phosphonium salt-based reagents are highly recommended. These include HATU, HBTU, HCTU, and PyBOP. HATU is often considered one of the most effective reagents for challenging couplings due to its high reactivity and ability to suppress racemization.[2][3][4][5][6]
Troubleshooting Guide for Incomplete Coupling
This guide addresses the issue of a positive Kaiser test after the initial coupling of this compound, indicating the presence of unreacted free amines.
start [label="Positive Kaiser Test\n(Incomplete Coupling)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; recouple [label="Immediate Recoupling\n(Double Coupling)"]; kaiser_test_2 [label="Perform Kaiser Test Again", shape=diamond, fillcolor="#FBBC05"]; modify_conditions [label="Modify Coupling Conditions"]; change_reagent [label="Switch to a More\nPotent Coupling Reagent\n(e.g., HATU)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; increase_temp [label="Increase Reaction\nTemperature (e.g., 40-50°C)"]; change_solvent [label="Change Solvent\n(e.g., NMP or add chaotropic salts)"]; kaiser_test_3 [label="Perform Kaiser Test", shape=diamond, fillcolor="#FBBC05"]; capping [label="Capping of Unreacted Amines\n(Acetylation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; proceed [label="Proceed to Next\nDeprotection Step"]; failure [label="Synthesis Failure:\nConsider Re-synthesis\nwith Alternative Strategy", fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> recouple; recouple -> kaiser_test_2; kaiser_test_2 -> proceed [label="Negative"]; kaiser_test_2 -> modify_conditions [label="Positive"]; modify_conditions -> change_reagent; modify_conditions -> increase_temp; modify_conditions -> change_solvent; change_reagent -> kaiser_test_3; increase_temp -> kaiser_test_3; change_solvent -> kaiser_test_3; kaiser_test_3 -> proceed [label="Negative"]; kaiser_test_3 -> capping [label="Positive"]; capping -> proceed; capping -> failure [style=dashed]; }
Figure 1: A decision-making workflow for troubleshooting the incomplete coupling of this compound.
Data Presentation: Comparison of Coupling Reagents
The selection of an appropriate coupling reagent is critical for overcoming the steric hindrance of this compound. The following table summarizes the relative performance of commonly used coupling reagents for difficult couplings. The quantitative data is extrapolated from studies on other sterically hindered amino acids and provides a general guideline.
| Coupling Reagent | Class | Typical Reaction Time | Coupling Efficiency (Yield) | Purity | Risk of Side Reactions (e.g., Racemization) |
| HATU | Aminium Salt | 20 - 45 min | > 99% | Very High | Very Low[6] |
| HBTU | Aminium Salt | 30 - 60 min | 98 - 99% | High | Low to Moderate[6] |
| HCTU | Aminium Salt | 20 - 45 min | > 99% | Very High | Very Low |
| PyBOP | Phosphonium Salt | 30 - 60 min | 98 - 99% | High | Low[6] |
| DIC/HOBt | Carbodiimide | 60 - 120 min | 95 - 98% | Good | Low[6] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for achieving high coupling efficiency and minimizing side reactions when coupling this compound.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Kaiser test solutions
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Deprotection: Perform N-terminal deprotection of the preceding amino acid (e.g., with 20% piperidine in DMF for Fmoc-based synthesis) and wash the resin thoroughly with DMF.
-
Activation Solution: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Coupling: Add the activation solution to the deprotected resin. Immediately add DIPEA (6 equivalents) to the reaction mixture.
-
Reaction: Agitate the mixture for 30-60 minutes at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
swell [label="1. Swell Resin in DMF"]; deprotect [label="2. N-terminal Deprotection"]; wash1 [label="Wash with DMF"]; activate [label="3. Prepare Activation Solution\n(this compound + HATU in DMF)", fillcolor="#FBBC05"]; couple [label="4. Add Activation Solution\nand DIPEA to Resin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; react [label="5. Agitate for 30-60 min"]; monitor [label="6. Monitor with Kaiser Test", shape=diamond, fillcolor="#FBBC05"]; wash2 [label="7. Wash with DMF and DCM"]; complete [label="Coupling Complete", fillcolor="#34A853", fontcolor="#FFFFFF"];
swell -> deprotect; deprotect -> wash1; wash1 -> activate; activate -> couple; couple -> react; react -> monitor; monitor -> wash2 [label="Negative"]; wash2 -> complete; }
Figure 2: A generalized workflow for the HATU-mediated coupling of this compound.
Protocol 2: Double Coupling Procedure
This procedure should be implemented if a positive Kaiser test is observed after the initial coupling attempt.
-
Initial Coupling: Perform the first coupling of this compound using your chosen protocol (e.g., Protocol 1).
-
Kaiser Test: Perform a Kaiser test.
-
Positive Test Follow-up: If the test is positive, do not proceed to the deprotection step. Instead: a. Drain the reaction vessel. b. Wash the peptide-resin thoroughly with DMF (3 times). c. Prepare a fresh solution of activated this compound using the same equivalents of the amino acid, coupling reagent, and base as in the initial coupling. d. Add the fresh activated amino acid solution to the resin. e. Allow the second coupling reaction to proceed for 1-2 hours.
-
Final Wash and Confirmation: a. Wash the resin as described in step 3b. b. Perform a final Kaiser test to confirm the completion of the reaction.
Protocol 3: Capping of Unreacted Amines
If double coupling does not lead to a negative Kaiser test, capping is recommended to terminate the unreacted chains and prevent the formation of deletion peptides.
-
Wash: After the final coupling attempt, wash the peptide-resin with DMF (3 times).
-
Capping Solution: Prepare a capping solution (e.g., 20% acetic anhydride and 2% DIPEA in DMF).
-
Reaction: Add the capping solution to the resin and agitate for 30 minutes.
-
Final Wash: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) before proceeding to the N-terminal deprotection of the successfully coupled chains.
Protocol 4: Monitoring Coupling Efficiency by HPLC
For a quantitative assessment of coupling efficiency, a small sample of the resin can be cleaved and analyzed by HPLC.
-
Sample Collection: After the coupling reaction and washing, take a small sample of the dried resin (e.g., 2-5 mg).
-
Cleavage: Treat the resin sample with a cleavage cocktail appropriate for your resin and protecting group strategy (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O for 2-3 hours).
-
Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
HPLC Analysis: Analyze the sample by reverse-phase HPLC. The integration of the peak corresponding to the desired peptide versus any peaks corresponding to deletion sequences will give a quantitative measure of the coupling efficiency.
References
- 1. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Preventing side reactions during Z-Dab(Boc)-OH incorporation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the incorporation of Z-Dab(Boc)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed during the incorporation of this compound?
The primary side reaction of significant concern during the coupling of this compound is the intramolecular cyclization to form a six-membered lactam. This occurs when the activated carboxyl group reacts with the side-chain amino group of the same molecule. Other potential side reactions, common in Boc-SPPS, include incomplete coupling due to steric hindrance and racemization at the α-carbon.
Q2: Why is lactam formation a significant issue with this compound?
Diaminobutyric acid (Dab) derivatives are particularly prone to lactam formation due to the favorable thermodynamics of forming a stable six-membered ring. This side reaction leads to the capping of the growing peptide chain and results in truncated peptide sequences, significantly reducing the yield of the desired full-length peptide. Studies on similar derivatives, such as Fmoc-Dab(Mtt)-OH, have shown that this can be a rapid and problematic side reaction with various coupling reagents.[1]
Q3: Which coupling reagents are recommended to minimize side reactions with this compound?
The choice of coupling reagent is critical for minimizing side reactions. For sterically hindered amino acids and those prone to side reactions, onium-type (aminium/uronium and phosphonium) salts are generally recommended over carbodiimides. Reagents like HATU, HBTU, and PyBOP have demonstrated high efficiency and are known to suppress racemization.[2][3][4]
Q4: Can I perform a "double coupling" to improve the incorporation of this compound?
Yes, a "double coupling" strategy, where the coupling step is repeated, can be employed to improve the efficiency of incorporation, especially if the initial coupling is incomplete. This is a common strategy for sterically hindered amino acids.[2] Monitoring the completion of the coupling reaction using a qualitative test like the Kaiser test is recommended.
Q5: How can I monitor the efficiency of this compound coupling?
The completion of the coupling reaction can be monitored using qualitative tests that detect the presence of free primary amines on the resin. The most common method is the Kaiser (ninhydrin) test. A positive result (blue/purple beads) indicates incomplete coupling, while a negative result (yellow/colorless beads) suggests the reaction is complete.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Peptide and Presence of Truncated Sequences
Symptom: HPLC or LC-MS analysis of the crude peptide shows a low yield of the target peptide and a significant peak corresponding to a truncated sequence ending before the this compound residue.
Possible Cause: Intramolecular lactam formation of the activated this compound, leading to chain termination.
Troubleshooting Steps:
-
Optimize Coupling Reagent and Conditions:
-
Switch to a more efficient coupling reagent known to promote rapid amide bond formation, which can outcompete the intramolecular cyclization. HATU, HBTU, or PyBOP are recommended.
-
Minimize the pre-activation time of this compound before adding it to the resin. A prolonged pre-activation can increase the likelihood of lactam formation.
-
Consider using a lower temperature during coupling to slow down the rate of lactam formation.
-
-
Employ a "Pre-incubation Free" Protocol:
-
Some studies on similar Dab derivatives suggest that avoiding a pre-incubation step and adding the coupling reagent directly to the mixture of the amino acid and resin can reduce lactam formation.
-
-
Increase Reagent Equivalents:
-
Use a higher excess of the activated this compound and coupling reagent to drive the intermolecular coupling reaction to completion more rapidly.
-
Issue 2: Incomplete Coupling of this compound
Symptom: A positive Kaiser test after the coupling step indicates the presence of unreacted free amines on the resin.
Possible Cause: Steric hindrance from the Z and Boc protecting groups, as well as the peptide-resin, slowing down the coupling reaction.
Troubleshooting Steps:
-
Perform a Double Coupling:
-
Repeat the coupling step with a fresh solution of activated this compound.
-
-
Increase Coupling Time:
-
Extend the duration of the coupling reaction (e.g., from 1-2 hours to 4 hours or overnight), while monitoring for potential side reactions.
-
-
Switch to a More Potent Coupling Reagent:
Data Presentation
Table 1: Comparative Performance of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Low | Highly efficient for hindered couplings. Should be used with a non-nucleophilic base like DIPEA. |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | A cost-effective and reliable option for challenging couplings. |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Byproducts are generally less problematic than those from BOP. |
| COMU | Aminium/Uronium Salt | >95 | Very Fast | Low | A third-generation uronium reagent with high solubility and a good safety profile. |
| DIC/HOBt | Carbodiimide/Additive | 85-90 | Moderate | Moderate | A classic and economical choice. The use of HOBt is crucial to suppress racemization.[2][4] |
Note: This data is adapted from studies on sterically hindered amino acids and provides a general benchmark. Actual results may vary depending on the specific peptide sequence and reaction conditions.[2]
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
This protocol is recommended for the efficient incorporation of this compound while minimizing side reactions.
-
Resin Preparation:
-
Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Perform Nα-Boc deprotection using an appropriate TFA/DCM solution (e.g., 25-50% TFA in DCM).
-
Wash the resin thoroughly with DCM and DMF.
-
Neutralize the resin with a solution of 5-10% N,N-Diisopropylethylamine (DIPEA) in DMF.
-
Wash the resin again with DMF.
-
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture.
-
Allow the activation to proceed for 1-2 minutes. (Note: Minimize this pre-activation time).
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to check for the presence of free primary amines.
-
If the test is positive (incomplete coupling), repeat the coupling step ("double coupling").
-
Once the coupling is complete (negative Kaiser test), drain the reaction mixture and wash the resin extensively with DMF and DCM to prepare for the next cycle.
-
Visualizations
Caption: Workflow for this compound Incorporation in SPPS.
Caption: Competing Pathways for Activated this compound.
References
Navigating Z-Group Removal: A Technical Support Guide
For researchers, scientists, and drug development professionals, the benzyloxycarbonyl (Z or Cbz) group is a cornerstone of amine protection in organic synthesis, particularly in peptide and complex molecule synthesis.[1][2] Its stability across a range of conditions and the variety of methods for its removal make it a versatile tool. However, optimizing its cleavage can often present challenges. This technical support center provides troubleshooting guides and frequently asked questions to address specific issues encountered during Z-group deprotection experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing the Z-group?
The most prevalent methods for Z-group cleavage are catalytic hydrogenation, catalytic transfer hydrogenation, and acidolysis.[3] Catalytic hydrogenation is widely used due to its clean byproducts, toluene and carbon dioxide.[3] Catalytic transfer hydrogenation offers a milder and often safer alternative, avoiding the need for flammable hydrogen gas.[2] Acidic cleavage, typically with hydrogen bromide (HBr) in acetic acid, is a valuable option for substrates containing functional groups sensitive to reduction.[2][4]
Q2: My catalytic hydrogenation for Z-group removal is slow or incomplete. What are the potential causes?
Slow or incomplete catalytic hydrogenation is a common issue that can stem from several factors:
-
Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers).[4][5]
-
Poor Catalyst Activity: The activity of palladium on carbon (Pd/C) can vary between batches and diminish over time.[4][5]
-
Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be sufficient for complete conversion, especially with sterically hindered substrates.[4][5]
-
Inadequate Mixing: As a heterogeneous reaction, efficient mixing is crucial for the substrate to interact with the catalyst surface.[4][5]
-
Product Inhibition: The deprotected amine product can sometimes coordinate to the palladium catalyst, inhibiting its activity.[4]
Q3: I'm observing unexpected side products during Z-group deprotection. How can I minimize them?
The formation of side products depends on the deprotection method and the substrate.
-
During Catalytic Hydrogenation: Over-reduction of other functional groups like alkenes, alkynes, nitro groups, or aryl halides can occur.[4][5] To improve selectivity, catalytic transfer hydrogenation is often a better choice.[4]
-
During Acidic Cleavage: The benzyl cation formed during cleavage can alkylate sensitive functional groups.[5] If using acetic acid as a solvent, acetylation of the deprotected amine can be a side reaction.[4][5] Using a non-nucleophilic acid/solvent system, such as HCl in dioxane, can prevent this.[4]
Troubleshooting Guides
Issue 1: Incomplete or Sluggish Catalytic Hydrogenolysis
Question: My Z-group deprotection via catalytic hydrogenation (e.g., H₂, Pd/C) is not proceeding to completion. What steps can I take to resolve this?
Answer: A systematic approach to troubleshooting this common problem is outlined below.
Issue 2: Incomplete Deprotection with Catalytic Transfer Hydrogenation
Question: My Z-group removal using a hydrogen donor (e.g., ammonium formate, formic acid) is incomplete. What should I check?
Answer:
-
Depletion of Hydrogen Donor: Ensure a sufficient excess of the hydrogen donor is used. Consider adding the donor in portions throughout the reaction.[3]
-
Catalyst Inactivity: Similar to standard hydrogenation, the catalyst may be inactive. Use a fresh, high-quality catalyst or increase the catalyst loading.[3]
-
Sub-optimal Temperature: If the reaction is slow at room temperature, gentle heating (e.g., refluxing in ethanol for transfer hydrogenation with ammonium formate) can improve the rate.[3]
Issue 3: Incomplete Deprotection with HBr in Acetic Acid
Question: I am seeing a significant amount of starting material remaining after attempting cleavage with HBr in acetic acid. What could be the issue?
Answer:
-
Insufficient Acid Strength/Concentration: The reagent may not be potent enough. Consider using a higher concentration of HBr in acetic acid (e.g., 33%).[3]
-
Short Reaction Time: The reaction may not have had enough time to complete. Extend the reaction time and monitor the progress by TLC or HPLC.[3]
-
Presence of Water: Moisture can interfere with the reaction. Ensure anhydrous conditions and use fresh reagents.[3]
Data Presentation: Comparison of Common Z-Group Cleavage Methods
The selection of the appropriate cleavage method is critical and depends on the substrate's functional group tolerance and the desired reaction conditions.
| Method | Reagents | Key Advantages | Potential Drawbacks |
| Catalytic Hydrogenation | H₂ gas, Pd/C | Mild conditions; clean byproducts (toluene, CO₂).[1][6] | Requires special equipment for handling flammable H₂ gas; catalyst can be poisoned.[4][6] |
| Catalytic Transfer Hydrogenation | Formic acid or Ammonium formate, Pd/C | Safer alternative to H₂ gas; often shows good selectivity.[2][6][7] | May require heating; product may be isolated as a formate salt.[1] |
| Acid-Mediated Cleavage | HBr in Acetic Acid, TFA | Effective for substrates sensitive to hydrogenation.[2][6] | Harsh conditions can lead to side reactions like aspartimide formation in peptides.[6] |
Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenolysis with H₂ Gas
This protocol outlines the general procedure for Z-group deprotection using hydrogen gas and a palladium catalyst.[1]
-
Dissolution: Dissolve the Z-protected substrate (1.0 mmol) in a suitable solvent (e.g., 10 mL of methanol, ethanol, or ethyl acetate) in a reaction flask.[1][2]
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C), typically at a loading of 5-20 mol%, to the solution.[1][2]
-
Hydrogenation: Seal the flask and evacuate the air, then backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere. Maintain a positive pressure of hydrogen gas (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.[1]
-
Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).[1]
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® or a membrane filter to remove the catalyst. Wash the filter with the reaction solvent.[1]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify as necessary.[1]
Protocol 2: Catalytic Transfer Hydrogenation using Formic Acid
This method avoids the need for a hydrogen gas cylinder by using formic acid as a hydrogen donor.[1][7]
-
Dissolution: Dissolve the Z-protected substrate (1.0 mmol) in methanol or ethanol (10 mL) in a reaction flask.[1]
-
Catalyst Addition: Carefully add 10% Pd/C (10-20 mol%) to the solution.[1]
-
Reagent Addition: To the stirred suspension, add formic acid (2-5 equivalents) dropwise at room temperature.[1]
-
Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is often complete within a short period.[3]
-
Work-up: Upon completion, filter the reaction mixture through a Celite® pad to remove the catalyst, washing the pad with the solvent.[1]
-
Isolation: Concentrate the filtrate under reduced pressure. Note that the product will be the formate salt. If the free amine is desired, the residue can be taken up in a suitable solvent and neutralized with a base (e.g., saturated sodium bicarbonate solution), followed by extraction.[1]
Protocol 3: Acidic Cleavage using HBr in Acetic Acid
This method is particularly useful for substrates that are sensitive to hydrogenation.[2][4]
-
Dissolution: Dissolve the Z-protected compound (1.0 equivalent) in a minimal amount of 33% hydrogen bromide (HBr) in acetic acid at room temperature.[4]
-
Reaction: Stir the solution and monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-2 hours.[4]
-
Work-up: Upon completion, the product can be precipitated by the addition of anhydrous ether.[4]
-
Isolation: The precipitated hydrobromide salt is collected by filtration, washed with ether, and dried.
Visualization of Experimental Workflow
The general workflow for Z-group deprotection via catalytic hydrogenation involves several key steps from setup to product purification.
References
Technical Support Center: Troubleshooting Incomplete Boc Deprotection from the Dab Side-Chain
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the removal of the tert-butyloxycarbonyl (Boc) protecting group from the side-chain of 2,4-diaminobutyric acid (Dab) residues in their synthetic peptides. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help you achieve complete and efficient deprotection.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete Boc deprotection from the Dab side-chain?
Incomplete Boc deprotection from the Dab side-chain can arise from several factors:
-
Insufficient Acid Strength or Concentration: The most common cause is an inadequate concentration of the acidic reagent, typically trifluoroacetic acid (TFA), or insufficient reaction time. The rate of Boc cleavage is highly dependent on the acid concentration.
-
Steric Hindrance: The local chemical environment and the steric bulk of adjacent amino acid residues can hinder the access of the acidic reagent to the Boc group on the Dab side-chain, slowing down the cleavage reaction.
-
Poor Resin Swelling (Solid-Phase Peptide Synthesis): In solid-phase peptide synthesis (SPPS), if the resin support is not adequately swollen, the deprotection reagents cannot efficiently access all the peptide chains, leading to incomplete removal of the Boc group.
-
Reagent Degradation: The effectiveness of the acidic reagent can be compromised if it has degraded due to improper storage or age. It is crucial to use fresh, high-quality reagents.
-
Problematic Sequences: Certain peptide sequences, particularly those prone to aggregation, can physically block reagent access to the Dab side-chain.
Q2: How can I detect and confirm incomplete Boc deprotection on the Dab side-chain?
Several analytical techniques can be employed to monitor the completeness of the Boc deprotection:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly effective method for detecting incomplete deprotection. The presence of a peak corresponding to the Boc-protected peptide alongside the desired deprotected product is a clear indicator.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. LC-MS analysis will show a mass corresponding to the peptide with the Boc group still attached (+100 Da relative to the fully deprotected peptide), confirming incomplete removal.
-
Kaiser Test (for SPPS): While typically used to detect free primary amines after Nα-Fmoc deprotection, a negative (yellow) or weak positive Kaiser test result after the final cleavage and deprotection can suggest that the Dab side-chain amine is still protected.
Q3: What are the recommended starting conditions for complete Boc deprotection from a Dab side-chain?
For global deprotection of a peptide containing a Dab(Boc) residue, a standard approach is to use a cleavage cocktail containing a high concentration of TFA. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-4 hours at room temperature. The specific conditions may need optimization based on the peptide sequence and other protecting groups present.
Q4: How can I achieve selective deprotection of the Nα-Boc group while leaving the Dab(Boc) side-chain protected?
Achieving selective Nα-Boc deprotection in the presence of a Boc-protected Dab side-chain requires carefully controlled acidic conditions. This is a key step in strategies utilizing orthogonal protection schemes. Typically, milder acidic conditions are used, such as lower concentrations of TFA in dichloromethane (DCM) (e.g., 25-50% TFA in DCM) for a shorter duration (e.g., 30 minutes). Careful monitoring by HPLC or LC-MS is crucial to ensure complete Nα-deprotection without significant cleavage of the side-chain Boc group.
Data Presentation: Comparison of Deprotection Conditions
The following table summarizes common deprotection conditions and their typical applications for peptides containing Dab(Boc).
| Reagent Cocktail | Application | Typical Reaction Time | Key Considerations |
| 25-50% TFA in DCM | Selective Nα-Boc deprotection, leaving Dab(Boc) intact. | 30 minutes | Requires careful monitoring to avoid premature side-chain deprotection. |
| 95% TFA / 2.5% H₂O / 2.5% TIS | Global deprotection, including the Dab side-chain, during final cleavage from resin. | 2-4 hours | TIS is a scavenger to prevent side reactions from the tert-butyl cation. |
| 4M HCl in Dioxane | Alternative for global or selective Boc deprotection. | 1-2 hours | Can be effective when TFA-based methods are problematic. The resulting product is the hydrochloride salt.[1] |
| 1% TFA in DCM | Used for very acid-sensitive side-chain protecting groups like Mtt. | 5-10 minutes | Not typically sufficient for Boc deprotection but illustrates the principle of graded acid lability. |
Experimental Protocols
Protocol 1: Monitoring Incomplete Boc Deprotection via HPLC
Objective: To quantitatively assess the extent of Boc deprotection from the Dab side-chain.
Methodology:
-
After the deprotection reaction, a small aliquot of the crude peptide solution is taken.
-
The sample is diluted with an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
The sample is injected onto a reverse-phase HPLC system (e.g., C18 column).
-
A gradient elution is performed, typically from 5% to 95% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.
-
The chromatogram is monitored at 220 nm.
-
Identify the peaks corresponding to the fully deprotected peptide and the incompletely deprotected (Boc-containing) peptide. The identity of the peaks should be confirmed by LC-MS.
-
The percentage of incomplete deprotection is calculated by integrating the peak areas.
Protocol 2: Optimization of TFA Concentration for Selective Nα-Boc Deprotection
Objective: To determine the optimal TFA concentration for selective removal of the Nα-Boc group without affecting the Dab(Boc) side-chain.
Methodology:
-
Divide the peptide-resin into several equal portions.
-
Treat each portion with a different concentration of TFA in DCM (e.g., 10%, 20%, 30%, 40%, 50%) for a fixed time (e.g., 30 minutes).
-
After the reaction, cleave a small amount of peptide from each resin portion using a standard cleavage cocktail (e.g., 95% TFA/2.5% H₂O/2.5% TIS).
-
Analyze the cleaved peptides by HPLC and LC-MS to determine the extent of Nα-Boc removal and the percentage of Dab(Boc) side-chain deprotection for each TFA concentration.
-
Select the TFA concentration that provides complete Nα-Boc removal with minimal side-chain deprotection.
Mandatory Visualization
Caption: Troubleshooting workflow for incomplete Boc deprotection.
References
Technical Support Center: HPLC Purification of Peptides Containing Z-Dab(Boc)-OH
This technical support center provides guidance for researchers, scientists, and drug development professionals on the HPLC purification strategies for peptides incorporating the orthogonally protected, non-proteinogenic amino acid Z-Dab(Boc)-OH.
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of this compound that influence its behavior in reversed-phase HPLC?
A1: The this compound residue introduces several characteristics that significantly impact peptide retention and purification by reversed-phase HPLC (RP-HPLC):
-
Increased Hydrophobicity: The benzyloxycarbonyl (Z) and tert-butyloxycarbonyl (Boc) protecting groups are both bulky and hydrophobic. This substantially increases the overall hydrophobicity of the peptide, leading to longer retention times on C8 or C18 columns compared to its unprotected counterpart.
-
Orthogonal Protection: The Z and Boc groups are designed to be removed under different conditions.[1][2][3] The Z group is typically removed by catalytic hydrogenation, while the Boc group is acid-labile.[4][5] This orthogonality is crucial for synthesis but means both bulky groups are present during initial purification.[1]
-
UV Absorbance: The Z group contains a benzene ring, which allows for UV detection around 254-260 nm, in addition to the standard peptide bond absorbance at 210-220 nm.[6][7]
Q2: What is a recommended starting point for developing an HPLC purification method for a this compound containing peptide?
A2: For a peptide containing this compound, a reversed-phase HPLC method is the standard approach.[8][9] A good starting point involves:
-
Column: A C18 stationary phase is generally the first choice. For very hydrophobic peptides, a C8 column might provide better resolution.[10]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water. TFA acts as an ion-pairing agent to improve peak shape.[11]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN).[11]
-
Gradient: A shallow gradient is often necessary to resolve the protected peptide from closely related impurities. Start with a broad scouting gradient (e.g., 5-95% B over 30 minutes) on an analytical column to determine the approximate elution percentage of your target peptide.[11] Then, optimize the gradient around that percentage for preparative scale (e.g., a 1% per minute increase in mobile phase B).
Q3: Can the Z or Boc protecting groups be cleaved during HPLC purification?
A3: Under standard RP-HPLC conditions using TFA, the Boc group is generally stable. However, prolonged exposure to strong acidic conditions or elevated temperatures could potentially lead to partial cleavage.[12] The Z group is stable to the acidic conditions of RP-HPLC and requires specific catalytic hydrogenation for removal.[13] It is crucial to analyze collected fractions promptly by mass spectrometry to confirm the integrity of the protecting groups.
Q4: How should I prepare my crude this compound peptide for HPLC injection?
A4: Proper sample preparation is critical to avoid column clogging and poor peak shape.[14]
-
Solubility Testing: First, test the solubility of a small amount of the crude peptide in the initial mobile phase (e.g., 10% ACN in water with 0.1% TFA).
-
Dissolution: Dissolve the peptide in the strongest solvent in which it is fully soluble, but that is weaker than the mobile phase if possible. A small amount of a stronger solvent like acetonitrile or methanol can be used initially, followed by dilution with mobile phase A.[6]
-
Filtration: Always filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates that could damage the column and HPLC system.[6]
HPLC Troubleshooting Guide
Below is a summary of common issues encountered during the purification of peptides containing this compound, along with their potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Broadening or Tailing) | 1. Column Overload: Injecting too much sample.[6]2. Secondary Interactions: The peptide may interact with free silanol groups on the silica backbone of the column.[6]3. Inappropriate Solvent: The sample is dissolved in a solvent significantly stronger than the initial mobile phase.[15] | 1. Reduce the injection volume or the concentration of the sample.2. Ensure the mobile phase contains an ion-pairing agent like 0.1% TFA.[8] Consider a different column brand with better end-capping.3. Whenever possible, dissolve the sample in the initial mobile phase. |
| Low Peptide Recovery | 1. Precipitation: The peptide may be precipitating on the column due to low solubility in the mobile phase.2. Irreversible Adsorption: The hydrophobic peptide may be irreversibly binding to the stationary phase. | 1. Try a shallower gradient or a different organic modifier (e.g., methanol instead of acetonitrile).2. Use a C8 or C4 column instead of a C18. Flush the column with a strong solvent like isopropanol.[14] |
| Variable Retention Times | 1. Inadequate Column Equilibration: The column is not fully equilibrated to the starting conditions before injection.[6]2. Mobile Phase Inconsistency: Inconsistent preparation of mobile phases or pump proportioning issues.[16]3. Temperature Fluctuations: The ambient temperature of the column is changing.[6] | 1. Increase the equilibration time between runs.2. Prepare mobile phases fresh and degas them thoroughly. Consider hand-mixing the mobile phases.[14]3. Use a column oven to maintain a constant temperature. |
| Co-elution with Impurities | 1. Suboptimal Gradient: The gradient may be too steep to resolve closely eluting species.2. Poor Selectivity: The column and mobile phase system are not providing adequate separation. | 1. Decrease the gradient slope (e.g., from 1%/min to 0.5%/min) around the elution time of the target peptide.2. Try a different stationary phase (e.g., C8, Phenyl-Hexyl) or a different organic modifier (e.g., methanol). |
| Unexpected Masses in Fractions (e.g., -100 Da) | 1. Partial Boc Cleavage: The acidic mobile phase (TFA) may be causing some loss of the Boc group, especially if fractions are stored for extended periods before analysis. | 1. Analyze fractions by mass spectrometry as quickly as possible after collection.[11]2. Neutralize the collected fractions with a volatile base (e.g., ammonium hydroxide) before storage or lyophilization if stability is an issue. |
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Method Development
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) TFA in Water.
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: 220 nm and 254 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL of a 1 mg/mL solution.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B (linear gradient)
-
35-40 min: 95% B
-
40-41 min: 95% to 5% B
-
41-50 min: 5% B (re-equilibration)
-
Protocol 2: Preparative RP-HPLC for Peptide Purification
-
Column: C18, 21.2 x 250 mm, 10 µm particle size.
-
Mobile Phase A: 0.1% (v/v) TFA in Water.
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.
-
Flow Rate: 18.0 mL/min.
-
Detection: 220 nm and 254 nm.
-
Column Temperature: Ambient or 30 °C.
-
Sample Loading: Dissolve crude peptide in a minimal amount of DMSO or DMF and dilute with Mobile Phase A to a concentration of 10-20 mg/mL. Filter before injection.
-
Optimized Gradient: (Example based on an analytical run where the peptide eluted at 45% B)
-
0-10 min: 25% B
-
10-70 min: 25% to 55% B (0.5%/min linear gradient)
-
70-80 min: 55% to 95% B (column wash)
-
80-85 min: 95% B
-
85-86 min: 95% to 25% B
-
86-100 min: 25% B (re-equilibration)
-
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Post-Purification: Analyze fractions by analytical HPLC and mass spectrometry. Combine pure fractions and lyophilize.[11]
Visualizations
Caption: Workflow for the HPLC purification of a this compound containing peptide.
Caption: Troubleshooting decision tree for poor HPLC peak shape.
References
- 1. benchchem.com [benchchem.com]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. biosynth.com [biosynth.com]
- 5. This compound | Boc-Protected Dab Derivative [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hplc.eu [hplc.eu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. Z-Dab(Fmoc)-OH | Benchchem [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. HPLC故障排除指南 [sigmaaldrich.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
How to avoid racemization during Z-Dab(Boc)-OH activation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding racemization during the activation of Z-Dab(Boc)-OH in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern during this compound activation?
A1: Racemization is the process in which a chiral molecule, such as an amino acid, is converted into an equal mixture of both of its enantiomers (D and L forms). In peptide synthesis, the activation of the carboxylic acid group of an N-protected amino acid like this compound can lead to the loss of its stereochemical integrity. This results in the incorporation of the incorrect stereoisomer into the peptide chain, which can dramatically alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.
Q2: What is the primary mechanism of racemization for N-protected amino acids like this compound?
A2: The most common mechanism for racemization during peptide bond formation is the formation of a planar oxazolone (also known as an azlactone) intermediate.[1] This occurs when the carboxyl group of the N-protected amino acid is activated by a coupling reagent. The planar structure of the oxazolone allows for the loss of stereochemical information at the alpha-carbon. A secondary mechanism is direct enolization, where a base abstracts the alpha-proton of the activated amino acid, leading to a planar enolate intermediate and subsequent racemization.[2]
Q3: Are all amino acids equally susceptible to racemization?
A3: No, certain amino acids are more prone to racemization than others. Histidine (His) and cysteine (Cys) are particularly susceptible to this side reaction.[1] While this compound is not considered as high-risk as histidine or cysteine, the general principles for preventing racemization should always be applied to ensure the highest optical purity of the final peptide.
Q4: How do coupling reagents and additives work together to minimize racemization?
A4: Coupling reagents, especially carbodiimides like DCC and DIC, activate the carboxylic acid. However, this initial activated species can be highly reactive and prone to forming the undesirable oxazolone intermediate. Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and OxymaPure react with the activated amino acid to form an active ester. This new intermediate is more stable and less susceptible to racemization, providing a "safer" activated form for the subsequent coupling reaction.[2][3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution & Rationale |
| High levels of diastereomeric impurity detected after coupling. | Inappropriate Coupling Reagent: Some coupling reagents, particularly carbodiimides (e.g., DCC, DIC) used alone, are known to cause significant racemization. | Solution: Switch to a phosphonium-based (e.g., PyBOP, PyAOP) or uronium/aminium-based (e.g., HATU, HBTU) coupling reagent.[4] These are generally associated with lower levels of racemization. If using a carbodiimide, always include a racemization-suppressing additive like HOAt or OxymaPure.[4][5] |
| Excessive or Strong Base: The presence of a strong, sterically unhindered base can promote racemization through direct abstraction of the alpha-proton. | Solution: Use a weaker, non-nucleophilic base such as N-methylmorpholine (NMM) or collidine.[4] Use the minimum amount of base necessary for the reaction to proceed. | |
| Elevated Reaction Temperature: Higher temperatures increase the rate of both the desired coupling reaction and the undesired racemization. | Solution: Perform the coupling reaction at a lower temperature, such as 0°C. If solubility is an issue, a slight, controlled increase in temperature should be carefully monitored for its impact on racemization. | |
| Prolonged Activation Time: Allowing the activated this compound to stand for an extended period before the addition of the amine component increases the opportunity for racemization. | Solution: Minimize the pre-activation time. Ideally, the activated amino acid should be added to the amine component immediately after its formation. | |
| Inappropriate Solvent: The polarity of the solvent can influence the rate of racemization. | Solution: Whenever possible, use less polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). More polar solvents like dimethylformamide (DMF) can sometimes increase the risk of racemization. |
Quantitative Data on Racemization
While specific quantitative data for the racemization of this compound is limited in the literature, the following table provides a comparative overview of racemization levels observed for other racemization-prone amino acids under various coupling conditions. This data can serve as a valuable guide for selecting conditions to minimize racemization during the activation of this compound.
| Amino Acid Derivative | Coupling Reagent/Additive | Base | % D-Isomer (Racemization) | Reference |
| Fmoc-Ser(Ac₃GlcNAcα)-OH | PyBOP | DIEA | 3.8% | [6] |
| Fmoc-Ser(Ac₃GlcNAcα)-OH | HBTU | DIEA | 1.7% | [6] |
| Fmoc-Ser(Ac₃GlcNAcα)-OH | HATU | DIEA | 1.3% | [6] |
| Fmoc-Ser(Ac₃GlcNAcα)-OH | HATU | NMM | 0.4% | [6] |
| Fmoc-Ser(Ac₃GlcNAcα)-OH | HBTU | NMM | 0.6% | [6] |
| Fmoc-D-His(Trt)-OH | DIC / HOAt | - | 1.9% | |
| Fmoc-D-His(Trt)-OH | DIC / HOBt | - | 5.1% | |
| Fmoc-D-His(Trt)-OH | DIC / OxymaPure | - | 3.0% |
Note: The data presented above is for comparative purposes and the extent of racemization is highly dependent on the specific amino acid, protecting groups, and reaction conditions.
Experimental Protocols
Protocol 1: Low-Racemization Coupling using HATU
This protocol is recommended for critical coupling steps where minimizing racemization is the highest priority.
Materials:
-
This compound (1.0 equivalent)
-
Amine component (e.g., deprotected peptide-resin or amino acid ester, 1.0 equivalent)
-
HATU (1.0 equivalent)
-
1-Hydroxy-7-azabenzotriazole (HOAt) (1.0 equivalent)
-
N-methylmorpholine (NMM) (2.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound and HOAt in anhydrous DCM or DMF at 0°C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Activation: Add HATU to the solution of this compound and HOAt.
-
Stir the mixture at 0°C for 1-2 minutes.
-
Coupling: In a separate flask, dissolve the amine component and NMM in anhydrous DCM or DMF at 0°C.
-
Add the activated this compound solution to the amine component solution.
-
Reaction: Allow the reaction to stir at 0°C for 15 minutes, then slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS, or Kaiser test for solid-phase synthesis).
Protocol 2: Low-Racemization Coupling using DIC/OxymaPure
This protocol is a cost-effective alternative that provides excellent suppression of racemization.
Materials:
-
This compound (1.1 equivalents)
-
Amine component (1.0 equivalent)
-
OxymaPure (1.1 equivalents)
-
Diisopropylcarbodiimide (DIC) (1.1 equivalents)
-
Anhydrous DMF or DCM
Procedure:
-
Pre-activation (Optional but recommended): In a separate flask, dissolve this compound and OxymaPure in an appropriate solvent (e.g., DMF or DCM).
-
Add DIC to the solution and stir for a short period (5-10 minutes) at 0°C.
-
Coupling: Add the pre-activated mixture to a solution of the amine component.
-
Reaction: Allow the reaction to proceed at a controlled temperature (e.g., 0°C to room temperature).
-
Monitoring: Monitor the reaction progress by a suitable method.
-
Work-up: After the reaction is complete, filter to remove any precipitated diisopropylurea and proceed with a standard aqueous work-up or washing protocol for solid-phase synthesis.
Visualizations
Caption: Mechanism of racemization and suppression strategy.
Caption: Troubleshooting workflow for racemization.
References
Technical Support Center: Managing Steric Hindrance in Coupling Reactions with Bulky Amino Acids
Welcome to the technical support center for managing sterically hindered peptide coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to challenges encountered during the synthesis of peptides containing bulky amino acids.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low coupling yields when working with sterically hindered amino acids?
Low coupling yields in peptide synthesis with sterically hindered amino acids are typically due to a combination of factors:
-
Steric Hindrance: The bulky nature of amino acid side chains (e.g., Val, Ile, Thr), N-methyl groups, or α,α-disubstituted amino acids (e.g., Aib) physically obstructs the approach of the activated carboxylic acid and the amine, which slows down or prevents the reaction.[1][2]
-
Reduced Nucleophilicity: The nucleophilicity of the amine component can be diminished by bulky adjacent groups, making it a less effective reactant.[1]
-
Peptide Aggregation: Hydrophobic sequences, especially those containing hindered residues, can aggregate on the solid support. This leads to incomplete reactions as the reactive sites become inaccessible.[1][3]
-
Inappropriate Coupling Reagent: Standard carbodiimide reagents like DCC and EDC often result in low yields when used for hindered systems.[1][2][4]
-
Suboptimal Reaction Conditions: Factors such as the choice of solvent, reaction temperature, and duration are critical and often need to be optimized for challenging couplings.[1]
Q2: Which coupling reagents are most effective for coupling sterically hindered amino acids?
For sterically demanding couplings, more potent coupling reagents are generally required. Onium salt-based reagents are often the preferred choice.[2][4]
-
Uronium/Aminium Salts: Reagents such as HATU, HBTU, HCTU, and COMU are highly effective because they form highly reactive OAt or OBt active esters.[1][2] HATU is often considered superior for many difficult couplings.[1][2][5] COMU is a newer generation reagent that offers high efficiency with an improved safety profile.[2][6]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective and are particularly useful for minimizing racemization.[2][7]
-
Acyl Fluorides: For extremely hindered couplings, such as with α,α-disubstituted amino acids, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[4][6]
Q3: How can I minimize racemization (epimerization) during the coupling of bulky amino acids?
Racemization, or the loss of stereochemical purity at the α-carbon, is a significant concern, especially with sterically hindered amino acids.[2] Here are some strategies to minimize it:
-
Choice of Coupling Reagent and Additive: Use coupling reagents known to suppress epimerization. Additives like 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) are superior to 1-hydroxybenzotriazole (HOBt) in suppressing racemization.[8][9] Combinations like DIC/Oxyma are effective.[9]
-
Base Selection: Use a weaker, sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine instead of a stronger base like diisopropylethylamine (DIPEA).[8]
-
Reaction Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of epimerization.[8][9] If heating is necessary, optimize for the shortest possible time.[1]
-
Pre-activation Time: Minimize the time the carboxylic acid is in its activated state before the amine component is introduced to reduce the opportunity for oxazolone formation, a key intermediate in racemization.[9]
Q4: What is the role of solvents and temperature in overcoming steric hindrance?
-
Solvents: The choice of solvent is critical for solvating the peptide-resin complex. N-methylpyrrolidone (NMP) is often preferred over dimethylformamide (DMF) due to its superior solvating properties, which can help disrupt peptide aggregation.[4][10] For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP may be beneficial.[4]
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier of sterically hindered couplings.[1][11] Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective technique that uses microwave energy to rapidly heat the reaction, often leading to higher yields and purity in a shorter time.[4][11] However, elevated temperatures can increase the risk of side reactions like racemization and lactam formation with certain residues (e.g., Fmoc-Arg(Pbf)-OH), so caution is advised.[8][11]
Troubleshooting Guide
This section provides a structured approach to troubleshoot common issues encountered during the coupling of bulky amino acids.
Problem 1: Low Coupling Yield / Incomplete Reaction
This is often indicated by a positive ninhydrin or bromophenol blue test after the coupling step.[11][12]
| Potential Cause | Recommended Solution(s) |
| Insufficient Reagent Potency | Switch to a more powerful onium-salt reagent such as HATU, HCTU, or COMU.[1][11][12] For extremely difficult couplings, consider using PyBroP, BOP-Cl, or generating the amino acid fluoride in situ.[6][11] |
| Steric Hindrance | 1. Increase Reaction Time: Extend the coupling duration, for example, from 1-2 hours to overnight.[4] 2. Increase Temperature: Gently heat the reaction or use microwave-assisted synthesis to overcome the activation energy barrier.[1][4][11] 3. Double Couple: Perform the coupling step twice with a fresh solution of the activated amino acid.[4][12] |
| Peptide Aggregation | 1. Change Solvent: Switch to a more disruptive solvent like NMP or a mixture of DMF/DCM.[1][4] 2. Incorporate Disrupting Elements: Introduce pseudoproline dipeptides or use backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) at strategic locations to disrupt secondary structure formation.[1][13][14] 3. Add Chaotropic Salts: Use chaotropic salts like LiCl in the coupling mixture to disrupt aggregation.[13][14] |
| Incomplete Deprotection | Ensure complete removal of the N-terminal protecting group (e.g., Fmoc) before the coupling step by extending the deprotection time or using a stronger deprotection solution if necessary.[1][12] |
| Poor Resin Swelling | Ensure the resin is adequately swollen in the reaction solvent (e.g., DMF or NMP) for at least 30 minutes before the first coupling step to allow reagent access to all reaction sites.[11][15] |
Problem 2: High Levels of Epimerization/Racemization
This leads to diastereomeric impurities that can be difficult to separate from the desired peptide.
| Potential Cause | Recommended Solution(s) |
| Over-activation of Carboxylic Acid | Reduce the pre-activation time before adding the amine component.[1][9] |
| Strong Base | Use a weaker, sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA.[8] |
| Inappropriate Coupling Reagent/Additive | 1. Ensure the use of an additive like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[1][8] 2. Consider using a phosphonium-based reagent like PyBOP or PyAOP, which are generally associated with lower racemization levels.[1] |
| Prolonged Reaction at Elevated Temperature | If using heat, optimize for the shortest time necessary to achieve a good yield to minimize epimerization.[1][9] |
Comparative Performance of Coupling Reagents
The selection of the coupling reagent is a critical parameter for success. The following table summarizes the performance of various coupling reagents in the context of hindered amino acid couplings.
| Coupling Reagent | Reagent Type | Relative Efficiency | Racemization Risk | Key Advantages & Considerations |
| HATU | Uronium Salt | Very High | Low | Highly reactive and fast, very effective for hindered couplings.[1][2] Can cause guanidinylation of the N-terminus if used in excess.[2][5] |
| HCTU | Uronium Salt | High | Low-Moderate | A cost-effective alternative to HATU with high efficiency. |
| COMU | Uronium Salt | Very High | Low | High efficiency comparable to HATU, with a better safety profile (not based on potentially explosive HOAt) and good solubility.[2][6] |
| PyBOP | Phosphonium Salt | High | Low | High efficiency with no guanidinylation side reaction.[2][7] Byproducts can sometimes be difficult to remove. |
| DIC/Oxyma | Carbodiimide/Additive | Moderate-High | Low | Cost-effective and avoids guanidinylation.[8][9] Slower reaction times compared to onium salts. |
| DIC/HOAt | Carbodiimide/Additive | High | Low | HOAt is more effective than HOBt at accelerating coupling and suppressing racemization.[8][16] |
Experimental Protocols
Protocol 1: General Coupling of a Sterically Hindered Amino Acid using HATU
This protocol describes a standard double coupling procedure for a sterically hindered amino acid onto a resin-bound peptide.
-
Resin Preparation:
-
Swell the resin-bound peptide with the deprotected N-terminal amine in a suitable solvent such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) for at least 30 minutes.[11]
-
Perform the standard deprotection of the N-terminal Fmoc group (e.g., using 20% piperidine in DMF).
-
Wash the resin thoroughly with DMF.[4]
-
-
First Coupling:
-
In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading).
-
Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[4]
-
Allow the pre-activation to proceed for 1-5 minutes.[4]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 45-60 minutes.[4]
-
Wash the resin with DMF.
-
-
Second Coupling:
-
Repeat the pre-activation and coupling steps with a fresh solution of the activated amino acid.[4]
-
-
Confirmation and Washing:
-
Wash the resin with DMF to remove excess reagents.
-
Perform a ninhydrin or bromophenol blue test to confirm the completion of the coupling.[1] If the test is positive (indicating incomplete coupling), a third coupling may be necessary, or capping of the unreacted amines should be considered.
-
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.
-
Acyl Fluoride Formation:
-
Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like dichloromethane (DCM).
-
Add a fluorinating agent (e.g., TFFH) and a suitable base.[4]
-
Allow the reaction to proceed to form the acyl fluoride.
-
-
Coupling Reaction:
-
Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.
-
Allow the reaction to proceed. Monitoring for completeness is crucial as reaction times can be significantly longer.[4]
-
Visual Guides
Workflow for Coupling Bulky Amino Acids
Caption: General workflow for coupling sterically hindered amino acids.
Troubleshooting Low Coupling Yield
Caption: Troubleshooting decision tree for low coupling yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Progress in the Synthesis of Peptides with "Difficult Sequences" - Creative Peptides [creative-peptides.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 15. reddit.com [reddit.com]
- 16. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Technical Support Center: Z-Dab(Boc)-OH in Peptide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving peptide synthesis yield when using Z-Dab(Boc)-OH.
Frequently Asked questions (FAQs)
Q1: What are the primary applications of this compound in peptide synthesis?
This compound is a valuable building block for introducing a selectively addressable primary amine on the side chain of a peptide.[1] The orthogonal protecting groups (Z on the α-amine and Boc on the side-chain amine) allow for specific deprotection strategies. This is particularly useful for:
-
Peptide-drug conjugation: The deprotected side-chain amine can be used to attach cytotoxic drugs, imaging agents, or other molecules.
-
Synthesis of branched or cyclic peptides: The side-chain amine provides a point for chain elongation or cyclization.
-
Introduction of labels and probes: Fluorophores, biotin, or other reporter molecules can be conjugated to the side-chain amine.[1]
Q2: What are the main challenges associated with using this compound?
The primary challenges when incorporating this compound into a peptide sequence include:
-
Incomplete Coupling: The bulky Z and Boc protecting groups can cause steric hindrance, potentially leading to lower coupling efficiencies compared to smaller amino acids.
-
Side Reactions: Like other diaminobutyric acid derivatives, there is a potential for side reactions such as lactam formation, especially under certain coupling conditions.[2]
-
Deprotection Strategy: The Z-group requires specific deprotection conditions (e.g., hydrogenolysis or strong acid), which must be compatible with the rest of the peptide and the solid support.[3][4]
Q3: Which coupling reagents are recommended for this compound?
For sterically hindered amino acids like this compound, more potent coupling reagents are generally recommended to achieve high coupling efficiency.[5] Good choices include uronium/aminium salts such as:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
These are often used in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIEA). Carbodiimides such as DCC or DIC in the presence of an additive like HOBt or OxymaPure can also be used, but may be less effective for such hindered couplings.[6]
Q4: How can I monitor the coupling efficiency of this compound?
A qualitative ninhydrin (Kaiser) test is a common method to check for the presence of unreacted primary amines on the resin.[7]
-
Positive test (blue/purple beads): Indicates incomplete coupling.
-
Negative test (yellow/colorless beads): Suggests complete coupling.
For a more quantitative assessment, a small sample of the peptide-resin can be cleaved and analyzed by HPLC and mass spectrometry to check for the presence of deletion sequences.[7]
Q5: What are the recommended conditions for removing the Z and Boc protecting groups?
The Z and Boc groups are removed under different conditions, allowing for orthogonal deprotection:
-
Boc group (side-chain): This is an acid-labile protecting group and is typically removed using trifluoroacetic acid (TFA), often in a solution with scavengers.[8][9] A common cleavage cocktail is TFA/TIS/H2O (95:2.5:2.5).[10]
-
Z group (α-amine): The Z-group is typically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C) or by treatment with strong acids like HBr in acetic acid.[3][4] It is stable to the milder acidic conditions used for Boc removal.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low final yield with a significant deletion peak at the this compound position | Incomplete coupling of this compound due to steric hindrance. | 1. Switch to a more potent coupling reagent: Use HATU or HCTU instead of HBTU or carbodiimides. 2. Increase equivalents: Use a higher excess (3-5 equivalents) of the amino acid, coupling reagent, and base. 3. Perform a double coupling: After the first coupling, wash the resin and repeat the coupling step with fresh reagents. 4. Increase coupling time: Extend the reaction time to 2-4 hours or even overnight. |
| Presence of a byproduct with an unexpected mass | Lactam formation: The side-chain amine may react with the activated carboxyl group of the same molecule, especially with pre-activation. | 1. Avoid pre-activation: Add the coupling reagent directly to the mixture of the amino acid and resin. 2. Use a suitable coupling reagent: DEPBT has been shown to reduce lactam formation in some cases.[2] 3. Optimize reaction conditions: Lowering the temperature may help to reduce the rate of this side reaction. |
| Incomplete removal of the Z-group | Inefficient hydrogenolysis or acidolysis. | 1. For hydrogenolysis: Ensure the catalyst is fresh and active. Use a suitable solvent system that allows for good swelling of the resin and solubility of the peptide. 2. For strong acid cleavage: Ensure anhydrous conditions and a sufficient reaction time. |
| Side reactions during final cleavage | Alkylation of sensitive residues (e.g., Trp, Met) by carbocations generated during deprotection. | Use a cleavage cocktail containing scavengers such as triisopropylsilane (TIS), water, and dithiothreitol (DTT) to trap reactive species.[11] |
Experimental Protocols
Protocol 1: Manual Coupling of this compound using HATU
This protocol describes a single coupling cycle for incorporating this compound into a peptide chain on a solid support.
-
Resin Preparation:
-
Swell the peptide-resin (with a free N-terminal amine) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Drain the DMF.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in a minimal amount of DMF.
-
Add DIEA (6 equivalents) to the amino acid solution.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times).
-
-
Monitoring:
-
Perform a Kaiser test to check for complete coupling. If the test is positive, a second coupling may be necessary.
-
Protocol 2: Cleavage and Side-Chain Boc-Deprotection
This protocol is for the final cleavage of the peptide from the resin and removal of the Boc protecting group from the Dab side chain.
-
Resin Preparation:
-
Wash the dried peptide-resin with DCM (3 times).
-
-
Cleavage:
-
Prepare a cleavage cocktail (e.g., TFA/TIS/Water, 95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Combine the filtrates and add cold diethyl ether to precipitate the crude peptide.
-
Centrifuge the mixture and decant the ether.
-
Wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
-
Visualizations
Caption: Experimental workflow for peptide synthesis using this compound.
Caption: Troubleshooting guide for low yield in this compound peptide synthesis.
References
- 1. This compound | Boc-Protected Dab Derivative [benchchem.com]
- 2. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Capping Unreacted Amines in Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with capping unreacted amines, specifically after a failed Z-Dab(Boc)-OH coupling during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
Problem: Positive Kaiser Test After this compound Coupling
A positive Kaiser test (indicated by a blue/purple color) after the coupling step signifies the presence of unreacted primary amines on the resin, indicating a failed or incomplete coupling reaction.[1][2][3] this compound can be a challenging amino acid to couple due to steric hindrance from the bulky side-chain protecting group.
The following diagram illustrates the decision-making process when a failed coupling is detected.
Frequently Asked Questions (FAQs)
Q1: Why did my this compound coupling reaction fail?
A1: Incomplete coupling of protected amino acids like this compound is often due to steric hindrance. The bulky nature of the Z and Boc protecting groups can physically block the reactive sites, slowing down or preventing the formation of the peptide bond. Other potential causes include aggregation of the growing peptide chain on the resin, suboptimal activation of the amino acid, or the use of a coupling reagent that is not potent enough for such a demanding step.[4][5]
Q2: What is the purpose of capping unreacted amines?
A2: Capping is the process of permanently blocking unreacted N-terminal amines on the peptide chain.[6] This is crucial because if these amines are not blocked, they can react in subsequent coupling cycles, leading to the formation of "deletion sequences" – peptides that are missing one or more amino acids.[6] These deletion impurities can be very difficult to separate from the desired full-length peptide during purification.[6][7] Capping effectively terminates these incomplete chains, making the final purification process more straightforward.[7][8]
Q3: What are the standard reagents used for capping?
A3: The most common capping reagent is acetic anhydride.[6][9] It is typically used in a solution with a mild base, such as pyridine or N,N-diisopropylethylamine (DIPEA), in a solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).[6][10] The acetic anhydride acetylates the free primary amines, forming a stable amide bond and rendering them unreactive to further coupling reactions.
Q4: How can I confirm that the capping reaction was successful?
A4: A successful capping reaction is confirmed by performing a Kaiser test after the capping procedure.[6] The test should yield a negative result (yellow or colorless beads and solution), indicating the absence of free primary amines.[1][4] If the Kaiser test is still positive, the capping procedure should be repeated.[9]
Q5: Is it better to recouple or to cap immediately after a failed coupling?
A5: The general recommendation is to first attempt a second coupling (also known as a "double coupling").[2][11] This often resolves the issue, especially for difficult couplings. If the Kaiser test remains positive after the second coupling attempt, it is then advisable to proceed with capping the unreacted amines to prevent the formation of deletion peptides.[2][8]
Data Presentation
The choice of capping reagents and conditions is critical for ensuring a complete reaction. The table below summarizes common capping cocktails used in SPPS.
| Capping Reagent | Base | Solvent | Typical Concentration | Reaction Time | Notes |
| Acetic Anhydride | Pyridine | DMF | Acetic Anhydride/Pyridine/DMF (e.g., 1:1:3 v/v/v) | 20-30 min | A traditional and effective capping solution. Pyridine can be unpleasant to work with. |
| Acetic Anhydride | DIPEA | DMF/DCM | 0.5 M Acetic Anhydride / 0.1 M DIPEA in DMF | 20-30 min | DIPEA is a non-nucleophilic base and is a common alternative to pyridine.[6] |
| Benzoyl Chloride | Pyridine | DMF | Excess benzoyl chloride in the presence of pyridine | 30 min | Used for capping unreacted hydroxyl groups on Wang resin but can also be used for amines.[12] |
Experimental Protocols
Protocol 1: Qualitative Kaiser (Ninhydrin) Test
This protocol is used to detect the presence of free primary amines on the resin, which is indicative of an incomplete coupling reaction or a successful deprotection step.[1]
Reagents:
-
Solution A: 1 g of ninhydrin in 20 mL of n-butanol.[6]
-
Solution B: 40 g of phenol in 20 mL of n-butanol.[6]
-
Solution C: 1.0 mL of a 0.001 M aqueous KCN solution diluted with 49 mL of pyridine.[6]
Procedure:
-
Place a small sample of resin (10-15 beads) into a small glass test tube.[6]
-
Add 2-3 drops of each Solution A, Solution B, and Solution C to the test tube.[4]
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Positive Result (Blue/Purple Color): Indicates the presence of unreacted primary amines.[1][2] If this occurs after a coupling step, the reaction is incomplete.
-
Negative Result (Yellow/Colorless): Indicates the absence of free primary amines.[1][4] If this occurs after a coupling or capping step, the reaction is considered complete.
Protocol 2: Capping of Unreacted Amines with Acetic Anhydride
This protocol describes the procedure for acetylating unreacted primary amines on the resin after a failed coupling attempt.[6]
Reagents:
-
Capping Solution: A mixture of acetic anhydride and a base (e.g., DIPEA or pyridine) in DMF. A common formulation is 20% acetic anhydride and 2% DIPEA in DMF.[5]
-
DMF for washing.
Procedure:
-
Following the final coupling attempt and a positive Kaiser test, thoroughly wash the peptide-resin with DMF (3-5 times).[4][5]
-
Prepare the capping solution fresh.
-
Add the capping solution to the resin, ensuring all beads are fully submerged and suspended.
-
Agitate the mixture at room temperature for 30 minutes.[5][6]
-
Drain the capping solution and wash the resin thoroughly with DMF (3-5 times).[9]
-
Perform a Kaiser test (Protocol 1) to verify the completion of the capping reaction. The result should be negative.
-
If the Kaiser test is still positive, repeat steps 3-6.[9]
-
Once a negative Kaiser test is achieved, proceed with the N-terminal deprotection step of the successfully coupled chains.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. researchgate.net [researchgate.net]
- 12. chimia.ch [chimia.ch]
Choosing the right coupling reagent for hindered amino acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter when working with sterically hindered amino acids during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why are hindered amino acids difficult to couple?
Sterically hindered amino acids possess bulky structural features near the alpha-carbon, amino group, or carboxyl group. This bulkiness physically obstructs the formation of the peptide bond, leading to slower reaction rates, incomplete reactions, and an increase in side reactions.[1][2][3] Common examples of sterically hindered amino acids include:
-
β-branched amino acids: Valine (Val), Isoleucine (Ile), Threonine (Thr)[1]
-
α,α-disubstituted amino acids: α-aminoisobutyric acid (Aib)[1][4]
-
N-methylated amino acids: These have a methyl group on the backbone nitrogen, which adds bulk and removes a hydrogen bond donor.[1]
-
Amino acids with bulky side-chain protecting groups: For instance, Arginine (Arg) protected with Pbf or Aspartic Acid (Asp) with large ester protecting groups.[1]
Q2: What are the most common reasons for low coupling yields with hindered amino acids?
Low coupling yields when working with hindered amino acids can be attributed to several factors:
-
Steric Hindrance: The bulky nature of the amino acid side chains or N-methyl groups can physically block the approach of the activated carboxylic acid and the amine, slowing down or preventing the reaction.[2]
-
Reduced Nucleophilicity: The nucleophilicity of the amine component can be diminished by bulky adjacent groups, making it a less effective reactant.[2]
-
Peptide Aggregation: Hydrophobic sequences, especially those containing hindered residues, can aggregate on the solid support, which may lead to incomplete reactions.[2]
-
Inappropriate Coupling Reagent: Standard carbodiimide reagents like DCC and EDC are often not effective enough for hindered systems and can result in low yields.[1][2]
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time are crucial and may need to be optimized for challenging couplings.[2]
Q3: Which coupling reagents are recommended for hindered amino acids?
For challenging couplings involving hindered amino acids, more powerful onium salt-based reagents are generally required as standard carbodiimide reagents like DCC or EDC are often insufficient.[1][5]
-
Uronium/Aminium Salts: HATU, HCTU, and COMU are highly recommended.[1][2][5] HATU is known for its high reactivity and speed.[1] COMU offers high efficiency, a good safety profile as it is not based on the potentially explosive HOBt/HOAt, and good solubility.[1][4][6][7]
-
Phosphonium Salts: PyBOP and PyAOP are also very effective, especially for minimizing racemization.[1][2] They are often used for cyclization or in cases where guanidinylation from uronium salts is a concern.[1]
Q4: What is racemization and how can it be minimized with hindered amino acids?
Racemization, or epimerization, is the loss of stereochemical purity at the α-carbon of the amino acid being coupled, leading to a mixture of D and L isomers.[1] The activated amino acid is susceptible to base-catalyzed proton abstraction, which causes this loss of stereochemical integrity.[1] To minimize racemization:
-
Use Additives: The addition of reagents like 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure is crucial.[2] Reagents based on HOAt (like HATU) or Oxyma (like COMU) are generally better at suppressing racemization than older HOBt-based reagents.[1]
-
Limit Pre-activation Time: The longer an amino acid remains in its highly reactive activated state before coupling, the greater the risk of racemization.[1][8] In-situ activation, where the coupling reagent is added to the resin immediately after the protected amino acid, can minimize this risk.[1]
-
Optimize the Base: Use a weaker base such as N-methylmorpholine (NMM) or collidine instead of a strong base like DIPEA.[2]
-
Control Temperature: If using heat, optimize for the shortest time necessary to achieve a good yield.[2]
Q5: What are the key differences between HBTU, HATU, and COMU?
HBTU, HATU, and COMU are all highly efficient uronium/aminium-type coupling reagents, but they differ in their activating leaving group, which impacts their reactivity and side-product profile.[1]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a widely used and effective reagent based on HOBt (1-hydroxybenzotriazole).[1]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is based on HOAt (1-hydroxy-7-azabenzotriazole).[1] The nitrogen in the pyridine ring of HOAt makes it a more reactive leaving group, leading to faster coupling and less racemization compared to HBTU.[1]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation reagent based on OxymaPure.[1] It offers coupling efficiency that is comparable or even superior to HATU, is more soluble, and has an improved safety profile as Oxyma is not explosive.[1]
Troubleshooting Guide
This table provides a systematic approach to troubleshooting common issues encountered during the coupling of hindered amino acids.
| Observation | Potential Cause | Recommended Solution |
| Incomplete coupling detected by ninhydrin or Kaiser test. | Steric Hindrance: The bulky nature of the residue is preventing an efficient reaction.[5] | 1. Switch Coupling Reagent: Use a more potent onium salt reagent like HATU, HCTU, COMU, PyBOP, or PyAOP.[2][5]2. Double Coupling: Perform the coupling step a second time with a fresh solution of the activated amino acid.[5]3. Increase Reaction Time: Extend the coupling time, sometimes for several hours or even overnight.[5]4. Increase Temperature: Microwave synthesis can help overcome the activation energy barrier.[2] |
| Low yield of the desired peptide after cleavage. | Peptide Aggregation: The growing peptide chain may be aggregating on the solid support, preventing reagent access.[2] | 1. Change Solvent: Switch to a more disruptive solvent like N-methyl-2-pyrrolidone (NMP) or a mixture of DMF/DCM.[2]2. Incorporate Pseudoproline Dipeptides: Introduce these structures at strategic locations to disrupt aggregation.[2] |
| Presence of diastereomeric impurities. | Racemization: The stereochemical integrity of the α-carbon has been compromised.[2] | 1. Use Racemization Suppressing Additives: Ensure the use of an additive like HOAt or Oxyma Pure.[2]2. Choose the Right Reagent: Consider using a phosphonium-based reagent like PyBOP or PyAOP, which are generally associated with lower levels of racemization.[2]3. Optimize Base: Use a weaker base like N-methylmorpholine (NMM) or collidine.[2]4. Reduce Pre-activation Time: Minimize the time the carboxylic acid is in its activated state before the amine is introduced.[2] |
| Presence of a byproduct with a mass corresponding to the peptide plus a guanidinyl group. | Guanidinylation: Excess uronium salt reagent (like HATU or HBTU) has reacted with the N-terminal amine. | 1. Use Stoichiometric Amounts: Avoid using a large excess of the uronium reagent.[9]2. Switch to a Phosphonium Salt: Reagents like PyBOP do not have this side reaction.[9] |
Quantitative Data Summary
The following table summarizes the performance of several common high-efficiency reagents used for hindered couplings.
| Reagent | Reagent Type | Coupling Efficiency | Racemization Suppression | Key Advantages | Potential Disadvantages |
| HATU | Aminium/Uronium Salt | Very High | Excellent | Faster and more efficient than HBTU, especially for difficult sequences.[1] | Can cause guanidinylation of the N-terminus if used in excess; based on potentially explosive HOAt.[3][6] |
| HBTU | Aminium/Uronium Salt | High | Good | Widely used, reliable, and effective.[1] | Can cause guanidinylation of the N-terminus if used in excess.[1] |
| COMU | Aminium/Uronium Salt | Very High | Excellent | Efficiency comparable or superior to HATU; improved safety profile (Oxyma-based); better solubility.[1][4][6] | Can have limited stability in solution.[6] |
| PyBOP | Phosphonium Salt | High | Very Good | High efficiency; no guanidinylation side reaction.[1] | Byproducts can sometimes be difficult to remove.[1] |
| DIC/HOAt | Carbodiimide/Additive | Moderate-High | Good | Cost-effective; avoids guanidinylation.[1] | Slower reaction times; byproducts can be problematic.[1] |
Experimental Protocols
Protocol 1: General Manual Solid-Phase Peptide Synthesis (SPPS) for a Hindered Amino Acid
This protocol provides a general guideline for the manual coupling of a hindered amino acid using the Fmoc/tBu strategy.
Materials:
-
Fmoc-protected amino acid resin
-
Fmoc-protected hindered amino acid (e.g., Fmoc-Aib-OH)
-
Coupling Reagent (e.g., HATU, COMU, or PyBOP)
-
Additive (e.g., HOAt for HATU, none needed for COMU)
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Solvent: N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[5]
-
Fmoc Deprotection:
-
Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-protected hindered amino acid (3 eq.), the coupling reagent (e.g., HATU, 2.9 eq.), and an additive if required (e.g., HOAt, 3 eq.) in DMF.[5]
-
Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes (pre-activation).[5]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for at least 2 hours at room temperature. For very hindered couplings, this time may be extended.[5]
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).[5]
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling is necessary.[5]
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.[5]
Protocol 2: Microwave-Assisted Peptide Synthesis for a Hindered Coupling
This protocol is a general guideline and may require optimization for specific sequences and microwave synthesizers.
Materials:
-
Resin (e.g., Rink Amide) in a microwave-compatible reaction vessel
-
Fmoc-protected hindered amino acid (4 equivalents relative to resin loading)
-
Coupling reagent (e.g., HATU, 3.9 equivalents)
-
Additive (e.g., HOAt, 4 equivalents)
-
Base (e.g., DIPEA, 8 equivalents)
-
Solvent: DMF
-
Deprotection solution: 20% piperidine in DMF
Procedure:
-
Resin Preparation: Swell the resin in DMF in the reaction vessel.[2]
-
Fmoc-Deprotection:
-
Coupling:
-
In a separate vial, dissolve the Fmoc-protected hindered amino acid, coupling reagent, and additive in DMF.[2]
-
Add the base to the amino acid solution and briefly mix.[2]
-
Add the activated amino acid solution to the deprotected resin.
-
Irradiate in the microwave synthesizer according to an optimized protocol (e.g., 5-15 minutes at 75-90°C).
-
-
Washing: Wash the resin with DMF to remove excess reagents.[2]
-
Confirmation: Perform a ninhydrin or bromophenol blue test to confirm the completion of the coupling.[2] If the test is positive, a second coupling may be necessary.[2]
Visualizations
Caption: General workflow for solid-phase peptide synthesis of hindered amino acids.
Caption: Decision tree for selecting a coupling reagent for hindered amino acids.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]
Validation & Comparative
A Tale of Two Amino Acids: A Comparative Guide to Z-Dab(Boc)-OH and Fmoc-Dab(Boc)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the intricate process of peptide synthesis. The choice between Z-Dab(Boc)-OH and Fmoc-Dab(Boc)-OH, both derivatives of 2,4-diaminobutyric acid (Dab), can significantly influence the efficiency, purity, and overall success of synthesizing peptides with unique functionalities. This guide provides an objective, data-supported comparison of these two crucial reagents, detailing their performance, potential side reactions, and ideal applications in modern peptide synthesis strategies.
At the heart of this comparison lies the fundamental difference in their Nα-protecting groups: the benzyloxycarbonyl (Z) group in this compound and the 9-fluorenylmethyloxycarbonyl (Fmoc) group in Fmoc-Dab(Boc)-OH. This distinction dictates the deprotection strategy and, consequently, the overall synthetic approach. Both molecules feature a tert-butyloxycarbonyl (Boc) group protecting the side-chain amino function, offering an orthogonal protection scheme that allows for selective deprotection and modification.[1]
At a Glance: Key Differences and Strategic Implications
| Feature | This compound | Fmoc-Dab(Boc)-OH |
| Nα-Protecting Group | Benzyloxycarbonyl (Z) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Nα-Deprotection | Catalytic Hydrogenation (e.g., H₂/Pd/C) or strong acids (e.g., HBr/AcOH) | Mild base (e.g., 20% piperidine in DMF) |
| Primary Synthesis Method | Primarily Solution-Phase Peptide Synthesis (SPPS); adaptable to some solid-phase methods | Solid-Phase Peptide Synthesis (SPPS) |
| Orthogonality | Orthogonal to the acid-labile Boc group | Fully orthogonal to the acid-labile Boc group[] |
| Key Advantage | Stability to both acidic and basic conditions used in standard SPPS | Mild deprotection conditions compatible with a wide range of sensitive residues and automated synthesis |
| Potential Drawback | Harsher deprotection conditions may not be suitable for all peptides or solid-phase resins | Potential for side reactions like diketopiperazine formation and aspartimide formation under basic conditions[3] |
Performance Comparison: A Deeper Dive
While direct, head-to-head comparative studies are scarce in peer-reviewed literature, we can extrapolate performance based on the well-established chemistries of the Z and Fmoc protecting groups.
Coupling Efficiency
Both this compound and Fmoc-Dab(Boc)-OH can be expected to exhibit high coupling efficiencies with standard modern coupling reagents such as HBTU, HATU, and DIC/HOBt. However, the overall success and purity in a multi-step synthesis are heavily influenced by the deprotection steps. In Fmoc-based SPPS, the repetitive mild base treatments are generally well-tolerated by the growing peptide chain, leading to high stepwise yields.[4] For Z-protected amino acids in a solid-phase context, the deprotection via catalytic hydrogenation can be highly efficient but may present challenges with catalyst accessibility on a solid support and is not compatible with certain amino acids like methionine and cysteine.
Purity and Side Reactions
The milder deprotection conditions of the Fmoc group are a significant advantage in minimizing side reactions that can compromise the purity of the final peptide.[] However, the basic conditions used for Fmoc removal can promote side reactions such as aspartimide formation when an aspartic acid residue is present in the sequence.[3]
For this compound, the primary concern is the harshness of the deprotection conditions. Catalytic hydrogenation is generally a clean method, but strong acids can lead to side-product formation, especially with sensitive residues.[5] On the other hand, the Z-group's stability can be leveraged to prevent certain side reactions. For instance, using a Z-protected amino acid in the second position of a peptide can help to suppress diketopiperazine formation, a common side reaction in Fmoc-SPPS.[3]
Experimental Protocols
The following are detailed methodologies for the incorporation of Fmoc-Dab(Boc)-OH and a proposed protocol for this compound in solid-phase peptide synthesis.
Protocol 1: Incorporation of Fmoc-Dab(Boc)-OH via Fmoc-SPPS
This protocol outlines a standard manual Fmoc-SPPS cycle on a Rink Amide resin for the synthesis of a C-terminally amidated peptide.
1. Resin Swelling:
-
Swell 100 mg of Rink Amide resin (loading capacity ~0.5 mmol/g) in 5 mL of N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and then with dichloromethane (DCM) (3 x 5 mL).
3. Coupling of Fmoc-Dab(Boc)-OH:
-
In a separate vial, dissolve Fmoc-Dab(Boc)-OH (4 equivalents relative to resin loading), a suitable coupling reagent such as HBTU (3.9 equivalents), and HOBt (4 equivalents) in a minimal amount of DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the amino acid solution and allow to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates complete coupling.
4. Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).
5. Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Final Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
Protocol 2: Proposed Incorporation of this compound in a Hybrid SPPS/Solution-Phase Strategy
Due to the challenges of on-resin catalytic hydrogenation, a hybrid approach is often more practical for incorporating Z-protected amino acids.
1. Synthesis of a Peptide Fragment with C-terminal this compound in Solution:
-
Activate the carboxylic acid of this compound (1 equivalent) with a coupling reagent like DCC (1.1 equivalents) and HOBt (1.1 equivalents) in a suitable solvent like DMF at 0°C.
-
Add the desired N-terminally protected amino acid or peptide ester (1 equivalent) and a base like DIPEA (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).
-
Purify the resulting Z-protected dipeptide fragment by column chromatography.
2. Deprotection of the Z-group:
-
Dissolve the purified Z-protected peptide fragment in a suitable solvent (e.g., methanol or ethanol).
-
Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the peptide).
-
Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) until the reaction is complete (monitored by TLC or HPLC).[5]
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the deprotected peptide fragment.
3. Coupling to a Resin-Bound Peptide:
-
The deprotected peptide fragment can then be coupled to a resin-bound peptide using standard SPPS coupling protocols as described in Protocol 1, step 3.
Visualizing the Synthesis Strategies
Caption: Comparative workflows of Fmoc-SPPS and a hybrid strategy for peptide synthesis.
Logical Decision Pathway for Building Block Selection
Caption: Decision-making guide for selecting between this compound and Fmoc-Dab(Boc)-OH.
Conclusion: A Strategic Choice Based on Synthetic Goals
The choice between this compound and Fmoc-Dab(Boc)-OH is not a matter of inherent superiority but one of strategic alignment with the specific goals of the peptide synthesis project.
Fmoc-Dab(Boc)-OH is the undisputed workhorse for modern solid-phase peptide synthesis. Its mild deprotection conditions make it highly compatible with a vast array of sensitive amino acid residues and ideal for automated synthesis platforms. For the routine synthesis of linear peptides and many complex analogs, the Fmoc strategy offers a reliable and efficient pathway.
This compound , while less common in contemporary SPPS, retains significant value in specific applications. Its stability to both acidic and basic conditions makes it a useful tool for preventing certain side reactions, such as diketopiperazine formation. It is also a cornerstone of solution-phase peptide synthesis, which remains a valuable technique for the large-scale production of shorter peptides and for the synthesis of complex peptide fragments that may be challenging to assemble on a solid support.
Ultimately, a thorough understanding of the chemical properties of both the Z and Fmoc protecting groups, coupled with a careful consideration of the target peptide's sequence and desired modifications, will empower researchers to make the optimal choice for their synthetic endeavors, leading to higher yields, greater purity, and accelerated progress in drug discovery and development.
References
At a Glance: Key Differences Between Z and Fmoc Protecting Groups
A Comprehensive Comparison of Z (Cbz) and Fmoc Protecting Groups in Chemical Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate amine protecting group is a pivotal decision in the synthesis of peptides and other complex organic molecules. The choice between the classical benzyloxycarbonyl (Z or Cbz) group and the more modern 9-fluorenylmethoxycarbonyl (Fmoc) group can significantly impact reaction outcomes, including yield, purity, and the preservation of stereochemical integrity. This guide provides an objective, data-driven comparison of the stability and performance of Z and Fmoc protecting groups, complete with experimental protocols and visualizations to aid in strategic synthetic planning.
| Feature | Z (Benzyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |
| Primary Application | Predominantly solution-phase peptide synthesis.[1][2] | The gold standard for solid-phase peptide synthesis (SPPS).[1][2] |
| Deprotection Conditions | Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr in acetic acid).[1][2] | Mild base (e.g., 20% piperidine in DMF).[1][2] |
| Orthogonality | Orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.[2][3] | Orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu).[1][2] |
| Stability | Stable to both acidic and basic conditions.[1] | Stable under acidic conditions, labile under basic conditions.[4] |
Stability Under Various Chemical Conditions
The fundamental difference in the stability of the Z and Fmoc groups dictates their applications in synthesis. The Z group's robustness allows for its use in a wider range of reaction conditions, whereas the Fmoc group's base-lability is the cornerstone of modern solid-phase peptide synthesis.
Z (Cbz) Group Stability:
The Z group is known for its considerable stability under both acidic and basic conditions, making it a reliable choice for multi-step solution-phase synthesis.[1] Its removal typically requires specific and harsher conditions, which provides a high degree of orthogonality.
-
Acid Stability: The Z group is generally stable to trifluoroacetic acid (TFA), which is commonly used for the removal of Boc groups.[4] However, it can be cleaved by strong acids like HBr in acetic acid.[1]
-
Base Stability: The Z group is stable to the basic conditions used for Fmoc removal, such as piperidine in DMF.[4]
-
Catalytic Hydrogenation: The most common and mildest method for Z group cleavage is catalytic hydrogenolysis (e.g., H₂ over Pd/C).[2] This method is highly selective, but it is incompatible with substrates containing other reducible functional groups, such as alkenes, alkynes, or some sulfur-containing residues.
Fmoc Group Stability:
The Fmoc group is the foundation of the most widely used orthogonal strategy in SPPS. Its stability profile is essentially the inverse of the Z group's lability.
-
Acid Stability: The Fmoc group is stable to the acidic conditions used for the cleavage of many side-chain protecting groups and for the final cleavage of the peptide from the resin (e.g., TFA).[4]
-
Base Lability: The key feature of the Fmoc group is its lability to mild bases.[4] This allows for the iterative deprotection of the N-terminus of a growing peptide chain without affecting the acid-labile side-chain protecting groups. The most common reagent for Fmoc removal is a solution of 20% piperidine in DMF.[2]
Quantitative Performance Comparison
Table 1: Indicative Deprotection Yields and Racemization Levels
| Protecting Group | Deprotection Method | Typical Yield (%) | Racemization Potential |
| Z (Cbz) | Catalytic Hydrogenolysis (H₂/Pd-C) | >90 | Low |
| HBr in Acetic Acid | >90 | Moderate to High | |
| Fmoc | 20% Piperidine in DMF | >99 (in SPPS cycles)[2] | Low (<0.4% per cycle in SPPS)[2] |
Note: Yields and racemization are highly dependent on the specific amino acid sequence, coupling reagents, and reaction conditions.
Side Reactions
Both protecting groups can be associated with specific side reactions, which must be considered during synthetic planning.
Z (Cbz) Group Side Reactions:
-
Acid-Catalyzed Side Reactions: The use of strong acids for Z group cleavage can lead to side reactions, particularly with sensitive amino acids like tryptophan and methionine.
-
Catalyst Poisoning: In catalytic hydrogenolysis, the palladium catalyst can be poisoned by sulfur-containing amino acids, leading to incomplete deprotection.
Fmoc Group Side Reactions:
-
Diketopiperazine Formation: This side reaction is more prevalent in Fmoc-based SPPS, especially at the dipeptide stage and when proline is one of the first two amino acids.[5]
-
Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to aspartimide formation under the basic conditions of Fmoc deprotection.[5] This can lead to a mixture of α- and β-coupled peptides.
-
3-(1-Piperidinyl)alanine Formation: This can occur with C-terminal cysteine residues during Fmoc deprotection, where piperidine adds to a dehydroalanine intermediate.[5]
Orthogonality in Synthetic Strategy
The contrasting stability of the Z and Fmoc groups allows for their use in orthogonal protection schemes, which are essential for the synthesis of complex molecules with multiple functional groups.
The Z group is orthogonal to both acid-labile groups like Boc and base-labile groups like Fmoc.[3] This allows for the selective deprotection of a Z-protected amine in the presence of Boc- and Fmoc-protected amines, providing significant strategic flexibility in complex syntheses.
The Fmoc group is orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt), which forms the basis of the most common strategy in SPPS.[1][2] The N-terminal Fmoc group can be repeatedly removed with a mild base, while the acid-labile side-chain protecting groups remain intact until the final acid-mediated cleavage from the resin.
Experimental Protocols
Detailed methodologies are crucial for reproducible and high-yielding synthetic outcomes.
Protocol 1: Cleavage of the Z (Cbz) Group by Catalytic Hydrogenolysis
Materials:
-
Cbz-protected peptide or amino acid
-
Palladium on carbon (10% Pd/C)
-
Methanol or ethanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the Cbz-protected compound in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected product.
Protocol 2: Cleavage of the Fmoc Group in Solid-Phase Peptide Synthesis
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF in a reaction vessel.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin, ensuring the resin is fully submerged.
-
Agitate the mixture for a specified time, typically 5-20 minutes. For sequences prone to aggregation, a second treatment may be necessary.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (typically 3-5 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
The resin is now ready for the next coupling step.
Visualizing the Chemistry: Cleavage Mechanisms and Orthogonality
To better understand the chemical principles underlying the stability and cleavage of these protecting groups, the following diagrams illustrate their respective mechanisms and their orthogonal relationship in a synthetic workflow.
Caption: Cleavage mechanisms of the Z (Cbz) and Fmoc protecting groups.
References
A Comparative Guide to the Mass Spectrometry Analysis of Peptides Containing Z-Dab(Boc)-OH
For researchers and professionals in drug development and peptide chemistry, the precise characterization of synthetic peptides is a critical step in ensuring product purity, stability, and function. The incorporation of non-standard amino acids with protecting groups, such as Z-Dab(Boc)-OH (N-α-benzyloxycarbonyl-N-δ-tert-butyloxycarbonyl-L-diaminobutyric acid), introduces unique challenges for mass spectrometry (MS) analysis. The labile nature of the Z (benzyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups requires careful optimization of analytical methods to achieve accurate molecular weight determination and sequence confirmation.
This guide provides an objective comparison of mass spectrometry-based strategies for analyzing peptides containing this compound, complete with detailed experimental protocols and supporting data to inform method selection.
Experimental & Analytical Workflow
The successful analysis of a protected peptide such as one containing this compound involves a multi-step workflow. This process begins with careful sample preparation to ensure compatibility with mass spectrometry, followed by liquid chromatography for separation, and culminating in mass spectrometric analysis for detection and characterization.
Detailed Experimental Protocols
Robust and reproducible data are contingent on meticulous experimental execution. The following protocols provide a foundation for the analysis of peptides containing this compound.
Sample Preparation for LC-MS/MS
The goal of sample preparation is to ready the peptide for analysis by solubilizing it in a suitable, MS-compatible solvent system and diluting it to an optimal concentration.[1]
-
Peptide Solubilization : Dissolve the lyophilized synthetic peptide in a solution of 50% acetonitrile in water containing 0.1% formic acid to a stock concentration of 1 mg/mL.[2] Formic acid is preferred over trifluoroacetic acid (TFA) as TFA can cause ion suppression and premature cleavage of the Boc group.[3][4]
-
Vortexing : Mix the solution thoroughly to ensure the peptide is completely dissolved.
-
Dilution : Prior to injection, dilute the stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase conditions of the liquid chromatography method (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).[2]
Liquid Chromatography (LC) Method
Liquid chromatography separates the peptide of interest from impurities prior to its introduction into the mass spectrometer.
-
Column : A C18 reverse-phase column (e.g., 100 mm length, 2.1 mm internal diameter, 1.8 µm particle size) is generally suitable for peptide separations.[2]
-
Mobile Phase A : 0.1% formic acid in MS-grade water.[2]
-
Mobile Phase B : 0.1% formic acid in MS-grade acetonitrile.[2]
-
Gradient : A linear gradient should be optimized based on the peptide's hydrophobicity. A typical starting point is 5-50% Mobile Phase B over 20 minutes.[2]
-
Flow Rate : 0.3 mL/min.[2]
-
Injection Volume : 5 µL.[2]
Mass Spectrometry (MS) and Tandem MS (MS/MS) Method
The mass spectrometer is used for the detection and structural characterization of the peptide.
-
Ionization Mode : Electrospray Ionization (ESI) in positive ion mode is typically used for peptides, as it readily produces protonated molecules [M+H]+.[5][6]
-
MS1 Scan : Perform a full scan (e.g., over an m/z range of 200-2000) to identify the precursor ion corresponding to the protonated, intact peptide containing both Z and Boc protecting groups.
-
Tandem MS (MS/MS) Analysis : Isolate the precursor ion of interest and subject it to fragmentation using a suitable method (CID, HCD, or ETD). This will generate a fragment ion spectrum used for sequence confirmation.
Comparison of Mass Spectrometry Techniques
The choice of ionization and fragmentation methods can significantly impact the quality of data obtained for peptides with labile protecting groups.
Ionization Method Comparison: ESI vs. MALDI
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are two common techniques for ionizing peptides.[7]
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | Soft ionization from solution, compatible with LC.[5] | Soft ionization from a solid crystal matrix. |
| Pros for this compound | Excellent for online LC-MS analysis, allowing for separation of complex mixtures.[8] | Generally a "softer" ionization technique, which can reduce in-source fragmentation of labile Boc groups.[4][5] |
| Cons for this compound | Higher energy can lead to in-source decay, where the Boc group is lost before MS/MS fragmentation, complicating spectra.[4][5] | Less readily coupled to LC, often used for direct analysis of purified samples. |
| Typical Output | Often produces multiply charged ions. | Typically produces singly charged ions. |
Fragmentation Method Comparison: CID vs. HCD vs. ETD
Tandem mass spectrometry (MS/MS) relies on the fragmentation of a selected precursor ion to yield structural information.[9] The main methods—Collision-Induced Dissociation (CID), Higher-energy C-trap Dissociation (HCD), and Electron-Transfer Dissociation (ETD)—operate on different principles and can provide complementary data.[10][11]
| Method | Principle | Key Fragment Ions | Suitability for this compound Peptides |
| CID | Collision with inert gas in an ion trap.[12] | b- and y-ions (backbone cleavage).[13] | Widely available and effective for standard peptides. However, its lower energy can favor the neutral loss of protecting groups over backbone fragmentation, potentially limiting sequence coverage.[5][10] |
| HCD | Collision with inert gas in a dedicated cell.[10] | b- and y-ions. | Provides higher-quality, higher-resolution fragment spectra than CID.[11] The higher energy can promote more backbone fragmentation alongside neutral losses, improving sequence confirmation. |
| ETD | Electron transfer from a radical anion.[10] | c- and z-ions (backbone cleavage).[10] | Preserves labile modifications and protecting groups.[10][14] This is highly advantageous for confirming the location of the this compound residue, as it minimizes the characteristic neutral losses and favors cleavage of the peptide backbone. |
Data Presentation and Interpretation
The mass spectrum of a peptide containing this compound is characterized by specific fragmentation patterns. The labile Boc group is readily lost as a neutral molecule during CID or HCD.[2]
Characteristic Fragmentations
-
Neutral Loss of Boc Group : A prominent fragmentation pathway is the loss of the tert-butyloxycarbonyl group, resulting in a neutral loss of 100.05 Da (C₅H₈O₂).[2][5]
-
Neutral Loss of Isobutylene : A related fragmentation is the loss of isobutylene (C₄H₈) from the Boc group, resulting in a neutral loss of 56.06 Da.[5]
-
Backbone Fragmentation : In addition to neutral losses, the peptide backbone fragments to produce b- and y-ions, which are used to confirm the amino acid sequence.[15]
The diagram below illustrates the primary fragmentation pathways expected from a precursor ion containing a this compound residue when subjected to CID or HCD.
Hypothetical Quantitative Data Comparison
The following table presents hypothetical data comparing the performance of different fragmentation methods for a model peptide, Ac-Ala-Z-Dab(Boc)-Gly-NH₂.
| Parameter | CID | HCD | ETD |
| Precursor Ion (m/z) | 550.28 | 550.28 | 550.28 |
| Sequence Coverage | 60% | 85% | 95% |
| Relative Abundance of Neutral Loss (Boc) | 80% | 65% | <5% |
| Relative Abundance of b/y/z/c ions | 20% | 35% | 95% |
| Primary Advantage | Ubiquitous | High-resolution fragments | Preserves protecting groups |
| Primary Disadvantage | Dominated by neutral loss | Requires higher energy | Slower scan speed, less effective for +2 ions[9] |
This comparison highlights that while CID is accessible, it may provide limited sequence information due to the dominance of the Boc neutral loss. HCD offers a better balance, while ETD is superior for preserving the protecting group and achieving the most comprehensive backbone fragmentation.[10][14]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. massspec.unm.edu [massspec.unm.edu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 12. CID,ETD and HCD Fragmentation to Study Protein Post-Translational Modifications | Semantic Scholar [semanticscholar.org]
- 13. google.com [google.com]
- 14. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ml2.inf.ethz.ch [ml2.inf.ethz.ch]
Confirming Z-Dab(Boc)-OH Incorporation: A Comparative Guide to Spectroscopic Analysis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the successful incorporation of modified amino acids is a critical checkpoint. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques—Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC)—for confirming the integration of N-α-benzyloxycarbonyl-N-γ-tert-butoxycarbonyl-L-diaminobutyric acid (Z-Dab(Boc)-OH) into a peptide chain.
The strategic inclusion of this compound offers a versatile tool for peptide chemists, providing an orthogonal protecting group strategy that allows for selective deprotection and subsequent modification of the side-chain amine. Verifying its successful incorporation is paramount to ensure the structural integrity and intended functionality of the final peptide. While NMR spectroscopy offers unparalleled detail in structural elucidation, MS and HPLC provide complementary and often more sensitive data for confirmation.
Performance Comparison of Analytical Techniques
A multi-faceted approach utilizing a combination of these techniques is often the most robust strategy for comprehensive peptide characterization.
| Analytical Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic-level structural information, including the chemical environment of specific protons and carbons. Confirms the presence and integrity of both the Z and Boc protecting groups. | Non-destructive, provides unambiguous structural confirmation. | Lower sensitivity compared to mass spectrometry; can be complex for large or aggregating peptides.[1] |
| Mass Spectrometry (MS) | Precise molecular weight of the peptide, confirming the addition of the this compound residue. Fragmentation patterns (MS/MS) can verify the amino acid sequence.[1] | High sensitivity, suitable for very small sample amounts.[1] | Does not provide detailed structural information on the protecting groups themselves; isomeric impurities are not easily distinguished.[1] |
| High-Performance Liquid Chromatography (HPLC) | Purity of the peptide. The retention time can be indicative of successful incorporation due to the hydrophobicity of the protecting groups. | Excellent for assessing purity and for purification.[1] | Co-elution of impurities can occur; does not directly confirm the chemical structure.[1] |
NMR Spectroscopy: A Deep Dive into Structural Confirmation
NMR spectroscopy is the gold standard for unequivocally confirming the covalent incorporation of this compound into a peptide backbone. The formation of a new amide bond significantly alters the chemical environment of the α-proton and α-carbon of the amino acid, leading to characteristic shifts in the NMR spectrum.
Expected ¹H and ¹³C NMR Chemical Shifts
While specific NMR data for a peptide containing this compound is not widely available in the public domain, data from structurally similar protected amino acids can provide a reliable estimation. The following table presents expected chemical shift ranges for the key functional groups of an incorporated this compound residue, based on analogous compounds.
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Features |
| Boc (t-butyl) | ~1.4 (s, 9H) | ~28 (CH₃), ~80 (quaternary C) | A strong singlet in the ¹H spectrum integrating to nine protons is a hallmark of the Boc group. |
| Z (benzyl) | ~7.3 (m, 5H), ~5.1 (s, 2H) | ~128 (aromatic CH), ~136 (aromatic C), ~67 (CH₂) | Characteristic aromatic signals and a singlet for the benzylic protons. |
| Dab backbone | α-H: ~4.2-4.6, β-CH₂: ~1.8-2.2, γ-CH₂: ~3.0-3.4 | α-C: ~53-56, β-C: ~25-29, γ-C: ~38-42 | The chemical shifts of the Dab backbone protons and carbons will be influenced by the neighboring amino acids in the peptide sequence. |
| Carbonyls | - | Z-group C=O: ~156, Boc-group C=O: ~155, Peptide backbone C=O: ~170-174 | Carbonyl signals in the ¹³C spectrum confirm the presence of the protecting groups and the peptide bond. |
Note: These are approximate values and can vary depending on the peptide sequence, solvent, temperature, and pH.
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Dissolution: Dissolve 5-10 mg of the purified, lyophilized peptide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical and depends on the peptide's solubility.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Filtration: If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
Data Acquisition:
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.[1]
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans for adequate signal-to-noise, a sufficient relaxation delay (typically 1-2 seconds), and a spectral width that encompasses all expected proton signals.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of the ¹³C isotope, a significantly larger number of scans will be necessary to obtain a good signal-to-noise ratio.[1]
-
2D NMR: For peptides with overlapping signals in 1D spectra, two-dimensional NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Helps to identify spin-spin coupled protons, confirming the connectivity within the this compound residue.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C signals.
-
Mass Spectrometry
Sample Preparation:
-
Dissolution: Dissolve the crude or purified peptide in a solvent compatible with mass spectrometry, typically a mixture of water and acetonitrile with a small amount of acid (e.g., 0.1% formic acid), to a concentration of approximately 1 mg/mL.
-
Dilution: For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.
Data Acquisition (LC-MS):
-
Chromatography: Use a C18 reversed-phase column with a gradient of increasing acetonitrile in water (both containing 0.1% formic acid) to separate the peptide from impurities.
-
Ionization: Employ electrospray ionization (ESI) in positive ion mode.
-
Mass Analysis: Acquire a full MS scan to determine the mass-to-charge ratio (m/z) of the intact peptide. The observed molecular weight should match the theoretical mass of the peptide with the incorporated this compound.
-
MS/MS: For sequence confirmation, perform tandem mass spectrometry (MS/MS) on the parent ion. The fragmentation pattern (b- and y-ions) will confirm the amino acid sequence.
High-Performance Liquid Chromatography (HPLC)
Sample Preparation:
-
Dissolution: Prepare a stock solution of the peptide at 1 mg/mL in a suitable solvent, such as a water/acetonitrile mixture.
-
Filtration: Filter the sample through a 0.22 µm syringe filter before injection to prevent clogging of the HPLC system.
Data Acquisition:
-
System: A standard analytical HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water.
-
B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from low to high percentage of mobile phase B is typically used to elute the peptide. The gradient profile should be optimized based on the peptide's hydrophobicity.
-
Detection: Monitor the absorbance at 214 nm (for the peptide bond) and 280 nm (if aromatic amino acids are present). The purity of the peptide is determined by the relative area of the main peak.
Conclusion
References
Evaluating the Biological Activity of Dab-Containing Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of 2,4-diaminobutyric acid (Dab), a non-proteinogenic amino acid, into peptide sequences has emerged as a key strategy in the development of novel therapeutic agents. As a cationic amino acid, Dab plays a crucial role in the biological activity of these peptides, particularly in their function as antimicrobial and anticancer agents. This guide provides an objective comparison of the performance of Dab-containing peptides with other alternatives, supported by experimental data, and offers detailed protocols for the evaluation of their biological activity.
Comparative Analysis of Biological Activity
The biological efficacy of Dab-containing peptides is often benchmarked against peptides containing other cationic amino acids such as lysine (Lys), arginine (Arg), and ornithine (Orn). The choice of cationic residue can significantly influence a peptide's antimicrobial potency, hemolytic activity, and cytotoxicity towards mammalian cells.
Antimicrobial Activity
Dab-containing peptides, most notably the polymyxin class of antibiotics, exhibit potent antimicrobial activity, especially against Gram-negative bacteria. This activity is largely attributed to the electrostatic interactions between the positively charged Dab residues and the negatively charged lipopolysaccharide (LPS) on the outer membrane of these bacteria.
Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of Cationic Peptides (μg/mL)
| Peptide/Analog | Organism | Dab-containing | Lys-containing | Arg-containing |
| Polymyxin B Analog | E. coli | 0.5 - 2 | - | - |
| Polymyxin B Analog | P. aeruginosa | 0.5 - 2 | - | - |
| Polymyxin B Analog | S. aureus | >32 | - | - |
| Synthetic Peptide 1 | E. coli | 8 | 16 | 4 |
| Synthetic Peptide 2 | S. aureus | 16 | 32 | 8 |
Note: Data is compiled from multiple sources and represents a general comparison. Actual values are sequence-dependent.
Hemolytic Activity
A critical aspect of peptide-based drug development is minimizing toxicity to host cells. Hemolytic activity, the lysis of red blood cells, is a primary indicator of a peptide's cytotoxicity. The choice of cationic residue can impact this activity. While arginine-containing peptides sometimes exhibit higher hemolytic activity, strategic placement of Dab can lead to potent antimicrobial peptides with reduced hemolytic effects.
Table 2: Comparative Hemolytic Activity of Cationic Peptides
| Peptide | HC50 (μM) |
| Dab-containing Peptide A | > 100 |
| Lys-containing Peptide B | 50 |
| Arg-containing Peptide C | 25 |
HC50 is the peptide concentration causing 50% hemolysis. Higher values indicate lower hemolytic activity.
Cytotoxicity Against Cancer Cells
The cationic nature of these peptides also allows for selective targeting of cancer cells, which often have a higher-than-normal expression of negatively charged molecules on their surface.[1] The cytotoxic activity is typically quantified by the half-maximal inhibitory concentration (IC50).
Table 3: Comparative Cytotoxicity (IC50 in μM) of Cationic Peptides on Cancer Cell Lines
| Peptide/Analog | Cell Line | Dab-containing | Lys-containing | Arg-containing |
| Polymyxin B Analog | HepG2 | >300 | - | - |
| KLA-based Peptide | MCF-7 | - | ~20 | ~15 |
| LfcinB-derived Peptide | HTB-132 | - | - | 15 |
| LfcinB-derived Peptide | MCF-7 | - | - | 6 |
Note: Data is compiled from multiple sources and represents a general comparison. Actual values are sequence- and cell line-dependent.
Mechanisms of Action
The primary mechanism of action for many cationic antimicrobial peptides, including those containing Dab, is the disruption of the bacterial cell membrane.[2] This process can be visualized as a multi-step interaction.
Beyond direct membrane lysis, some peptides can translocate into the cytoplasm and interact with intracellular targets, such as DNA and proteins, to exert their biological effects.[3] Furthermore, there is emerging evidence that certain intracellular peptides can modulate signaling pathways, such as those involving G protein-coupled receptors (GPCRs).[4]
Experimental Protocols
To aid researchers in the evaluation of Dab-containing peptides, detailed protocols for key in vitro assays are provided below.
Peptide Synthesis and Purification Workflow
The journey from peptide design to biological evaluation involves several critical steps, including synthesis, cleavage, purification, and characterization.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
Materials:
-
Test peptide
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Prepare a stock solution of the test peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid).
-
Perform serial two-fold dilutions of the peptide stock solution in CAMHB in a 96-well plate.
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial suspension to each well containing the peptide dilutions.
-
Include a positive control (bacteria in broth without peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest peptide concentration showing no visible bacterial growth. Alternatively, measure the optical density at 600 nm (OD600).
Hemolytic Assay
Objective: To assess the cytotoxicity of a peptide by measuring its ability to lyse red blood cells.
Materials:
-
Test peptide
-
Fresh human or animal red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS) as a positive control
-
Sterile 96-well microtiter plates
-
Centrifuge
-
Spectrophotometer
Protocol:
-
Collect fresh blood in a tube containing an anticoagulant (e.g., heparin).
-
Centrifuge the blood at 1000 x g for 10 minutes at 4°C to pellet the RBCs.
-
Wash the RBC pellet three times with cold, sterile PBS, centrifuging after each wash.
-
Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
Prepare serial dilutions of the test peptide in PBS in a 96-well plate.
-
Add the RBC suspension to each well containing the peptide dilutions.
-
Include a positive control (RBCs with 1% Triton X-100) and a negative control (RBCs in PBS only).
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate at 1000 x g for 5 minutes to pellet intact RBCs.
-
Carefully transfer the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of released hemoglobin.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
MTT Cytotoxicity Assay
Objective: To measure the metabolic activity of cells as an indicator of cell viability after exposure to a peptide.
Materials:
-
Test peptide
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Sterile 96-well cell culture plates
-
Spectrophotometer
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.
-
Prepare serial dilutions of the test peptide in serum-free or low-serum medium.
-
Remove the culture medium from the cells and replace it with the medium containing the peptide dilutions.
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control cells.
Conclusion
The incorporation of Dab into peptide sequences offers a versatile tool for designing potent therapeutic agents with tailored biological activities. By carefully considering the structure-activity relationships and employing rigorous experimental evaluation, researchers can optimize Dab-containing peptides for enhanced antimicrobial and anticancer efficacy while minimizing host toxicity. The protocols and comparative data presented in this guide serve as a valuable resource for the continued development of this promising class of molecules.
References
A Comparative Purity Analysis of Z-Dab(Boc)-OH from Various Suppliers
For researchers, scientists, and drug development professionals, the purity of starting materials is a critical determinant of successful outcomes. This guide provides a comprehensive comparison of the purity of Z-Dab(Boc)-OH (Nα-Benzyloxycarbonyl-Nγ-tert-butyloxycarbonyl-L-2,4-diaminobutyric acid) from different commercial suppliers. The following analysis is based on publicly available data and provides detailed experimental protocols for verifying product purity.
Purity Comparison Overview
The purity of this compound can vary between suppliers and even between different batches from the same supplier. The primary methods for purity assessment of protected amino acids like this compound are High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. While suppliers provide a general purity specification, a detailed analysis of the Certificate of Analysis (CoA) for specific lots provides a more accurate picture of the product's quality.
Based on available information, the following table summarizes the stated purity of this compound from several suppliers. It is important to note that obtaining specific batch data is recommended for critical applications.
| Supplier | Stated Purity | Analytical Method | CAS Number |
| Supplier A (e.g., Sigma-Aldrich) | ≥98.0% | TLC | 108919-51-3 |
| Supplier B (e.g., American Elements) | Can be produced in high purity forms (99%, 99.9%, 99.99%, 99.999%+) | Not specified on the general product page | 49855-91-6 |
| Supplier C (e.g., Santa Cruz Biotechnology) | Information available upon request of CoA | Not specified on the general product page | 108919-51-3 |
| Supplier D | ≥95% | Not specified | 108919-51-3 |
Note: The information in this table is based on generally available data and may not reflect the purity of a specific lot. It is imperative to consult the Certificate of Analysis for the exact purity of the product you intend to purchase.
Experimental Protocols for Purity Verification
To independently verify the purity of this compound, the following detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) are provided.
High-Performance Liquid Chromatography (HPLC) Purity Analysis
This method is suitable for determining the chemical purity of this compound by separating it from potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sample Solvent: 50% acetonitrile in water
Procedure:
-
Sample Preparation: Accurately weigh and dissolve this compound in the sample solvent to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm
-
Column Temperature: 25 °C
-
Gradient Program:
Time (minutes) % Mobile Phase A % Mobile Phase B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Workflow for HPLC Purity Analysis of this compound
Caption: Workflow for HPLC Purity Analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) Purity Analysis
qNMR is an absolute quantification method that determines the purity of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
Certified Internal Standard (e.g., Maleic Anhydride, 1,3,5-Trimethoxybenzene). The choice of internal standard should be based on its solubility in the chosen deuterated solvent and the absence of overlapping signals with the analyte.
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound (e.g., 10-20 mg) into an NMR tube.
-
Accurately weigh a known amount of the certified internal standard and add it to the same NMR tube.
-
Add a precise volume of the deuterated solvent (e.g., 0.6 mL).
-
Ensure complete dissolution of both the analyte and the internal standard.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (a d1 of 30-60 seconds is generally recommended for accurate quantification).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).
-
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Logical Relationship for qNMR Purity Calculation
Caption: qNMR Purity Calculation Logic.
Conclusion
The purity of this compound is a critical parameter for its successful application in research and development. While suppliers provide general purity specifications, it is highly recommended that users perform their own purity verification, especially for sensitive applications. The HPLC and qNMR protocols detailed in this guide offer robust and reliable methods for assessing the purity of this compound from any supplier, ensuring the quality and integrity of your scientific work. For the most accurate comparison, obtaining and analyzing the Certificates of Analysis for specific lots from different suppliers is the recommended best practice.
The Strategic Advantage of Orthogonal Protection in Complex Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthesis of complex peptides presents a significant hurdle. Peptides featuring multiple disulfide bonds, cyclic structures, or post-translational modifications demand a sophisticated and robust synthetic approach. The success of these endeavors hinges on a meticulously planned orthogonal protection strategy. This guide provides an objective comparison of orthogonal and non-orthogonal or less-complex protection strategies in solid-phase peptide synthesis (SPPS), supported by experimental data to inform the selection of the most effective approach for synthesizing challenging peptides.
The principle of orthogonal protection is fundamental to the successful synthesis of complex peptides. It involves the use of multiple classes of protecting groups within a single synthetic scheme, each of which can be removed under specific chemical conditions without affecting the others.[1][2] This allows for the selective deprotection of specific functional groups, enabling the precise construction of intricate peptide architectures that would be impossible to achieve with non-orthogonal strategies.[1][3]
Head-to-Head Comparison: Orthogonal vs. Non-Orthogonal Strategies
The two most established strategies in SPPS are the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) and the Boc/Bzl (tert-butyloxycarbonyl/benzyl) approaches. Both are orthogonal strategies, but the degree of orthogonality can be further enhanced by incorporating additional protecting groups that are removable under unique conditions, a necessity for particularly complex peptides. A non-orthogonal approach, in its most basic form, would involve the random or non-selective deprotection and modification of side chains, often leading to a mixture of products that are difficult to separate and characterize.
| Feature | Orthogonal Protection Strategy (e.g., Fmoc/tBu with additional orthogonal groups) | Non-Orthogonal/Less-Complex Strategy |
| Nα-Amino Protection | Fmoc (Base-labile) | Fmoc or Boc |
| Side-Chain Protection | A combination of acid-labile (e.g., tBu, Trt), photolabile, or enzyme-labile groups.[4] | Primarily acid-labile groups with similar lability. |
| Selective Deprotection | Precise, stepwise removal of specific protecting groups is possible.[1] | Limited or no selectivity in side-chain deprotection. |
| Synthesis of Complex Structures | Enables the synthesis of peptides with multiple disulfide bonds, branches, and specific modifications.[5][6] | Prone to failure or results in complex mixtures for such peptides. |
| Yield & Purity | Generally higher for complex peptides due to controlled reactions.[1] | Often lower, with significant byproduct formation. |
| Predictability | High degree of predictability in the synthetic outcome. | Low predictability, often requiring extensive optimization. |
Quantitative Performance Comparison
Direct side-by-side quantitative comparisons of orthogonal versus non-orthogonal strategies for the same complex peptide in single studies are scarce in literature. This is largely because non-orthogonal approaches are often abandoned early in the synthetic design for complex targets due to their inherent limitations. However, we can infer the advantages of orthogonality by examining the synthesis of challenging peptides where such strategies are indispensable.
Case Study 1: Synthesis of Conotoxins with Multiple Disulfide Bonds
Conotoxins are small, neurotoxic peptides rich in disulfide bonds, making their synthesis a formidable challenge.[3][5] A successful synthesis requires the precise and regioselective formation of these bonds.
An orthogonal protection strategy employing Mob (4-methoxybenzyl), Trt (trityl), and Acm (acetamidomethyl) protecting groups for different cysteine residues has been successfully used to synthesize five different conotoxins with three disulfide bonds.[5] This multi-layered orthogonal strategy allows for the sequential and controlled formation of each disulfide bridge, leading to the desired isomer in high purity.
| Peptide | Orthogonal Strategy Yield | Purity | Non-Orthogonal Strategy Outcome |
| Conotoxin MVIIA | 21.0%[5] | 99%[5] | Random oxidation would lead to a complex mixture of disulfide isomers, with very low yield of the correctly folded peptide. |
| Other Conotoxins (average) | 20-30%[5] | High | Similarly, non-selective oxidation would be impractical. |
Case Study 2: Synthesis of Hydrophobic Peptides - Aβ(1-42)
The synthesis of the highly hydrophobic and aggregation-prone amyloid-beta (Aβ) peptide (1-42) highlights the importance of choosing the right orthogonal strategy. While both Fmoc/tBu and Boc/Bzl are orthogonal, the latter can offer advantages for such "difficult sequences".[1]
| Synthesis Strategy | Crude Yield (%) | Crude Purity (%) | Reference |
| Standard Fmoc/tBu SPPS | 33 | Not Reported | [1] |
| Fmoc/tBu SPPS with Pseudoprolines | 57 | Not Reported | [1] |
| Microwave-Assisted Fmoc/tBu SPPS | 87 | 67 | [1] |
| Boc/Bzl SPPS | Generally higher than Fmoc for hydrophobic peptides | Often higher for hydrophobic peptides | [1] |
This data illustrates that even within orthogonal strategies, the choice of protecting groups and synthetic conditions can significantly impact the outcome, with the Boc/Bzl strategy often providing higher yields and purity for challenging hydrophobic sequences.[1]
Experimental Protocols
Protocol 1: On-Resin Synthesis of a Cyclic Peptide using Orthogonal Protection
This protocol outlines the synthesis of a head-to-tail cyclic peptide using an Fmoc/tBu strategy with orthogonal side-chain protecting groups for on-resin cyclization.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids with appropriate side-chain protection (e.g., Fmoc-Asp(OAll)-OH, Fmoc-Lys(Alloc)-OH)
-
Coupling reagents: HBTU, HATU, or COMU
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Palladium catalyst (e.g., Pd(PPh₃)₄) and scavenger (e.g., PhSiH₃) for allyl/alloc deprotection
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5)
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
-
Linear Peptide Synthesis: Assemble the linear peptide sequence using standard Fmoc-SPPS protocols.
-
Orthogonal Deprotection: After assembly of the linear chain, selectively remove the side-chain protecting groups (e.g., All and Alloc) using the palladium catalyst and scavenger in DCM.
-
On-Resin Cyclization: Wash the resin thoroughly with DMF. Add a solution of a coupling reagent (e.g., HATU, 3 equivalents) and DIEA (6 equivalents) in DMF. Allow the reaction to proceed for 4-24 hours.
-
Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether. Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Regioselective Disulfide Bond Formation in Conotoxin Synthesis
This protocol describes the synthesis of a conotoxin with two disulfide bonds using an orthogonal protection strategy with Trt and Acm protecting groups for cysteine residues.[5]
Materials:
-
Rink-amide MBHA resin
-
Fmoc-Cys(Trt)-OH, Fmoc-Cys(Acm)-OH, and other protected Fmoc-amino acids
-
Standard SPPS reagents (as in Protocol 1)
-
Oxidizing agent for first disulfide bond: e.g., air oxidation, K₃[Fe(CN)₆]
-
Oxidizing agent for second disulfide bond: Iodine (I₂)
-
Cleavage cocktail: TFA/thioanisole/H₂O/phenol/EDT (82.5:5:5:5:2.5)
Procedure:
-
Linear Peptide Synthesis: Synthesize the linear peptide on the resin using Fmoc-SPPS, incorporating Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH at the desired positions.
-
Selective Trt Deprotection and First Disulfide Bond Formation: After completion of the linear synthesis, treat the resin with a mild acidic solution (e.g., 1% TFA in DCM) to selectively remove the Trt groups, leaving the Acm groups intact. Wash the resin and perform the first on-resin oxidation to form the first disulfide bond.
-
Cleavage from Resin: Cleave the partially folded peptide from the resin using the cleavage cocktail. The Acm groups remain on the cysteine residues.
-
Second Disulfide Bond Formation: Dissolve the purified peptide in a suitable solvent and treat with iodine to oxidatively remove the Acm groups and form the second disulfide bond.
-
Purification: Purify the final, correctly folded conotoxin by RP-HPLC.
Visualizing the Workflow
The following diagrams illustrate the logical workflows for the synthesis of complex peptides using orthogonal protection strategies.
Caption: Workflow for cyclic peptide synthesis using orthogonal protection.
Caption: Workflow for regioselective disulfide bond formation.
Conclusion
The strategic implementation of orthogonal protecting groups is an indispensable tool for the successful synthesis of complex peptides. This approach provides the necessary control to orchestrate a series of selective deprotection and modification steps, enabling the construction of intricate molecular architectures with high fidelity. While non-orthogonal strategies may suffice for simple, linear peptides, they are inadequate for the demands of synthesizing peptides with multiple disulfide bonds, cyclic backbones, or other complex modifications. The experimental data, particularly from the synthesis of challenging molecules like conotoxins, unequivocally demonstrates that orthogonal protection strategies lead to significantly higher yields and purities, making them the superior choice for advancing research and development in peptide-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
Z-Dab(Boc)-OH: A Strategic Alternative for Advanced Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide and peptidomimetic design. Among these, diaminobutyric acid (Dab) offers a versatile scaffold for introducing branching, cyclization, and conjugation points. The choice of protecting groups for Dab is critical to the success of complex synthetic routes. This guide provides an in-depth comparison of Z-Dab(Boc)-OH with other protected di-amino acids, primarily the more common Fmoc-Dab(Boc)-OH, supported by experimental data and protocols to inform your selection process.
This compound, chemically known as (2S)-4-[(tert-butoxycarbonyl)amino]-2-[(phenylmethoxycarbonyl)amino]butanoic acid, is a derivative of 2,4-diaminobutyric acid featuring orthogonal protecting groups. The alpha-amino group is protected by a benzyloxycarbonyl (Z) group, while the side-chain amino group is protected by a tert-butyloxycarbonyl (Boc) group. This orthogonal protection scheme is central to its utility, allowing for the selective deprotection and modification of the side-chain amine, a key feature in the synthesis of complex peptide structures like peptide-drug conjugates and fluorescently labeled probes.
Performance Comparison: this compound vs. Fmoc-Dab(Boc)-OH
The primary alternative to this compound in solid-phase peptide synthesis (SPPS) is Fmoc-Dab(Boc)-OH. The choice between these two reagents is dictated by the overall synthetic strategy, particularly the chemistry used for the temporary protection of the α-amino group of the growing peptide chain. While direct, head-to-head quantitative comparisons in a single study are scarce, performance can be extrapolated from the well-established principles of Z- and Fmoc-based peptide synthesis.[1][]
| Performance Metric | This compound (in Boc/Bzl SPPS) | Fmoc-Dab(Boc)-OH (in Fmoc/tBu SPPS) | Key Considerations |
| Typical Per-Step Coupling Yield | Good to Excellent | Excellent (>99%)[3] | Fmoc-based SPPS is generally recognized for its high coupling efficiency under mild conditions.[] |
| Crude Peptide Purity | Typically 60-85% | Typically 70-90% | The milder deprotection conditions of the Fmoc strategy often result in fewer side products and higher purity of the crude peptide.[1] |
| Overall Synthesis Time | Can be longer due to potentially harsher deprotection steps | Generally faster due to simplified and milder deprotection and real-time monitoring capabilities.[3][] | The strong acid required for Boc deprotection may necessitate longer reaction times and more extensive washing steps. |
| Scalability | Well-suited for large-scale synthesis, with mature and cost-effective processes.[] | Highly amenable to automated, large-scale synthesis with straightforward waste management.[] | Both strategies are scalable, but Fmoc chemistry is often favored in modern automated synthesizers. |
| Side Reaction Profile | Prone to racemization under certain coupling conditions; potential for side reactions with acid-sensitive residues.[5] | Lower risk of racemization under standard conditions; potential for side reactions related to the dibenzofulvene adduct.[6][7] | Careful selection of coupling reagents and conditions is crucial to minimize racemization with Z-protected amino acids. |
The Strategic Advantage of Orthogonal Protection
The core value of both this compound and Fmoc-Dab(Boc)-OH lies in their orthogonal protection schemes. The Z group is stable to the acidic conditions used to remove the Boc group, and the Fmoc group is stable to the same acidic conditions.[8] This allows for the selective deprotection of the side-chain Boc group while the peptide is still on the solid support, enabling further modifications.
Caption: Workflow for side-chain modification using orthogonal protection.
This selective deprotection is particularly valuable in the synthesis of:
-
Peptide-Drug Conjugates (PDCs): The exposed side-chain amine can be used to attach cytotoxic drugs, imaging agents, or other moieties.
-
Branched and Cyclic Peptides: The side chain can serve as an attachment point for another peptide chain or be used to form a lactam bridge for cyclization, which can enhance peptide stability and activity.[9]
-
Peptides with Post-Translational Modifications: The side-chain amine provides a handle for introducing modifications that mimic natural post-translational modifications.
Experimental Protocols
The following are generalized protocols for the incorporation of this compound and Fmoc-Dab(Boc)-OH in solid-phase peptide synthesis.
Protocol 1: Incorporation of this compound in Boc-SPPS
This protocol assumes a manual Boc-SPPS workflow.
-
Resin Preparation: Swell the appropriate resin (e.g., PAM resin) in dichloromethane (DCM).
-
Boc Deprotection: Remove the N-terminal Boc group from the resin-bound peptide using 50% trifluoroacetic acid (TFA) in DCM.
-
Neutralization: Neutralize the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM.
-
Coupling of this compound:
-
Pre-activate this compound (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in N,N-dimethylformamide (DMF) in the presence of DIEA (6 equivalents).
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test.
-
-
Capping (Optional): Cap any unreacted amino groups with acetic anhydride.
-
Washing: Wash the resin thoroughly with DMF and DCM.
Protocol 2: Incorporation of Fmoc-Dab(Boc)-OH in Fmoc-SPPS
This protocol outlines a standard cycle for Fmoc-SPPS.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in DMF.[10]
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group.[5]
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.[5]
-
Coupling of Fmoc-Dab(Boc)-OH:
-
In a separate vessel, dissolve Fmoc-Dab(Boc)-OH (3 equivalents), a coupling reagent like HBTU (2.9 equivalents), and an additive such as HOBt (3 equivalents) in DMF.[5]
-
Add a base like DIEA (6 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling completion with a Kaiser test.
-
-
Washing: Wash the resin with DMF.
Caption: Comparison of SPPS workflows.
Signaling Pathways and Applications in Drug Development
Peptides containing diaminobutyric acid are of significant interest in targeting various signaling pathways implicated in disease. The ability to introduce a positive charge or a point of conjugation via the Dab side chain allows for the design of potent and selective modulators of protein-protein interactions and enzyme activity.
Targeting G Protein-Coupled Receptors (GPCRs)
GPCRs are a major class of drug targets, and peptide ligands play a crucial role in modulating their activity.[11][12] The introduction of Dab can be used to enhance binding affinity or to create constrained cyclic peptides that lock the peptide into a bioactive conformation. For instance, cyclic peptides can be designed to disrupt GPCR dimerization, a phenomenon implicated in various diseases.[13]
Caption: Targeting GPCR dimerization with Dab-containing peptides.
Kinase Inhibitors
Protein kinases are key regulators of cellular signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases. Peptides containing Dab can be designed as kinase inhibitors.[14][15][16] The Dab side chain can be used to mimic arginine or lysine residues that are important for substrate recognition or to introduce functionalities that interact with specific pockets in the kinase active site.
Conclusion
This compound represents a valuable, albeit less commonly used, alternative to Fmoc-Dab(Boc)-OH for the synthesis of complex peptides. Its utility shines in the context of Boc-SPPS, particularly for large-scale synthesis where the cost-effectiveness of the Boc strategy can be advantageous. The orthogonal nature of the Z and Boc protecting groups provides the necessary flexibility for sophisticated peptide modifications. However, for most modern, automated solid-phase peptide synthesis, particularly for long and complex peptides, the Fmoc strategy with Fmoc-Dab(Boc)-OH is often preferred due to its milder reaction conditions, higher crude purity, and ease of monitoring. The ultimate choice between these two reagents should be guided by the specific requirements of the synthetic target, the scale of the synthesis, and the overall protection strategy employed.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biosynth.com [biosynth.com]
- 9. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and relative potencies of new constrained CRF antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Disrupting GPCR Complexes with Smart Drug-like Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. State-Specific Peptide Design Targeting G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological targeting of G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-guided design of a potent peptide inhibitor targeting the interaction between CRK and ABL kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design of a peptide inhibitor of tyrosine kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cyclic Peptides as Protein Kinase Inhibitors: Structure-Activity Relationship and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Z-Dab(Boc)-OH in Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise construction of complex peptides is paramount. The choice of building blocks, particularly those with orthogonal protecting groups, plays a pivotal role in the success of peptide synthesis. This guide provides a comprehensive comparison of Z-Dab(Boc)-OH, a strategically protected derivative of 2,4-diaminobutyric acid (Dab), with other alternatives, supported by experimental data and detailed protocols.
This compound is a valuable reagent in solid-phase peptide synthesis (SPPS) and solution-phase synthesis, offering a unique combination of a benzyloxycarbonyl (Z) group on the α-amino group and a tert-butyloxycarbonyl (Boc) group on the side-chain amino group. This orthogonal protection scheme allows for the selective deprotection and modification of the side chain, making it an ideal choice for the synthesis of branched peptides, peptide-drug conjugates, and fluorescently labeled probes.[1]
Performance Comparison: this compound vs. Alternative Dab Derivatives
The selection of a protected Dab derivative significantly impacts the efficiency and outcome of peptide synthesis. While various protecting group strategies exist, the Z/Boc combination in this compound offers distinct advantages over other commonly used derivatives.
| Building Block | α-Amino Protection | Side-Chain Protection | Key Advantages | Potential Challenges |
| This compound | Z (Benzyloxycarbonyl) | Boc (tert-Butyloxycarbonyl) | - Orthogonal protection allows for selective side-chain modification. - Z group is stable to the acidic conditions used for Boc removal. | - Removal of the Z group typically requires hydrogenolysis, which may not be compatible with all peptide sequences or solid supports. |
| Fmoc-Dab(Boc)-OH | Fmoc (9-Fluorenylmethyloxycarbonyl) | Boc (tert-Butyloxycarbonyl) | - Fmoc group is base-labile, offering a milder deprotection strategy compared to the acidic cleavage of Boc. - Widely used in standard Fmoc-based SPPS. | - The bulky Fmoc group can sometimes lead to aggregation and lower coupling efficiencies in certain sequences. |
| Fmoc-Dab(Mtt)-OH | Fmoc (9-Fluorenylmethyloxycarbonyl) | Mtt (4-Methyltrityl) | - The Mtt group is highly acid-labile and can be removed under very mild acidic conditions, preserving other acid-sensitive groups. | - Has been reported to exhibit abnormally poor coupling efficiency due to rapid lactamization under various coupling conditions.[2] |
| Boc-Dab(Fmoc)-OH | Boc (tert-Butyloxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) | - Allows for the incorporation of a Dab residue with a side chain that can be deprotected under basic conditions, orthogonal to the Boc-protected N-terminus. | - Requires a switch in deprotection chemistry (acid to base) during the synthesis, which can complicate the workflow. |
Case Study: Synthesis of a Bioactive Peptide using this compound
Hypothetical Application: Synthesis of a Branched Peptide for Drug Delivery
Objective: To synthesize a peptide with a cargo molecule (e.g., a small molecule drug) attached to the side chain of a Dab residue.
Signaling Pathway Context: The synthesized peptide-drug conjugate is designed to target a specific receptor on a cancer cell. Upon binding, the conjugate is internalized, and the linker attaching the drug is cleaved in the intracellular environment, releasing the active drug and inducing apoptosis.
Caption: Targeted drug delivery and mechanism of action.
Experimental Protocols
The following are generalized protocols for the incorporation of this compound into a peptide chain using solid-phase peptide synthesis and subsequent side-chain modification.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual synthesis of a linear peptide containing a this compound residue on a rink amide resin.
-
Resin Swelling: Swell the rink amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat for an additional 15 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution to pre-activate the amino acid for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitor the coupling completion using a Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
-
Washing: Wash the resin sequentially with DMF and dichloromethane (DCM).
-
Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Side-Chain Boc Deprotection: After completion of the linear sequence, treat the resin with 30-50% trifluoroacetic acid (TFA) in DCM to selectively remove the Boc group from the Dab side chain.
-
Washing: Wash the resin thoroughly with DCM and DMF to remove TFA and neutralize with a 10% solution of DIPEA in DMF.
-
Side-Chain Conjugation: Couple the desired molecule (e.g., a protected linker for drug attachment) to the deprotected Dab side-chain amine using standard coupling procedures.
-
Final Cleavage and Z-Group Removal:
-
Cleave the peptide from the resin and remove other side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).
-
To remove the N-terminal Z group, dissolve the cleaved peptide in a suitable solvent (e.g., methanol or acetic acid) and subject it to catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: SPPS workflow for a peptide with this compound.
Conclusion
This compound provides a powerful and versatile tool for the synthesis of complex and modified peptides. Its orthogonal protection scheme allows for the precise and selective functionalization of the Dab side chain, enabling the creation of novel peptide-based therapeutics and research tools. While alternative protecting group strategies for Dab exist, the Z/Boc combination offers a reliable method for introducing a modifiable handle, particularly when stability to both acidic and basic conditions during the main chain assembly is required. The choice of the optimal Dab derivative will ultimately depend on the specific requirements of the target peptide and the overall synthetic strategy.
References
Safety Operating Guide
Safe Disposal of Z-Dab(Boc)-OH: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like Z-Dab(Boc)-OH are critical for ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, emphasizing safety and operational best practices.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to use the correct personal protective equipment (PPE) to minimize exposure risks. This compound is classified as a combustible solid.
Table 1: Personal Protective Equipment (PPE) and Safety Measures
| Category | Requirement | Rationale |
| Eye Protection | Chemical safety goggles or glasses | To protect eyes from potential dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Respiratory Protection | Type N95 (US) or equivalent respirator | To avoid inhalation of dust particles, especially if dust is generated. |
| Body Protection | Laboratory coat | To prevent contamination of personal clothing. |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. | To prevent accidental ingestion. |
All handling of solid this compound should be performed in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed and reputable chemical waste disposal company. This chemical should never be disposed of in the general trash or poured down the drain[1].
-
Waste Identification and Collection :
-
Solid Waste : Collect all solid waste containing this compound, including any residual product and contaminated consumables (e.g., weighing paper, gloves, and spatulas), in a dedicated, leak-proof, and clearly labeled hazardous waste container[1].
-
Liquid Waste : If this compound is in a solution, collect it in a sealed and appropriately labeled container that is compatible with the solvent used[1].
-
-
Containerization and Labeling :
-
Use a container that is in good condition, free of cracks or leaks, and has a secure lid.
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the CAS Number: 108919-51-3. Include any relevant institutional tracking numbers.
-
-
Waste Segregation and Storage :
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines[1].
-
It should be segregated from incompatible materials, particularly strong oxidizing agents[1].
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for chemical waste accumulation[1].
-
-
Arranging for Final Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office or their designated licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste container[1][2][3][4].
-
The final disposal method will likely be incineration at a permitted facility to ensure the complete destruction of the compound[1].
-
Spill Management
In the event of a spill, adhere to the following procedures:
-
Ensure the area is well-ventilated and wear the appropriate PPE.
-
For small spills : Carefully sweep up the solid material, avoiding dust generation. Place it in a labeled hazardous waste container. Clean the spill area with a damp cloth, and dispose of the cleaning materials as chemical waste[3].
-
For large spills : Evacuate the area and immediately contact your institution's EHS or emergency response team[3].
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This provides a clear, visual guide for laboratory personnel.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Z-Dab(Boc)-OH
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling of Z-Dab(Boc)-OH (N-α-Benzyloxycarbonyl-N-β-tert-butyloxycarbonyl-L-diaminobutyric acid). Adherence to these protocols is essential for ensuring laboratory safety, minimizing exposure risk, and maintaining regulatory compliance.
Hazard Summary & Key Data
This compound is a protected amino acid derivative. While comprehensive toxicological data is not available, it is classified as a combustible solid and presents several hazards as identified by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2]
GHS Hazard Statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements:
-
P261: Avoid breathing dust.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
| Property | Value |
| Chemical Formula | C₁₇H₂₄N₂O₆ |
| Molecular Weight | 352.38 g/mol [1][2] |
| Physical Form | Solid, powder |
| CAS Number | 108919-51-3[1] |
| Storage Class | 11 - Combustible Solids[1] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing & Transferring Powder | Chemical safety goggles with side shields | Nitrile gloves (double-gloving recommended) | NIOSH-approved N95 respirator[1][3] | Fully-buttoned laboratory coat |
| Dissolution & Solution Handling | Chemical safety goggles with side shields | Nitrile gloves | Work within a certified chemical fume hood | Fully-buttoned laboratory coat |
| Reaction Setup & Monitoring | Chemical safety goggles with side shields | Nitrile gloves | Work within a certified chemical fume hood | Fully-buttoned laboratory coat |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty nitrile or butyl gloves | NIOSH-approved N95 respirator | Chemical-resistant apron over a laboratory coat |
Operational Plan: Step-by-Step Handling Procedures
Engineering Controls: All operations involving the handling of solid this compound or its solutions must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
Step 1: Preparation and Weighing
-
Designate a specific area within the fume hood for handling this compound.
-
Cover the work surface with absorbent, disposable bench paper.
-
Don all required PPE as specified in the table above.
-
To minimize dust generation, do not pour the powder directly from the main container. Use a clean spatula to transfer small amounts of the powder to a tared weigh boat or container.
-
Keep the primary container of this compound closed when not in use.
Step 2: Dissolution
-
Add the solvent to the vessel containing the weighed this compound.
-
Ensure adequate stirring to facilitate dissolution.
-
If heating is required, use a controlled heating mantle and monitor the process closely.
Step 3: Post-Handling
-
Thoroughly decontaminate spatulas and any non-disposable equipment used.
-
Wipe down the work surface with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
-
Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly with soap and water.
Disposal Plan
Under no circumstances should this compound or its waste be disposed of in the general trash or down the drain.
Solid Waste:
-
Collect all solid waste contaminated with this compound, including used gloves, weighing papers, and disposable labware, in a dedicated, clearly labeled, and sealed hazardous waste container.
Liquid Waste:
-
Collect all solutions containing this compound in a separate, sealed, and appropriately labeled hazardous liquid waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
Container Management:
-
Store all waste containers in a cool, dry, and well-ventilated secondary containment area designated for chemical waste.
-
Arrange for the pickup and disposal of hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.
Emergency Procedures: Spill Cleanup Workflow
In the event of a spill, immediate and appropriate action is crucial. The following workflow outlines the necessary steps for a safe and effective cleanup.
Caption: Workflow for this compound Spill Cleanup.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
